molecular formula C8H4FNO2 B1316342 4-Fluoroindoline-2,3-dione CAS No. 346-34-9

4-Fluoroindoline-2,3-dione

Cat. No.: B1316342
CAS No.: 346-34-9
M. Wt: 165.12 g/mol
InChI Key: VUPIFURSDLGPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoroindoline-2,3-dione is a useful research compound. Its molecular formula is C8H4FNO2 and its molecular weight is 165.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPIFURSDLGPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567952
Record name 4-Fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346-34-9
Record name 4-Fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Fluoroindoline-2,3-dione, also known as 4-Fluoroisatin. While the direct oxidation of 4-fluoroindole to this compound is a potential synthetic route, this guide focuses on a more established and reliable method: the Sandmeyer isatin synthesis, commencing from 4-fluoroaniline. This multi-step approach offers a well-documented pathway with reproducible yields, making it suitable for laboratory and potential scale-up applications.

Alternative Synthetic Approach: Direct Oxidation of Indoles

The direct conversion of indoles to their corresponding isatins (indoline-2,3-diones) is an area of active research. Several oxidative systems have been reported for this transformation on various indole substrates. These methods offer the advantage of a more direct route from readily available indoles. Some of the reported reagent systems include:

  • Iodine in the presence of tert-butyl hydroperoxide (I₂/TBHP)

  • Sodium iodide with a sulfonylated derivative of 2-iodoxybenzoic acid (NaI/IBX-SO₃K)

  • Iodine pentoxide (I₂O₅)

  • N-Bromosuccinimide in dimethyl sulfoxide (NBS/DMSO)

The applicability and efficiency of these methods for the specific synthesis of this compound from 4-fluoroindole would require experimental validation. The electron-withdrawing nature of the fluorine atom at the 4-position of the indole ring may influence the reaction conditions and yields.

Core Synthesis Protocol: The Sandmeyer Synthesis of this compound

The Sandmeyer synthesis is a classical and robust method for the preparation of isatins from anilines. The process involves two key steps: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization to yield the desired indoline-2,3-dione.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Formation of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide cluster_1 Step 2: Cyclization to this compound A 4-Fluoroaniline C Reaction Mixture in Aqueous Sodium Sulfate A->C Add to B Chloral Hydrate + Hydroxylamine Hydrochloride B->C Reacts with D N-(4-fluorophenyl)-2-(hydroxyimino)acetamide C->D Forms E N-(4-fluorophenyl)-2-(hydroxyimino)acetamide F Concentrated Sulfuric Acid E->F Dissolve in G Heating and Quenching F->G Subject to H This compound G->H Yields

Caption: Synthetic pathway for this compound via Sandmeyer synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

This initial step involves the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride to form the intermediate isonitrosoacetanilide.

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve chloral hydrate and anhydrous sodium sulfate in water. To this, add a solution of 4-fluoroaniline in dilute hydrochloric acid.

  • Addition of Hydroxylamine: A solution of hydroxylamine hydrochloride in water is then added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to a temperature of 75-80 °C and stirred for approximately 2 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

  • Isolation of the Intermediate: Upon completion of the reaction, the mixture is cooled to 45-50 °C. The precipitated solid is collected by filtration, washed with water, and dried to afford N-(4-fluorophenyl)-2-(hydroxyimino)acetamide as a light brown solid.

Step 2: Synthesis of this compound

The second step is the acid-catalyzed cyclization of the intermediate to the final product.

  • Acidic Cyclization: The dried N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is carefully added portion-wise to concentrated sulfuric acid, maintaining the temperature below 65 °C.

  • Heating: After the addition is complete, the reaction mixture is heated to 80 °C and stirred for approximately 40 minutes to 2 hours.

  • Work-up and Isolation: The reaction mixture is then cooled and carefully poured into crushed ice with vigorous stirring. The resulting precipitate is stirred for about an hour.

  • Purification: The solid product is collected by filtration, dried, and can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/petroleum ether to yield this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the Sandmeyer synthesis of this compound. Please note that yields can vary based on reaction scale and purification efficiency.

StepStarting MaterialKey ReagentsReaction Temperature (°C)Reaction Time (hours)ProductYield (%)
14-FluoroanilineChloral hydrate, Hydroxylamine HCl, Sodium sulfate75 - 802N-(4-fluorophenyl)-2-(hydroxyimino)acetamide~95
2N-(4-fluorophenyl)-2-(hydroxyimino)acetamideConcentrated Sulfuric Acid65 - 800.6 - 2This compound90 - 98

Logical Relationship Diagram

Logical_Relationship Start Start: 4-Fluoroaniline Process1 Condensation Reaction Start->Process1 Intermediate Intermediate: N-(4-fluorophenyl)-2- (hydroxyimino)acetamide Process2 Acid-Catalyzed Cyclization Intermediate->Process2 Product Final Product: This compound Reagents1 Reagents: Chloral Hydrate, Hydroxylamine HCl, Na2SO4, HCl Reagents1->Process1 Reagents2 Reagent: Conc. H2SO4 Reagents2->Process2 Process1->Intermediate Process2->Product

Caption: Logical flow of the Sandmeyer synthesis of this compound.

This guide provides a robust and detailed protocol for the synthesis of this compound. Researchers are advised to consult original literature and safety data sheets for all reagents before undertaking any experimental work. The yields and reaction conditions provided are illustrative and may require optimization for specific laboratory settings.

Spectroscopic Analysis of 4-Fluoroindoline-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroindoline-2,3-dione, also known as 4-Fluoroisatin, is a halogenated derivative of isatin, a privileged scaffold in medicinal chemistry. The introduction of a fluorine atom at the 4-position of the indole ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives, which are crucial steps in the drug discovery and development process.

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound. Due to the limited availability of specific experimental data for the 4-fluoro isomer in the public domain, this guide utilizes data from the closely related and well-characterized 5-Fluoroisatin as a predictive reference. The experimental protocols detailed herein are generalized for the analysis of isatin derivatives and are readily adaptable for this compound.

Data Presentation: Spectroscopic Data for 5-Fluoroindoline-2,3-dione (as a proxy for this compound)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of 5-Fluoroindoline-2,3-dione.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~11.0Singlet-N-H
~7.0 - 7.8Multiplet-Aromatic C-H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~183C=O (C2)
~159C=O (C3)
~110 - 160Aromatic C & C-F

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicity
-110 to -120Multiplet

Table 4: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H Stretch
~1750StrongC=O Stretch (Ketone)
~1730StrongC=O Stretch (Amide)
~1600MediumC=C Stretch (Aromatic)
~1200StrongC-F Stretch

Table 5: Predicted UV-Vis Spectroscopic Data

λmax (nm)Solvent
~250Methanol
~295Methanol
~420Methanol

Table 6: Predicted Mass Spectrometry Data

m/zInterpretation
165[M]⁺ (Molecular Ion)
137[M-CO]⁺
109[M-2CO]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atom.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer total acquisition time will be required compared to ¹H NMR.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are typically short.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan a wavelength range of approximately 200-800 nm.

  • Data Processing: The resulting spectrum is a plot of absorbance versus wavelength (nm). Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Acquisition (EI Mode):

    • The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Processing: The mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and the major fragment ions.

Mandatory Visualizations

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR IR IR Spectroscopy Synthesis->IR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity UV_Vis->Structure UV_Vis->Purity MS->Structure MS->Purity

Generalized experimental workflow for spectroscopic analysis.

signaling_pathway cluster_drug Drug Action cluster_pathway Potential Signaling Pathway Inhibition cluster_cellular Cellular Effects Drug This compound Kinase Protein Kinases (e.g., GSK-3β, CDK5) Drug->Kinase Inhibition Apoptosis Apoptosis Induction Drug->Apoptosis Induction CellCycle Cell Cycle Arrest Drug->CellCycle Induction Proliferation Inhibition of Cell Proliferation Kinase->Proliferation TumorGrowth Suppression of Tumor Growth Apoptosis->TumorGrowth CellCycle->Proliferation

4-Fluoroindoline-2,3-dione chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Fluoroindoline-2,3-dione (4-Fluoroisatin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as 4-Fluoroisatin, is a halogenated derivative of isatin, a privileged heterocyclic scaffold in medicinal chemistry. The incorporation of a fluorine atom at the 4-position of the indole ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel bioactive compounds. Isatin derivatives are known to exhibit a wide array of pharmacological activities, including antiviral, antimicrobial, and anticancer effects. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of this compound, with a focus on its application in drug discovery, particularly as a scaffold for kinase inhibitors.

Physicochemical and Spectroscopic Properties

This compound is a solid compound at room temperature. The fluorine substituent imparts distinct properties compared to its parent compound, isatin. While comprehensive experimental data is sparse in the literature, a combination of data from patents, commercial suppliers, and studies on closely related isomers allows for the compilation of its key properties.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound5-Fluoroisatin (Isomer)7-Fluoroisatin (Isomer)
Molecular Formula C₈H₄FNO₂C₈H₄FNO₂C₈H₄FNO₂
Molecular Weight 165.12 g/mol 165.12 g/mol 165.12 g/mol
CAS Number 346-34-9443-69-6317-20-4
Appearance Orange-red precipitate/solidRed Crystalline PowderSolid
Melting Point 226-229 °C[1]224-227 °C[2][3]192-196 °C[4]
Solubility Data not availableSoluble in Chloroform, DMSO, Methanol[2]Data not available
pKa (Predicted) Data not available8.51 ± 0.20[2]Data not available
Density (Predicted) 1.5 ± 0.1 g/cm³1.477 ± 0.06 g/cm³Data not available
logP (Calculated) 0.8~2.3Data not available

Table 2: Spectroscopic Data for this compound

Spectrum TypeData
¹H NMR Detailed published spectra are not readily available. A patent notes that NMR and H-H COSY tests confirm the structure of a singly-substituted 4-fluoro product without providing spectral data.[1]
¹³C NMR Solid-state ¹³C NMR: δ = 179.15 ppm (ketone C=O).[5] Detailed solution-state spectra are not readily available in the literature.
FTIR Specific spectral data is not readily available. Expected characteristic peaks include N-H stretching (~3200-3400 cm⁻¹) and strong C=O stretching vibrations (~1700-1800 cm⁻¹).[6]
Mass Spectrometry Specific spectral data is not readily available. The molecular ion peak (M+) is expected at m/z = 165.02. Characteristic fragmentation would likely involve the loss of CO moieties.[6]

Synthesis of this compound

The most common and industrially applied method for synthesizing isatin derivatives is the Sandmeyer isatin synthesis .[7][8][9] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from a substituted aniline, followed by an acid-catalyzed intramolecular cyclization.

Synthesis Workflow Diagram

G A 3-Fluoroaniline B Intermediate: N-(3-fluorophenyl)-2- (hydroxyimino)acetamide A->B C This compound B->C D 6-Fluoroindoline-2,3-dione (Potential Isomeric Byproduct) B->D Alternative Cyclization G isatin N-H 4-Fluoroisatin Core C3=O alkylation N-Alkylation / N-Arylation (e.g., R-X, Base) isatin:n->alkylation condensation Knoevenagel Condensation (e.g., Active Methylene Cpds) isatin:c3->condensation schiff Schiff Base / Hydrazone Formation (e.g., R-NH₂, Hydrazine) isatin:c3->schiff reduction Reduction (e.g., NaBH₄) isatin:c3->reduction prod_alkylation N-Substituted Product alkylation->prod_alkylation prod_condensation C3-Alkylidene Product condensation->prod_condensation prod_schiff C3-Imino Product schiff->prod_schiff prod_reduction 3-Hydroxy-oxindole Product reduction->prod_reduction G cluster_0 cluster_1 A Growth Factor (e.g., EGF) B EGFR A->B C RAS B->C D BRAF C->D E MEK D->E F ERK E->F F->B Feedback Reactivation G Nucleus F->G H Gene Transcription & Cell Proliferation G->H I BRAF Inhibitor I->D Inhibits J 4-Fluoroisatin Derivative (Dual Inhibitor) J->B Inhibits J->D Inhibits

References

Novel Derivatives of 4-Fluoroindoline-2,3-dione: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel derivatives of 4-Fluoroindoline-2,3-dione, a promising scaffold in medicinal chemistry. The strategic incorporation of a fluorine atom into the indoline-2,3-dione (isatin) core significantly influences the physicochemical and biological properties of the resulting compounds, often leading to enhanced therapeutic potential. This document details key findings, experimental methodologies, and future directions for the development of these derivatives as potential therapeutic agents, with a primary focus on their anticancer activities.

Synthesis of Novel this compound Derivatives

The versatile chemical nature of the this compound core allows for a wide range of structural modifications, primarily at the N1, C3, and C5 positions of the indole ring. These modifications have led to the development of several classes of derivatives with diverse biological activities.

Schiff Bases and Hydrazones

The reaction of the C3-carbonyl group of this compound with various primary amines and hydrazines readily yields Schiff bases and hydrazones, respectively. These derivatives have shown significant potential as anticancer and antimicrobial agents.

Spirocyclic Derivatives

A prominent class of derivatives involves the construction of spirocyclic systems at the C3 position. Three-component reactions involving this compound, an amino acid (such as pipecolic acid), and an electron-deficient alkene lead to the formation of complex spiro[indoline-3,3′-indolizine]s with high regio- and stereospecificity.[1] Another important spiro derivative class is the spiro[indoline-3,5′-pyrroline]-2,2′diones, synthesized through a one-pot, three-component reaction of isatin derivatives, arylamines, and dimethyl acetylenedicarboxylate (DMAD).[2]

N-Alkylated and N-Aroylated Derivatives

The nitrogen atom at the N1 position can be readily functionalized through alkylation or acylation reactions, allowing for the introduction of various side chains to modulate solubility, lipophilicity, and biological activity.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. For instance, certain fluorinated isatins and their water-soluble hydrazone derivatives have shown promising antitumor potential.[3][4] Spiro[indoline-3,5′-pyrroline]-2,2′dione derivatives have been identified as having substantial binding affinity to key cancer-related proteins such as CD-44, EGFR, AKR1D1, and HER-2.[5]

The proposed mechanism of anticancer action for many of these derivatives involves the induction of apoptosis. This programmed cell death is often initiated through the dissipation of the mitochondrial membrane potential and the subsequent production of reactive oxygen species (ROS).[3][4]

Antimicrobial and Antiviral Activities

In addition to their anticancer properties, derivatives of 5-fluoroisatin, a closely related compound, have been synthesized and evaluated for their antiviral and antimicrobial activities. Novel Schiff's bases, hydrazones, thiosemicarbazones, and thiazoles of 5-fluoroisatin have exhibited notable biological activity.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative biological data for selected novel derivatives of this compound and related compounds.

Table 1: Anticancer Activity of Spiro[indoline-3,5′-pyrroline]-2,2′dione Derivatives [5]

CompoundTarget ProteinBinding Affinity (ΔG, kcal/mol)
4a CD-44-6.65
EGFR-6.55
AKR1D1-8.73
HER-2-7.27

Table 2: Anticancer Activity of Isatin-Based Pyrazoline and Thiazolidine Conjugates [8]

CompoundCancer SubpanelGI₅₀ (µM)
1d (5-bromo-isatin derivative)Leukemia0.69 - 3.35

Experimental Protocols

This section provides detailed methodologies for the synthesis of key classes of this compound derivatives.

General Synthesis of Spiro[indoline-3,3′-indolizine] Derivatives[1]

A mixture of the appropriately substituted isatin (0.5 mmol), pipecolic acid (64.6 mg, 0.5 mmol), and an electron-deficient alkene (e.g., trans-3-benzoylacrylic acid, 88.1 mg, 0.5 mmol) in acetonitrile (10 ml) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (typically 8-12 hours), the solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as recrystallization or column chromatography.

General Synthesis of Spiro[indoline-3,5′-pyrroline]-2,2′dione Derivatives[2]

The synthesis is performed as a one-pot, three-component reaction. An isatin derivative, an arylamine, and dimethyl acetylenedicarboxylate (DMAD) are reacted in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), in ethanol. The reaction mixture is stirred at room temperature, and the progress is monitored by TLC. After completion, the product is purified by column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.

General Synthesis of 5-Fluoroisatin Schiff's Bases[6]

A mixture of 5-fluoroisatin (0.01 mol) and a primary amine (0.01 mol) in ethanol (30 cm³) is heated under reflux for a specified time (e.g., 1 hour). After cooling, the solid product is filtered and recrystallized from a suitable solvent like ethanol.

General Synthesis of 5-Fluoroisatin Hydrazones[6]

5-Fluoroisatin (0.01 mol) is reacted with hydrazine hydrate in ethanol under reflux. The resulting hydrazone derivative is then typically used in subsequent reactions to generate further derivatives.

Signaling Pathways and Mechanistic Diagrams

The anticancer activity of this compound derivatives is often attributed to their ability to induce apoptosis and interfere with key cellular signaling pathways.

anticancer_mechanism cluster_drug This compound Derivative cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm drug Derivative rtk Receptor Tyrosine Kinases (EGFR, HER-2) drug->rtk Inhibition mito Mitochondrial Membrane Depolarization drug->mito apoptosis Apoptosis rtk->apoptosis Downstream signaling inhibition ros Increased ROS Production ros->apoptosis mito->ros

Figure 1: Proposed mechanism of anticancer action for this compound derivatives.

The diagram above illustrates a plausible mechanism where the derivative inhibits receptor tyrosine kinases (RTKs) like EGFR and HER-2 on the cell surface. Concurrently, it acts on the mitochondria, leading to membrane depolarization and an increase in reactive oxygen species (ROS) production, which ultimately triggers apoptosis.

synthesis_workflow start Starting Materials (this compound, Amine/Hydrazine/etc.) reaction Reaction (e.g., Reflux in Ethanol) start->reaction workup Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization/ Column Chromatography) workup->purification characterization Characterization (IR, NMR, Mass Spec) purification->characterization end Final Derivative characterization->end

Figure 2: General experimental workflow for the synthesis of this compound derivatives.

This workflow outlines the typical steps involved in the synthesis of these novel compounds, from the initial reaction of starting materials to the final characterization of the purified product.

Conclusion and Future Perspectives

Novel derivatives of this compound represent a promising area of research for the development of new therapeutic agents, particularly in the field of oncology. The synthetic accessibility and the potential for diverse structural modifications make this scaffold an attractive starting point for the design of compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by these derivatives to enable rational drug design and optimization. Furthermore, in vivo studies are warranted to validate the therapeutic efficacy and safety of the most promising candidates identified in vitro. The continued exploration of this chemical space holds significant potential for the discovery of next-generation therapies for a variety of diseases.

References

biological screening of 4-Fluoroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Screening of 4-Fluoroindoline-2,3-dione

Introduction

This compound, commonly known as 4-fluoroisatin, is a halogenated derivative of isatin (1H-indole-2,3-dione). The isatin scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous biologically active compounds. The introduction of a fluorine atom at the 4-position can significantly enhance the parent molecule's pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. As a result, 4-fluoroisatin and its derivatives have been the subject of extensive biological screening, revealing a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects. This guide provides a comprehensive overview of the biological screening of this compound, focusing on its derivatives, for which the majority of quantitative data exists.

Biological Activities and Data

The versatility of the isatin core allows for chemical modifications, primarily at the N1 and C3 positions, leading to a vast library of derivatives such as Schiff bases, Mannich bases, hydrazones, and thiosemicarbazones. These derivatives have demonstrated significant therapeutic potential across various disease models.

Anticancer Activity

Derivatives of fluorinated isatins have shown promising cytotoxic activity against a range of human cancer cell lines. The mechanism of action for some of these compounds is associated with the induction of apoptosis, often triggered by the dissipation of the mitochondrial membrane and an increase in reactive oxygen species (ROS) within tumor cells[1][2][3][4]. 4-Fluoroisatin itself has been noted to inhibit cancer cell growth by affecting basic fibroblast proliferation[5].

Derivative Class/CompoundTarget Cell Line(s)Quantitative Data (IC₅₀)Key Findings & MechanismReference
Spiroisatin Derivatives (IV-p)HCT-116 (Colorectal)86.25% inhibitionShowed significant inhibition and high biosimilarity to the kinase inhibitor alisertib.[6]
Spiroisatin Derivatives (IV-p)MDA-MB-231 (Breast)82.37% inhibitionDemonstrated notable inhibition and good binding scores against ferroportin and Aurora A kinase.[6]
Dihydropyrazino[1,2-a]indole-1,4-dione (Cpd 23)EGFR / BRAFV600EEGFR: 0.08 µM / BRAFV600E: 0.1 µMActed as a potent dual inhibitor; induced apoptosis and cell cycle arrest in MCF-7 cells.[7]
Dihydropyrazino[1,2-a]indole-1,4-dione (Cpd 33)EGFR / BRAFV600EEGFR: 0.09 µM / BRAFV600E: 0.29 µMShowed equipotency to doxorubicin against four cell lines and effectively inhibited both kinases.[7]
Antimicrobial Activity

Fluorinated isatin derivatives have been extensively evaluated for their efficacy against various pathogenic bacteria and fungi. The incorporation of fluorine often enhances the antimicrobial potency of the isatin scaffold[8].

Derivative Class/CompoundTarget Microorganism(s)Quantitative Data (MIC/Activity)Key FindingsReference
Pyridinium isatin-3-acylhydrazone (5e)Fusarium oxysporumIC₅₀ = 0.60 µg/mLExhibited the most significant antifungal activity among the tested series.[2]
Bis-Schiff bases (4b, 4e)B. subtilis, S. aureus, E. coli, K. pneumoniaeModerate ActivityCompounds showed the most potent antibacterial effects compared to ampicillin.[9]
5-Fluoroisatin-chalcone conjugatesE. coli, S. aureus, C. albicansGood ActivityAntifungal activity was generally more potent than antibacterial activity.[10]
Isatin (Parent Compound)Campylobacter jejuni & coliMIC = 8.0 µg/mL (for 76% of strains)Demonstrated effectiveness against antibiotic-resistant Campylobacter strains with low cytotoxicity.[11]
Antiviral Activity

Isatin and its derivatives, particularly thiosemicarbazones like methisazone, have a long history as antiviral agents[12][13]. While specific quantitative data for 4-fluoroisatin is sparse in the provided results, various 5-fluoroisatin derivatives have been synthesized and tested, showing inhibitory activities against several viruses[12].

Derivative Class/CompoundTarget Virus/ActivityKey FindingsReference
N-allyl-2-(5-fluoro-2-oxoindolin-3-ylidene) hydrazine carbothioamideAntiviral ScreeningIdentified as one of the most active members in a series of 5-fluoroisatin derivatives.[12]
Isatin-thiosemicarbazonesHIV ReplicationPrevious studies have reported the inhibitory activity of this class of compounds on HIV.[12]
Enzyme Inhibition

Isatin derivatives have been identified as inhibitors of various enzymes. Notably, they can act as potent and specific inhibitors of carboxylesterases (CE), which are responsible for the metabolism of numerous ester-containing drugs[14]. The inhibitory potency of these compounds was found to be related to their hydrophobicity[14].

Derivative Class/CompoundTarget Enzyme(s)Quantitative Data (Kᵢ)Key FindingsReference
Hydrophobic IsatinsCarboxylesterases (hCE1, hiCE)nM range (for clogP > 5)Inhibitory potency is directly related to hydrophobicity. Ineffective if clogP < 1.25.[14]
5-FluoroisatinRous sarcoma virus RNA-dependent DNA polymeraseNot specifiedMentioned as an isatin analogue with inhibitory effects.[15]

Experimental Protocols & Methodologies

Detailed protocols are essential for the reproducibility and validation of biological screening results. Below are generalized methodologies for the key assays mentioned.

Anticancer Activity: MTT Proliferation Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound (e.g., 4-fluoroisatin derivative) is prepared in DMSO. Serial dilutions are made in the culture medium to achieve the desired final concentrations. The old medium is removed from the wells, and 100 µL of the medium containing the test compound is added. A control group receives medium with DMSO only.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell growth inhibition is calculated relative to the control. The IC₅₀ value is determined by plotting the inhibition percentage against the log of the compound concentration.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A pure culture of the target microorganism (e.g., S. aureus, E. coli) is grown overnight. The culture is then diluted in a sterile broth (e.g., Mueller-Hinton Broth) to a standardized concentration, typically 5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate. Each well will contain a different concentration of the compound.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. This can be confirmed by measuring the optical density with a plate reader.

Enzyme Inhibition: Carboxylesterase (CE) Kinetic Assay

This protocol outlines a method to determine the inhibitory constant (Kᵢ) of a compound against a specific carboxylesterase.

  • Enzyme and Substrate Preparation: A purified solution of the target carboxylesterase (e.g., hCE1) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4). A fluorogenic or chromogenic substrate (e.g., p-nitrophenyl acetate) is also prepared.

  • Assay Procedure: The reaction is performed in a 96-well plate. Each well contains the buffer, the enzyme at a fixed concentration, and the test inhibitor at various concentrations.

  • Initiation and Measurement: The reaction is initiated by adding the substrate to the wells. The rate of substrate hydrolysis is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. These rates are then plotted against the substrate concentration (if varied) or analyzed using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Dixon plots) to determine the mode of inhibition (competitive, non-competitive, etc.) and calculate the Kᵢ value.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

experimental_workflow cluster_synthesis Compound Generation cluster_screening Biological Screening cluster_validation Lead Validation start This compound Core deriv Synthesis of Derivatives (Schiff Bases, Hydrazones, etc.) start->deriv primary Primary In Vitro Screening (Single High Concentration) deriv->primary anti_c Anticancer primary->anti_c anti_m Antimicrobial anti_v Antiviral enz_i Enzyme Inhibition secondary Secondary Screening (Dose-Response) anti_c->secondary anti_m->secondary anti_v->secondary enz_i->secondary ic50 IC50 Determination secondary->ic50 mic MIC Determination secondary->mic ki Ki Determination secondary->ki moa Mechanism of Action (e.g., Apoptosis, Cell Cycle) ic50->moa mic->moa ki->moa

Caption: General experimental workflow for the derivatives.

logical_relationship cluster_derivatives cluster_activities center_node This compound (Core Scaffold) schiff Schiff Bases center_node->schiff hydrazone Hydrazones center_node->hydrazone spiro Spiro-heterocycles center_node->spiro thiosemi Thiosemicarbazones center_node->thiosemi act_enzyme Enzyme Inhibition center_node->act_enzyme as inhibitor act_cancer Anticancer schiff->act_cancer act_microbe Antimicrobial schiff->act_microbe hydrazone->act_cancer hydrazone->act_microbe spiro->act_cancer thiosemi->act_microbe act_virus Antiviral thiosemi->act_virus apoptosis_pathway compound Fluorinated Isatin Derivative ros ↑ Reactive Oxygen Species (ROS) Production compound->ros mito ↓ Mitochondrial Membrane Potential compound->mito caspase Caspase Cascade Activation ros->caspase mito->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

References

4-Fluoroindoline-2,3-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 346-34-9

Synonyms: 4-Fluoroisatin

This technical guide provides an in-depth overview of 4-Fluoroindoline-2,3-dione, a fluorinated derivative of isatin, for researchers, scientists, and professionals in drug development. The document covers its chemical properties, synthesis, potential suppliers, and its emerging role in biomedical research, particularly as an anticancer agent and enzyme inhibitor.

Chemical and Physical Properties

This compound is a heterocyclic organic compound that belongs to the isatin family. The incorporation of a fluorine atom can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is of great interest in drug design.[1]

PropertyValueReference
CAS Number 346-34-9[2][3][4][5][6]
Molecular Formula C₈H₄FNO₂[2][4]
Molecular Weight 165.12 g/mol [2][4]
Appearance Solid (Typically yellow to orange crystals)
Purity Typically ≥97%[2]

Suppliers

This compound is available from various chemical suppliers catering to the research and development sector. The purity and available quantities may vary by supplier.

SupplierWebsiteNotes
Sigma-Aldrich (Merck) --INVALID-LINK--Offers a range of research-grade chemicals.
Santa Cruz Biotechnology --INVALID-LINK--Provides biochemicals for research.[4]
Moldb --INVALID-LINK--Sells heterocyclic building blocks.[2]
Conier Chem & Pharma Ltd. --INVALID-LINK--Trader of various chemical products.[7]
Ningbo Inno Pharmchem Co. --INVALID-LINK--Manufacturer and supplier of fine chemicals.[8]
ChemicalBook --INVALID-LINK--Provides chemical information and suppliers.[9][10]

Synthesis of this compound

The most common and established method for synthesizing isatin and its derivatives is the Sandmeyer isatin synthesis.[3][4][5] This two-step procedure starts with the corresponding aniline, in this case, 4-fluoroaniline.

Experimental Protocol: Sandmeyer Isatin Synthesis

This protocol is a generalized procedure based on the classical Sandmeyer method adapted for 4-fluoroaniline.[3][6][10]

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

  • In a suitable reaction vessel, dissolve chloral hydrate and sodium sulfate in water with vigorous stirring.

  • In a separate flask, prepare a solution of 4-fluoroaniline in water and add concentrated hydrochloric acid, followed by hydroxylamine hydrochloride.

  • Add the 4-fluoroaniline solution to the chloral hydrate solution.

  • Heat the reaction mixture to boiling for a few minutes until the reaction is complete, which is indicated by the formation of a crystalline product.

  • Cool the mixture and filter the precipitate, which is the intermediate N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.

  • Wash the product with cold water and dry.

Step 2: Cyclization to this compound

  • Add the dried N-(4-fluorophenyl)-2-(hydroxyimino)acetamide intermediate gradually to pre-warmed concentrated sulfuric acid (approximately 60-80°C).

  • Control the temperature during addition to prevent excessive foaming.

  • After the addition is complete, heat the mixture for a short period (e.g., 10 minutes) to ensure complete cyclization.[11]

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • The product, this compound, will precipitate.

  • Filter the precipitate, wash thoroughly with cold water to remove residual acid, and dry.

  • The crude product can be further purified by recrystallization.

G cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization A 4-Fluoroaniline D N-(4-fluorophenyl)-2- (hydroxyimino)acetamide A->D B Chloral Hydrate B->D C Hydroxylamine HCl C->D E This compound D->E  H₂SO₄, Heat

Sandmeyer synthesis workflow for this compound.

Biological Activity and Applications

Isatin and its derivatives are recognized for a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[12][13] The incorporation of fluorine is a common strategy in medicinal chemistry to enhance a drug's metabolic stability and binding affinity.[1]

Anticancer Activity

Fluorinated isatins have demonstrated significant potential as anticancer agents. Studies on related fluorinated isatins show that their mechanism of action is associated with the induction of apoptosis. This programmed cell death is triggered by the compound's ability to dissipate the mitochondrial membrane potential.

A study on a series of fluorinated isatins revealed potent cytotoxic activity against the human duodenal adenocarcinoma cell line (HuTu 80). The following data is for compounds structurally related to this compound, demonstrating the potential of this class of molecules.

Compound ID (in study)DescriptionIC₅₀ (µM) against HuTu 80 cells
3a 5-Fluoro-1-methylisatin35.5 ± 2.6
3b 5-Fluoro-1-allylisatin31.7 ± 2.5
3d 5-Fluoro-1-(prop-2-yn-1-yl)isatin40.2 ± 3.1
Data from a study on related fluorinated isatin derivatives, which highlights the anticancer potential of this structural class. It is important to note that this data is not for the 4-fluoro isomer specifically.
Caspase Inhibition

A key mechanism for apoptosis induction is the activation of caspases, a family of cysteine proteases. Isatin derivatives have been identified as potent inhibitors of effector caspases, particularly caspase-3 and caspase-7, which are crucial for executing the apoptotic program.[2][4] This makes them valuable targets for both therapeutic intervention and for developing diagnostic tools to image apoptosis in vivo.

Derivatives of a lead compound, (S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin, have shown high inhibition potencies with IC₅₀ values as low as 30 nM for caspase-3 and 37 nM for caspase-7.[2] This suggests that this compound could serve as a valuable scaffold for developing novel and potent caspase inhibitors.

G cluster_pathway Apoptotic Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA Damage, Stress) Bax_Bak Bax/Bak Activation Apoptotic_Stimulus->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase37 Active Caspase-3/7 Caspase9->Caspase37 Procaspase37 Procaspase-3/7 Procaspase37->Caspase37 Substrates Cellular Substrates Caspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis Inhibitor This compound (Isatin Derivatives) Inhibitor->Caspase37 Inhibition

Inhibition of effector caspases by isatin derivatives in apoptosis.

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., HuTu 80) in 96-well plates at a density of approximately 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with these various concentrations and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).

  • Analysis: Calculate the percentage of cell viability compared to untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Caspase-3/7 Inhibition Assay (Fluorogenic Assay)

This assay measures the ability of a compound to inhibit the activity of purified caspase-3 or caspase-7 enzymes.

  • Reagent Preparation: Prepare an assay buffer and a solution of a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the purified active caspase-3 or caspase-7 enzyme to wells containing various concentrations of this compound. Allow a pre-incubation period for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The enzyme cleaves the substrate, releasing a fluorescent molecule (e.g., AMC - 7-amino-4-methylcoumarin).

  • Data Analysis: Determine the rate of reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations to calculate the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the enzyme's activity.

References

In-Depth Technical Guide: 4-Fluoro-1H-indole-2,3-dione (4-Fluoroisatin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1H-indole-2,3-dione, commonly known as 4-fluoroisatin, is a fluorinated derivative of the indole-2,3-dione (isatin) scaffold. The isatin core is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties. The introduction of a fluorine atom at the 4-position of the indole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile. This document provides a comprehensive overview of the known physical and chemical properties of 4-fluoro-1H-indole-2,3-dione, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities and mechanisms of action.

Core Physical and Chemical Properties

The defining characteristics of 4-fluoro-1H-indole-2,3-dione are summarized below. It is important to note that while some data is available from commercial suppliers, experimentally determined values for several properties are not widely reported in the scientific literature.

Table 1: Physical and Chemical Properties of 4-Fluoro-1H-indole-2,3-dione

PropertyValueSource/Comment
Molecular Formula C₈H₄FNO₂[1]
Molecular Weight 165.12 g/mol [1]
CAS Number 346-34-9[2]
Appearance Orange crystalline solidSupplier data[2]
Melting Point Not availableExperimental data not found in searches.
Boiling Point Not availableExperimental data not found in searches.
Solubility Soluble in Dimethyl Sulfoxide (DMSO)Inferred from general solubility of isatins. Specific data not found.

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the N-H proton of the indole nucleus. The fluorine atom at the 4-position will influence the chemical shifts and coupling patterns of the adjacent aromatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The two carbonyl carbons (C2 and C3) are expected to have characteristic downfield chemical shifts. The fluorine substitution will also impact the chemical shifts of the aromatic carbons.

¹⁹F NMR Spectroscopy: A singlet is expected in the fluorine-19 NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift will be indicative of the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O) and the N-H bond.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (165.12 g/mol ).

Experimental Protocols

The most common and established method for the synthesis of isatin and its derivatives is the Sandmeyer isatin synthesis.[3] This two-step procedure involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the isatin.

Synthesis of 4-Fluoro-1H-indole-2,3-dione via Sandmeyer Reaction

This protocol is adapted from the general Sandmeyer isatin synthesis and a patent describing a similar transformation.[4]

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-fluorophenyl)acetamide (Isonitrosoacetanilide Intermediate)

  • In a suitable reaction vessel, dissolve chloral hydrate and sodium sulfate in water.

  • Separately, prepare a solution of 3-fluoroaniline in water containing hydrochloric acid.

  • Add the 3-fluoroaniline solution to the chloral hydrate solution.

  • Add a solution of hydroxylamine hydrochloride in water to the reaction mixture.

  • Heat the mixture to induce the reaction, which should result in the precipitation of the isonitrosoacetanilide intermediate.

  • Cool the reaction mixture and collect the solid product by filtration.

  • Wash the solid with water and dry thoroughly.

Step 2: Cyclization to 4-Fluoro-1H-indole-2,3-dione

  • Carefully add the dried 2-(hydroxyimino)-N-(3-fluorophenyl)acetamide intermediate in portions to pre-heated concentrated sulfuric acid.

  • Maintain the temperature and stir the mixture for a specified time to allow for complete cyclization.

  • Cool the reaction mixture to room temperature and then pour it carefully over crushed ice.

  • The 4-fluoro-1H-indole-2,3-dione product will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

  • The crude product can be further purified by recrystallization from an appropriate solvent.

G cluster_0 Step 1: Isonitrosoacetanilide Formation cluster_1 Step 2: Cyclization 3-Fluoroaniline 3-Fluoroaniline Intermediate 2-(Hydroxyimino)-N-(3-fluorophenyl)acetamide 3-Fluoroaniline->Intermediate Chloral Hydrate Chloral Hydrate Chloral Hydrate->Intermediate Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Intermediate H2SO4 Conc. H₂SO₄ Product 4-Fluoro-1H-indole-2,3-dione Intermediate->Product H2SO4->Product

Caption: Synthetic workflow for 4-fluoro-1H-indole-2,3-dione.

Biological Activity and Potential Signaling Pathways

Isatin derivatives are known to possess a broad spectrum of biological activities. While specific studies on the 4-fluoro isomer are limited, it is reported to have potential as an inhibitor of cancer cell growth through the inhibition of basic fibroblast proliferation.[5] Fibroblast Growth Factors (FGFs) and their receptors (FGFRs) play crucial roles in cell proliferation, differentiation, and angiogenesis.[6] Dysregulation of the FGF/FGFR signaling pathway is implicated in various cancers.[7]

The binding of FGF to its receptor (FGFR) leads to receptor dimerization and autophosphorylation of tyrosine kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular processes like proliferation and survival.[6][8] Inhibition of this pathway is a key strategy in cancer therapy.[9]

Based on the preliminary information, a plausible mechanism of action for 4-fluoro-1H-indole-2,3-dione could be the inhibition of the FGFR signaling cascade.

G cluster_pathway FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Fluoro-1H-indole-2,3-dione Inhibitor->FGFR

Caption: Potential inhibition of the FGFR signaling pathway.

Conclusion

4-Fluoro-1H-indole-2,3-dione is a compound of significant interest for drug discovery and development, owing to the established biological activities of the isatin scaffold and the beneficial effects of fluorination. While there is a clear path for its chemical synthesis, a comprehensive characterization of its physical, chemical, and biological properties is still needed. Further research to obtain detailed experimental data and to elucidate its precise mechanism of action will be crucial for realizing the full therapeutic potential of this molecule.

References

Preliminary Investigation of 4-Fluoroindoline-2,3-dione Bioactivity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the bioactivity of 4-Fluoroindoline-2,3-dione, also known as 4-fluoroisatin. Due to the limited availability of specific data for the 4-fluoro isomer, this document summarizes the known biological activities of the broader class of fluorinated isatins, offering a comparative context for future research. Isatin and its derivatives are a well-established class of heterocyclic compounds with a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities. The introduction of a fluorine atom to the isatin scaffold is known to enhance these biological effects by improving metabolic stability and target binding affinity. This guide compiles available quantitative data, details common experimental protocols for assessing bioactivity, and illustrates relevant signaling pathways to serve as a foundational resource for researchers and drug development professionals.

Introduction to Fluorinated Isatins

Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically versatile scaffold that has garnered significant interest in medicinal chemistry.[1][2][3] Its derivatives have been extensively studied and have shown a remarkable range of biological activities.[4][5][6] The strategic incorporation of fluorine atoms into the isatin core can significantly modulate its physicochemical properties and enhance its pharmacological profile. Fluorination can increase lipophilicity, improve metabolic stability, and alter the electronic nature of the molecule, thereby influencing its interaction with biological targets.[7] While various positional isomers of fluoroisatin have been synthesized and evaluated, this guide focuses on the preliminary bioactivity profile of this compound, drawing parallels from its more extensively studied analogs.

Quantitative Bioactivity Data

Table 1: Anticancer Activity of Fluorinated Isatin Derivatives (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
5-Fluoroisatin derivativeA549 (Lung Carcinoma)107.90[8]
5-Fluoroisatin derivativeHepG2 (Hepatocellular Carcinoma)48.43[8]
7-Fluoroisatin derivativeMCF-7 (Breast Cancer)1.84[9]
7-Fluoroisatin derivativeHCT-116 (Colorectal Carcinoma)Comparable to Doxorubicin[9]
Isatin-benzoimidazole hybrids (fluorinated)MCF-70.39
Isatin-triazole hybrids (fluorinated)Prostate and Breast Cancer Cells~1-5[7]

Table 2: Antimicrobial Activity of Isatin and its Derivatives (MIC values)

Compound/DerivativeMicroorganismMICReference
IsatinCampylobacter jejuni8.0 µg/mL[10]
IsatinCampylobacter coli8.0 µg/mL[10]
5-Fluoroisatin-chalcone conjugateE. coliGood activity[11]
5-Fluoroisatin-chalcone conjugateS. aureusGood activity[11]
Isatin derivative (3c)S. aureus16 µg/mL[1][12]
Isatin derivative (3c)E. coli1 µg/mL[1][12]

Table 3: Enzyme Inhibition by Isatin Derivatives (Ki and IC50 values)

Compound/DerivativeEnzymeInhibition ValueReference
Isatin derivatives (hydrophobic)Carboxylesterases (CE)Ki in nM range
5-Pyrrolidinylsulfonyl IsatinsCarbonic Anhydrase IX and XIIKI = 5.2 and 6.3 nM[13]
N-substituted isatin derivativesVEGFR-2IC50 = 260.64 nM[13]
Sulfonamide-tethered isatin derivativesVEGFR-2IC50 = 23.10 to 63.40 nM[13]
6-Chloro-7-fluoroindoline-2,3-dione derivativeCaspase-3 and -7Potent inhibition[14]

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized methodologies for key bioactivity assays based on studies of isatin and its derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[15][16][17][18]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[19][20][21][22]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Apoptosis Induction Assays

This assay measures the activity of key executioner caspases in the apoptotic pathway.[23][24][25][26][27]

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Lysis: Lyse the cells to release cellular components.

  • Substrate Addition: Add a proluminescent caspase-3/7 substrate (e.g., containing the DEVD sequence).

  • Luminescence Measurement: The cleavage of the substrate by active caspases generates a luminescent signal that is measured using a luminometer.

A hallmark of apoptosis is the cleavage of DNA into internucleosomal fragments.[28][29][30][31]

  • Cell Harvesting and Lysis: Collect treated and untreated cells and lyse them to release the DNA.

  • DNA Extraction: Extract the DNA from the cell lysates.

  • Agarose Gel Electrophoresis: Run the extracted DNA on an agarose gel.

  • Visualization: Visualize the DNA under UV light after staining with an intercalating agent (e.g., ethidium bromide). A characteristic "ladder" pattern indicates apoptosis.

Visualization of Methodologies and Pathways

Experimental Workflow

G General Experimental Workflow for Bioactivity Screening cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies A Compound Preparation (this compound) B Cytotoxicity Screening (e.g., MTT Assay) A->B C Antimicrobial Testing (e.g., Broth Microdilution) A->C D Enzyme Inhibition Assays A->D E Apoptosis Assays (Caspase Activity, DNA Fragmentation) B->E If cytotoxic F Cell Cycle Analysis B->F If cytotoxic G Signaling Pathway Analysis (Western Blot, etc.) E->G F->G

Caption: A generalized workflow for the preliminary bioactivity screening of a test compound.

Potential Signaling Pathways

Isatin derivatives have been shown to modulate several signaling pathways implicated in cancer progression.[7][13][32][33][34][35][36][37] The following diagram illustrates a potential mechanism of action for a fluorinated isatin derivative as an anticancer agent, focusing on the inhibition of key receptor tyrosine kinases (RTKs) and downstream signaling cascades.

G Potential Anticancer Signaling Pathways Modulated by Fluorinated Isatins cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K EGFR EGFR EGFR->PI3K ERK ERK EGFR->ERK STAT3 STAT3 EGFR->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis ERK->Proliferation STAT3->Proliferation Compound Fluorinated Isatin Derivative Compound->VEGFR2 Inhibition Compound->EGFR Inhibition

Caption: Inhibition of RTKs like VEGFR-2 and EGFR by fluorinated isatins can disrupt downstream pro-survival and pro-angiogenic signaling pathways.

Conclusion and Future Directions

While specific bioactivity data for this compound is currently limited, the extensive research on its parent compound, isatin, and other fluorinated derivatives strongly suggests its potential as a pharmacologically active agent. The compiled data on anticancer, antimicrobial, and enzyme-inhibitory activities of related compounds provide a solid foundation for initiating a comprehensive investigation of the 4-fluoro isomer.

Future research should focus on:

  • Synthesis and Characterization: Confirmation of the synthesis and full characterization of this compound.

  • In Vitro Screening: Systematic screening of the compound against a panel of cancer cell lines and microbial strains to determine its IC50 and MIC values.

  • Enzyme Inhibition Profiling: Evaluation of its inhibitory activity against key enzymes such as kinases, caspases, and proteases.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanism of action.

This technical guide serves as a starting point for researchers to explore the therapeutic potential of this compound, leveraging the wealth of knowledge available for the broader isatin class of compounds.

References

Synthesis and Characterization of 4-Fluoroindoline-2,3-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 4-fluoroindoline-2,3-dione and its derivatives. This class of compounds, built upon the versatile isatin scaffold, is of significant interest in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom at the 4-position of the indoline-2,3-dione core can significantly modulate the physicochemical and biological properties of the molecule, making it a key area of investigation for the development of novel therapeutic agents.

Synthesis of this compound and Its Derivatives

The synthesis of the core this compound structure can be achieved through various established methods for isatin synthesis, with the Sandmeyer and Stolle syntheses being the most prominent. Further derivatization can be accomplished through reactions at the N-1, C-5, and C-7 positions, as well as condensation reactions at the C-3 carbonyl group.

General Synthetic Schemes

A common route to this compound involves the oxidation of 4-fluoroindole. The following diagram illustrates a general workflow for this transformation and subsequent N-alkylation to generate derivatives.

Synthesis_Workflow cluster_oxidation cluster_alkylation A 4-Fluoroindole C This compound A->C Oxidation B Oxidizing Agent (e.g., NBS in DMSO) E N-Alkyl-4-fluoroindoline-2,3-dione Derivatives C->E N-Alkylation D Base (e.g., K2CO3) + Alkyl Halide (R-X)

Caption: General workflow for the synthesis of this compound and its N-alkyl derivatives.

Experimental Protocols

Synthesis of this compound from 4-Fluoroindole [1]

This protocol details the oxidation of 4-fluoroindole to this compound using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO).

Materials:

  • 4-Fluoroindole

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Pyridine

  • Ethyl acetate

  • 3% aqueous sodium thiosulfate solution

  • Magnesium sulfate

  • Toluene

  • Silica gel for column chromatography

Procedure:

  • Dissolve 10.0 g of 4-fluoroindole in 200 mL of DMSO in a reaction vessel under a nitrogen atmosphere with stirring.

  • Reduce the pressure to 800 mbar and slowly add 26.5 g of N-bromosuccinimide (NBS).

  • Increase the reaction temperature to 80 °C and monitor the reaction progress by liquid chromatography (LC) and gas chromatography-mass spectrometry (GC-MS).

  • After the complete disappearance of the monobromo intermediate (approximately 3 hours), add 29.3 g of pyridine to terminate the reaction and continue stirring for 2 hours.

  • Cool the mixture to room temperature and add 500 mL of ethyl acetate.

  • Wash the organic layer with 3% aqueous sodium thiosulfate solution.

  • Separate the organic layer, dry it with magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a toluene:ethyl acetate (4:1) eluent to obtain 4-fluoro-2,3-indolinedione.

Characterization of this compound Derivatives

The structural elucidation and confirmation of synthesized this compound derivatives are performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize typical spectroscopic data for the parent this compound. Note that specific shifts and patterns will vary for its derivatives depending on the nature and position of the substituents.

Table 1: 1H and 13C NMR Data for 5-Fluoroindoline-2,3-dione (as a reference) [2]

Position1H NMR (400 MHz, DMSO-d6) δ (ppm)13C NMR (100 MHz, DMSO-d6) δ (ppm)
NH11.04 (s, 1H)-
Aromatic7.76 – 5.88 (m, 3H)184.28, 159.87, 159.68, 157.30, 147.38, 125.02, 124.78, 118.94, 118.87, 113.91, 113.83, 111.90, 111.66

Table 2: General IR and Mass Spectrometry Data for Indoline-2,3-diones

TechniqueKey Features
IR Spectroscopy Strong absorption bands corresponding to the C=O stretching vibrations of the ketone and lactam carbonyl groups, typically in the range of 1700-1750 cm-1. The N-H stretching vibration appears as a broad band around 3200-3400 cm-1 in N-unsubstituted derivatives.
Mass Spectrometry The molecular ion peak (M+) is typically observed, and fragmentation patterns can provide information about the substituents. For this compound, the expected molecular weight is approximately 165.12 g/mol .

Biological Activity and Signaling Pathways

Derivatives of indoline-2,3-dione (isatin) are known to exhibit a broad spectrum of biological activities. The introduction of a fluorine atom can enhance these properties. Notably, fluorinated isatin derivatives have shown promise as anticancer agents by inducing apoptosis and as multi-kinase inhibitors.

Anticancer Activity and Kinase Inhibition

Several studies have highlighted the potential of isatin derivatives to target various protein kinases involved in cancer cell proliferation and survival. These kinases are crucial components of signaling pathways that regulate cell growth, differentiation, and apoptosis.

One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is frequently dysregulated in cancer. Some isatin derivatives have been shown to modulate this pathway, leading to the inhibition of cancer cell growth.

MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Inhibitor This compound Derivative Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits

Caption: Potential mechanism of action of this compound derivatives via inhibition of the MAPK signaling pathway.

This diagram illustrates a potential mechanism where a this compound derivative acts as a kinase inhibitor, targeting components of the MAPK pathway such as Raf and MEK. By inhibiting these kinases, the downstream signaling that promotes cancer cell proliferation is blocked. Isatin-quinazoline hybrids have demonstrated potent inhibitory activity against multiple kinases including EGFR, VEGFR-2, and HER2, suggesting that fluorinated derivatives could also act as multi-kinase inhibitors.[3]

Induction of Apoptosis

Fluorinated isatin derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death can be triggered through various mechanisms, including the intrinsic (mitochondrial) pathway. This involves the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors. Some studies suggest that these compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[4]

This technical guide provides a foundational understanding of the synthesis and characterization of this compound derivatives. The promising biological activities of this class of compounds warrant further investigation and development for potential therapeutic applications. Researchers are encouraged to build upon this information to explore novel derivatives and elucidate their precise mechanisms of action.

References

Methodological & Application

Application Notes and Protocols for Determining the Cytotoxicity of 4-Fluoroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on assessing the cytotoxic effects of 4-Fluoroindoline-2,3-dione (also known as 4-Fluoroisatin). The protocols outlined below are based on established methods for evaluating the cytotoxicity of isatin derivatives and related small molecules.

Introduction

This compound is a fluorinated derivative of isatin, a heterocyclic compound known for its broad spectrum of biological activities, including potential anticancer properties. The introduction of a fluorine atom can significantly alter the compound's physicochemical properties and biological activity. Therefore, robust and reproducible cytotoxicity assays are crucial for characterizing its potential as a therapeutic agent. This document details the protocols for two standard cytotoxicity assays, the MTT and LDH assays, and provides context for the potential mechanism of action.

Data Presentation

The cytotoxic potential of isatin derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. The following table summarizes representative cytotoxicity data for various fluorinated isatin derivatives against different cancer cell lines, providing a comparative view of their potency.

Compound/DerivativeCell LineIC50 (µM)Reference
1-(2-Fluorobenzyl)-5-fluoro-isatinM-HeLa (cervical carcinoma)20[1]
1-(2-Fluorobenzyl)-5-fluoro-isatinHuTu 80 (duodenal adenocarcinoma)25[1]
1-(2-Fluorobenzyl)-5-fluoro-isatinWI-38 (normal human lung fibroblasts)>50[1]
1-(2-Chlorobenzyl)-5-fluoro-isatinM-HeLa (cervical carcinoma)40[1]
1-(2-Chlorobenzyl)-5-fluoro-isatinHuTu 80 (duodenal adenocarcinoma)40[1]
1-(2-Chlorobenzyl)-5-fluoro-isatinWI-38 (normal human lung fibroblasts)>60[1]
1-(2,6-Difluorobenzyl)-5-fluoro-isatinM-HeLa (cervical carcinoma)30[1]
1-(2,6-Difluorobenzyl)-5-fluoro-isatinHuTu 80 (duodenal adenocarcinoma)50[1]
1-(2,6-Difluorobenzyl)-5-fluoro-isatinWI-38 (normal human lung fibroblasts)>75[1]

Experimental Protocols

Two common and reliable methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Selected cancer cell line(s) (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH released is proportional to the number of dead or damaged cells.

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol. It is important to include the following controls in triplicate:

      • Spontaneous LDH Release (Negative Control): Cells treated with vehicle control only.

      • Maximum LDH Release (Positive Control): Cells treated with a lysis buffer (provided in the kit) one hour before the end of the incubation period.

      • Background Control: Wells containing culture medium only (no cells).

  • Supernatant Collection:

    • At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Add 50 µL of the stop solution (provided in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity for each concentration using the following formula:

      • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare Serial Dilutions of This compound incubate_24h->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_reagent Add Assay Reagent (MTT or LDH Substrate) incubate_treatment->add_reagent incubate_assay Incubate add_reagent->incubate_assay measure_signal Measure Signal (Absorbance) incubate_assay->measure_signal calculate_viability Calculate % Cell Viability or % Cytotoxicity measure_signal->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow for determining the cytotoxicity of this compound.

Proposed Signaling Pathway for Cytotoxicity

Based on the known mechanisms of action for fluorinated isatins, a plausible signaling pathway leading to apoptosis is presented below. Fluorinated isatins have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential, leading to the activation of the intrinsic caspase cascade.[2][3][4]

Apoptosis_Signaling_Pathway compound This compound cell Cancer Cell compound->cell Enters ros Increased ROS Production cell->ros mitochondria Mitochondrial Membrane Potential Dissipation ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for Antimicrobial Activity Testing of 4-Fluoroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Disclaimer: The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various halogenated isatin derivatives against a range of bacterial and fungal strains. This data is presented as a reference for the potential antimicrobial activity of 4-Fluoroindoline-2,3-dione, as specific data for this compound was not found in the reviewed literature. The actual antimicrobial profile of this compound must be determined experimentally.

Table 1: Representative Antibacterial Activity of Halogenated Isatin Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Bacillus subtilisEscherichia coliPseudomonas aeruginosaReference
5-Chloroisatin Derivative--->100>100[3]
5-Bromoisatin Derivative---50100[3]
Isatin-β-thiosemicarbazone1.560.780.78--[6]
Ciprofloxacin-isatin hybrid---<8<8[7]
Spiro-isatin derivative (5a)3.9----[8]
Isatin-thiazole derivative (7b)---4-[9]
Isatin-thiazole derivative (7d)---4-[9]

Table 2: Representative Antifungal Activity of Halogenated Isatin Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
5-Chloroisatin Derivative>100>100[3]
5-Bromoisatin Derivative100>100[3]
Isatin-carbohydrazide hybridPotent Activity-[7]
Bis-Schiff bases of 5-fluoroisatinNo Activity-[6]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required

  • Bacterial or fungal strains

  • Sterile saline (0.85%)

  • McFarland turbidity standards (0.5)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it further in the appropriate broth to a starting concentration for serial dilutions.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum without the compound), and well 12 will be the sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity or growth.

Agar Disk Diffusion Assay

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to a compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile saline (0.85%)

  • McFarland turbidity standards (0.5)

  • Sterile swabs

  • Forceps

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial inoculum as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized inoculum suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of this compound.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4] This test is performed as a follow-up to the MIC test.

Materials:

  • Results from the broth microdilution (MIC) assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Pipettes and sterile tips

  • Incubator

  • Spreader

Procedure:

  • Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.

  • Plating: Spread the aliquot evenly onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Reading Results: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_disks Impregnate Disks with This compound start->prep_disks inoculate_plate Inoculate MHA Plate with Microbial Lawn prep_inoculum->inoculate_plate place_disks Place Disks on Agar prep_disks->place_disks inoculate_plate->place_disks incubate Incubate Plate (18-24h, 37°C) place_disks->incubate read_zones Measure Zones of Inhibition (mm) incubate->read_zones end End read_zones->end

Caption: Workflow for Agar Disk Diffusion Assay.

MBC_Workflow start Start with MIC Plate Results (Wells with no visible growth) subculture Subculture Aliquots from MIC and higher concentration wells onto MHA plates start->subculture incubate Incubate MHA Plates (18-24h, 37°C) subculture->incubate count_colonies Count Colonies on each Plate incubate->count_colonies determine_mbc Determine MBC (Lowest concentration with ≥99.9% killing) count_colonies->determine_mbc end End determine_mbc->end

Caption: Workflow for MBC Determination.

References

The Versatile Role of 4-Fluoroindoline-2,3-dione in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Fluoroindoline-2,3-dione, also known as 4-fluoroisatin, is a versatile and highly valuable building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features, including a reactive ketone at the C-3 position and an amide carbonyl at the C-2 position, coupled with the presence of a fluorine atom on the benzene ring, make it an attractive starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. The fluorine substituent can enhance the pharmacological properties of the resulting molecules by improving metabolic stability, increasing lipophilicity, and influencing binding affinity to biological targets.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, including spirooxindoles and quinolines. The information presented is intended to serve as a practical guide for researchers in academic and industrial settings.

Key Applications in Organic Synthesis

This compound serves as a key precursor in a variety of organic reactions, including:

  • Multi-component Reactions: It is extensively used in one-pot, multi-component reactions to generate complex molecular architectures with high efficiency and atom economy. A prominent example is the synthesis of spirooxindoles.

  • Condensation Reactions: The reactive C-3 carbonyl group readily undergoes condensation with various nucleophiles, such as primary amines and active methylene compounds, to form Schiff bases and other intermediates.

  • Pfitzinger Reaction: This classical reaction utilizes isatins and carbonyl compounds to construct quinoline-4-carboxylic acids, a scaffold present in many pharmaceuticals.

These reactions have enabled the synthesis of compounds with a wide range of biological activities, including potent anticancer and antimicrobial properties.

Experimental Protocols

The following are detailed protocols for key synthetic transformations involving this compound.

Protocol 1: Three-Component Synthesis of a Spiro[indoline-pyran] Derivative

This protocol details the synthesis of a spirooxindole derivative via a one-pot, three-component reaction of this compound, malononitrile, and dimedone. This reaction is an example of a domino Knoevenagel-Michael addition-cyclization.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions This compound Product Spiro[indoline-pyran] Derivative This compound->Product Malononitrile Malononitrile Malononitrile->Product Dimedone Dimedone Dimedone->Product Catalyst Piperidine Catalyst->Product Solvent Ethanol Solvent->Product Temperature Reflux Temperature->Product

Figure 1: General workflow for the three-component synthesis of a spiro[indoline-pyran] derivative.

Materials:

  • This compound (1.0 mmol, 165.1 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione) (1.0 mmol, 140.2 mg)

  • Piperidine (0.1 mmol, 10 µL)

  • Ethanol (10 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), malononitrile (1.0 mmol), dimedone (1.0 mmol), and ethanol (10 mL).

  • Add piperidine (0.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure spiro[indoline-pyran] derivative.

Expected Yield and Characterization:

The yield of the final product is typically in the range of 85-95%. The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Compound Yield Melting Point (°C) ¹H NMR (DMSO-d₆, δ ppm)
2'-Amino-4'-fluoro-7',7'-dimethyl-5'-oxo-5',6',7',8'-tetrahydro-1'H-spiro[indoline-3,4'-pyran]-3'-carbonitrile~90%280-28210.5 (s, 1H, NH), 7.3-7.0 (m, 3H, Ar-H), 6.9 (s, 2H, NH₂), 2.5 (s, 2H, CH₂), 2.2 (s, 2H, CH₂), 1.0 (s, 6H, 2xCH₃)
Protocol 2: Pfitzinger Reaction for the Synthesis of a Quinolone-4-carboxylic Acid Derivative

This protocol describes the synthesis of a substituted quinoline-4-carboxylic acid from this compound and a ketone containing an α-methylene group, in the presence of a base.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions This compound Product Quinolone-4-carboxylic Acid This compound->Product Base Aqueous KOH Base->Product Temperature Reflux Temperature->Product Ketone Ketone Ketone->Product

Figure 2: General workflow for the Pfitzinger reaction.

Materials:

  • This compound (10.0 mmol, 1.65 g)

  • Cyclohexanone (10.0 mmol, 1.04 mL)

  • Potassium hydroxide (30.0 mmol, 1.68 g)

  • Ethanol (20 mL)

  • Water (10 mL)

  • Glacial acetic acid

Procedure:

  • In a 100 mL round-bottom flask, dissolve potassium hydroxide (30.0 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Add this compound (10.0 mmol) and cyclohexanone (10.0 mmol) to the basic solution.

  • Heat the mixture to reflux with constant stirring for 8-12 hours.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

  • Acidify the solution to pH 4-5 with glacial acetic acid.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to afford the pure quinoline-4-carboxylic acid derivative.

Expected Yield and Characterization:

Yields for the Pfitzinger reaction can vary but are generally in the range of 60-80%. The product can be characterized by its melting point and spectroscopic data.

Compound Yield Melting Point (°C) ¹H NMR (DMSO-d₆, δ ppm)
8-Fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid~75%295-29713.5 (br s, 1H, COOH), 8.0-7.5 (m, 3H, Ar-H), 3.0 (t, 2H, CH₂), 2.8 (t, 2H, CH₂), 1.9 (m, 4H, 2xCH₂)

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant promise as anticancer agents. Many of these compounds exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several isatin-based compounds have been identified as potent inhibitors of VEGFR-2. They typically bind to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Isatin_Derivative 4-Fluoroisatin Derivative Isatin_Derivative->VEGFR2 Inhibits

Figure 3: Simplified diagram of the VEGFR-2 signaling pathway and its inhibition by a 4-fluoroisatin derivative.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer drugs function by inducing apoptosis. Isatin derivatives have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which leads to the activation of a cascade of caspases, ultimately resulting in cell death.

Apoptosis_Pathway cluster_mito Mitochondrion Bax Bax CytoC Cytochrome c Bax->CytoC Promotes release Bcl2 Bcl-2 Bcl2->CytoC Inhibits release Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Isatin_Derivative 4-Fluoroisatin Derivative Isatin_Derivative->Bax Activates Isatin_Derivative->Bcl2 Inhibits

Figure 4: Simplified diagram of the intrinsic apoptosis pathway induced by a 4-fluoroisatin derivative.

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis, providing access to a wide range of biologically active heterocyclic compounds. The protocols and information provided herein offer a starting point for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential therapeutic applications. The ability of its derivatives to modulate key signaling pathways, such as VEGFR-2 and apoptosis, underscores its importance in the field of drug discovery and development.

Application Notes and Protocols for N-alkylation of 4-Fluoroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-alkylation of 4-Fluoroindoline-2,3-dione, a key synthetic transformation for the generation of diverse molecular scaffolds in drug discovery. The protocol outlines a robust and efficient method using standard laboratory reagents and techniques. Additionally, a microwave-assisted variation is presented for accelerated synthesis. This application note is intended to guide researchers in the successful preparation of N-alkylated 4-fluoroisatin derivatives, which are valuable intermediates in the synthesis of various biologically active compounds.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] N-alkylation of the isatin core is a common strategy to modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced biological activity.[2] The presence of a fluorine atom at the 4-position of the indoline ring can significantly influence the molecule's electronic properties and metabolic stability, making this compound an attractive starting material for the synthesis of novel therapeutic agents.

The N-alkylation of isatins typically proceeds via a nucleophilic substitution reaction. The acidic N-H proton of the isatin ring is first deprotonated by a base to form a resonance-stabilized isatin anion. This anion then acts as a nucleophile, attacking an alkylating agent to form the desired N-alkylated product.[3] The electron-withdrawing nature of the fluorine substituent in this compound can decrease the nucleophilicity of the nitrogen atom, potentially requiring slightly more forcing reaction conditions compared to unsubstituted isatin.[3]

This document presents a generalized protocol that can be adapted for various alkylating agents.

Experimental Protocols

Two primary methods for the N-alkylation of this compound are described below: a conventional heating method and a microwave-assisted method.

Method A: Conventional Heating

This method is a standard and reliable procedure for the N-alkylation of this compound.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide, benzyl halide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq.).

  • Add anhydrous DMF to achieve a concentration of 0.1-0.2 M with respect to the this compound.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 - 1.5 eq.) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-alkylated this compound.

Method B: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and can lead to improved yields.[1][4]

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide, benzyl halide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), a few drops

Equipment:

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, place this compound (1.0 eq.), the alkylating agent (1.1 eq.), and potassium carbonate or cesium carbonate (1.3 eq.).

  • Add a few drops of DMF or NMP to create a slurry.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) and power for a short duration (e.g., 5-20 minutes). The optimal conditions may need to be determined empirically for each specific substrate.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Method A (steps 9-12).

Data Presentation

The following table summarizes representative quantitative data for a typical N-alkylation reaction of this compound using Method A. Actual results may vary depending on the specific alkylating agent and reaction conditions.

Reagent/ParameterMolar Equiv.Amount (for 1 mmol scale)Notes
This compound1.0165.1 mgStarting material
Alkylating Agent (e.g., Benzyl Bromide)1.2205.3 mg (0.13 mL)Can be varied based on reactivity
Potassium Carbonate (K₂CO₃)2.0276.4 mgBase
N,N-Dimethylformamide (DMF)-5-10 mLSolvent, anhydrous
Reaction Temperature-80 °CCan be adjusted based on substrate reactivity
Reaction Time-12 hoursMonitor by TLC for completion
Typical Yield -75-90% Isolated yield after purification

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - this compound - Alkylating Agent - Base (K2CO3) solvent Add Anhydrous Solvent (DMF) reagents->solvent heating Heat and Stir (Conventional or Microwave) solvent->heating monitoring Monitor by TLC heating->monitoring quench Quench with Water monitoring->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash Organic Layer extraction->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Isolated N-Alkylated Product chromatography->product

Caption: Experimental workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for 4-Fluoroindoline-2,3-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluoroindoline-2,3-dione, a member of the fluorinated isatin family, is a versatile scaffold in medicinal chemistry. The incorporation of a fluorine atom can significantly enhance the pharmacological properties of the isatin core, including increased metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This document provides an overview of the applications of this compound and its isomers in medicinal chemistry, with a focus on their anticancer and antimicrobial activities. Detailed protocols for the synthesis of representative derivatives and relevant biological assays are also presented. While specific data for the 4-fluoro isomer is limited, the broader data on fluorinated isatins, particularly 5-fluoroisatin, highlight the potential of this structural motif.

Anticancer Applications

Derivatives of fluorinated isatins have demonstrated significant potential as anticancer agents by targeting various cellular pathways involved in tumor growth and proliferation.[1] The cytotoxic action of these compounds is often associated with the induction of apoptosis, disruption of microtubule dynamics, and inhibition of key signaling pathways such as the Akt pathway.[2][3][4]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several fluorinated isatin derivatives have been shown to induce apoptosis in cancer cells.[2] This programmed cell death is often initiated through the dissipation of the mitochondrial membrane and the subsequent activation of effector caspases, such as caspase-3 and caspase-7.[2][5]

Signaling Pathway for Apoptosis Induction by Fluorinated Isatins

G A Fluorinated Isatin Derivatives B Mitochondrial Membrane Potential Dissipation A->B induces C Caspase-3 & -7 Activation B->C leads to D Apoptosis C->D executes

Caption: Apoptosis induction pathway initiated by fluorinated isatin derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various fluorinated isatin derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Fluorinated 1-benzylisatin (3a)HuTu-80 (human duodenal adenocarcinoma)>100[2]
Fluorinated 1-benzylisatin (3b)M-HeLa (human cervical carcinoma)40.0 ± 2.9[2]
Fluorinated 1-benzylisatin (3d)HuTu-80 (human duodenal adenocarcinoma)50.0 ± 3.5[2]
Isatin-podophyllotoxin hybrid (7f)A549 (human lung carcinoma)0.9 (approx.)[6]
5,7-Dibromo-N-benzylisatin analog (6)A549 (human lung carcinoma)2.13[3]
5,7-Dibromo-N-benzylisatin analog (11)A549 (human lung carcinoma)2.53[3]
5,7-Dibromo-N-benzylisatin analog (12)A549 (human lung carcinoma)2.41[3]
5,7-Dibromo-N-benzylisatin analog (6)HT29 (human colon adenocarcinoma)1.56[3]
5,7-Dibromo-N-benzylisatin analog (11)HT29 (human colon adenocarcinoma)1.14[3]
5,7-Dibromo-N-benzylisatin analog (13)HT29 (human colon adenocarcinoma)1.09[3]
Isatin–indole hybrid (17)ZR-75 (human breast carcinoma)0.74[7]
Isatin–indole hybrid (17)HT-29 (human colon carcinoma)2.02[7]
Isatin–indole hybrid (17)A-549 (human lung carcinoma)0.76[7]
N-alkylindole-isatin conjugate (32)MCF-7 (human breast adenocarcinoma)0.39[7]

Antimicrobial Applications

Fluorinated isatin derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[1][8] The isatin scaffold can be modified to produce derivatives with potent antimicrobial effects, offering potential solutions to the growing problem of antimicrobial resistance.[1]

Quantitative Data: Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) values for several fluorinated isatin derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
Isatin β-thiosemicarbazone derivative (25)MRSA0.78[9]
Isatin β-thiosemicarbazone derivative (25)S. aureus1.56[9]
Isatin β-thiosemicarbazone derivative (25)B. subtilis0.78[9]
Isatin-decorated thiazole (7b)E. coli8 times better than chloramphenicol[1]
Isatin-decorated thiazole (7d)E. coli8 times better than chloramphenicol[1]
Isatin-decorated thiazole (14b)E. coli8 times better than chloramphenicol[1]
Isatin-decorated thiazole (7f)MRSA8 times better than chloramphenicol[1]
Isatin-decorated thiazole (7h)C. albicansEqual to nystatin[1]
Isatin-decorated thiazole (11f)C. albicansEqual to nystatin[1]
Isatin–quinoline conjugate (11a)S. mutans0.0002[10]
Isatin–quinoline conjugate (11a)MRSA0.006[10]

Experimental Protocols

Synthesis of this compound Derivatives

The Sandmeyer methodology is a classical and widely used method for the synthesis of isatin and its derivatives.[11][12] The synthesis of this compound can be challenging due to the potential for the formation of isomeric products.[12] An industrial preparation method for 4-fluoroisatin has been patented.[13]

General Workflow for Isatin Synthesis (Sandmeyer Method)

G cluster_0 Step 1: Isonitrosoacetanilide Formation cluster_1 Step 2: Cyclization A Aniline Derivative (e.g., 3-fluoroaniline) C Isonitrosoacetanilide A->C + B Chloral Hydrate & Hydroxylamine HCl B->C + Na2SO4 (aq) D Isonitrosoacetanilide C->D F Isatin Derivative (e.g., 4-Fluoroisatin) D->F Cyclization E Concentrated Sulfuric Acid E->F Catalyst

Caption: General workflow for the synthesis of isatin derivatives via the Sandmeyer method.

Protocol: Synthesis of 3-(5-Fluoro-2-oxoindolin-3-ylideneamino)-2-thioxothiazolidin-4-one (A 5-Fluoroisatin Derivative) [14]

This protocol describes the synthesis of a Schiff base derivative of 5-fluoroisatin, illustrating a common modification at the C3 position.

Materials:

  • 5-fluoroisatin

  • 3-amino-2-thioxothiazolidin-4-one

  • Ethanol

  • Reflux apparatus

  • Filtration setup

Procedure:

  • A mixture of 5-fluoroisatin (0.01 mol) and 3-amino-2-thioxothiazolidin-4-one (0.01 mol) in 30 cm³ of ethanol is prepared in a round-bottom flask.

  • The mixture is heated under reflux for 1 hour.

  • After the reflux period, the reaction mixture is allowed to cool to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The collected solid is recrystallized from ethanol to yield the pure product.

Biological Assay Protocols

Protocol: In Vitro Tubulin Polymerization Assay [3][15][16]

This assay is used to determine if a compound inhibits or stabilizes tubulin polymerization.

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., G-PEM buffer)

  • GTP

  • Test compound and controls (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer)

  • Spectrophotometer or fluorometer capable of reading 96-well plates

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add the polymerization buffer, tubulin, and GTP.

  • Add the test compound or control to the appropriate wells.

  • Incubate the plate at 37°C to initiate polymerization.

  • Monitor the change in absorbance (turbidity) at 340 nm or fluorescence over time.

  • An increase in absorbance/fluorescence indicates tubulin polymerization. A decrease or stabilization compared to the control suggests inhibition.

Protocol: Cell Viability (MTT) Assay

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent solution)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

Conclusion

This compound and its isomers represent a promising class of heterocyclic compounds with significant potential in medicinal chemistry. The fluorinated isatin scaffold has demonstrated a broad range of biological activities, particularly in the development of anticancer and antimicrobial agents. Further exploration of the structure-activity relationships of different positional fluorine isomers and the synthesis of novel derivatives are warranted to fully exploit the therapeutic potential of this versatile chemical entity. The protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for In Vitro Evaluation of 4-Fluoroindoline-2,3-dione Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of 4-Fluoroindoline-2,3-dione, a synthetic compound belonging to the isatin family, for its potential anticancer activity. Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological properties, including cytotoxic effects against various cancer cell lines. The introduction of a fluorine atom at the 4th position of the indoline-2,3-dione core is anticipated to modulate its biological activity, potentially enhancing its efficacy and selectivity against cancer cells.

The following sections detail the methodologies for assessing the cytotoxic and apoptotic effects of this compound, along with protocols for investigating its mechanism of action. The primary proposed mechanism involves the induction of apoptosis through the intrinsic mitochondrial pathway, initiated by an increase in intracellular reactive oxygen species (ROS).

Data Presentation

The following tables present hypothetical quantitative data for the in vitro anticancer activity of this compound. This data is illustrative and serves as a template for presenting experimental findings.

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.5 ± 2.1
HeLaCervical Adenocarcinoma22.8 ± 3.5
A549Lung Carcinoma18.2 ± 2.8
HepG2Hepatocellular Carcinoma25.1 ± 4.2
HCT116Colon Carcinoma20.7 ± 3.1

Table 2: Effect of this compound on Apoptosis Induction in MCF-7 cells (48h treatment).

Concentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptotic Cells (%)
0 (Control)2.1 ± 0.51.5 ± 0.33.6 ± 0.8
1015.8 ± 2.28.4 ± 1.524.2 ± 3.7
2028.9 ± 3.115.7 ± 2.444.6 ± 5.5
4035.2 ± 4.025.1 ± 3.360.3 ± 7.3

Table 3: Modulation of Apoptosis-Related Protein Expression by this compound in MCF-7 cells (48h treatment).

Concentration (µM)Relative Bax Expression (fold change)Relative Bcl-2 Expression (fold change)Bax/Bcl-2 RatioCleaved Caspase-3 (fold change)
0 (Control)1.01.01.01.0
101.8 ± 0.20.7 ± 0.12.62.5 ± 0.3
202.9 ± 0.30.4 ± 0.057.34.8 ± 0.5
404.1 ± 0.40.2 ± 0.0320.57.2 ± 0.8

Experimental Protocols

Detailed protocols for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effect of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours under the same conditions.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_48h Incubate 48h add_compound->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance Calculate IC50 Calculate IC50 read_absorbance->Calculate IC50 Signaling_Pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade cluster_apoptosis Apoptosis This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 MMP ↓ Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Cell Death Caspase3->Apoptosis Experimental_Workflow start Start: In Vitro Evaluation cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanism->apoptosis_assay mmp_assay Mitochondrial Membrane Potential Assay (JC-1) mechanism->mmp_assay ros_assay ROS Detection (DCFH-DA) mechanism->ros_assay western_blot Western Blot Analysis (Bax, Bcl-2, Caspase-3) mechanism->western_blot conclusion Conclusion: Anticancer Potential apoptosis_assay->conclusion mmp_assay->conclusion ros_assay->conclusion western_blot->conclusion

Application Notes and Protocols for Developing Enzyme Inhibition Assays for 4-Fluoroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluoroindoline-2,3-dione, also known as 4-Fluoroisatin, is a derivative of the isatin (indole-2,3-dione) scaffold. The isatin core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent enzyme inhibition.[1][2] Isatin-based compounds have been identified as inhibitors of various enzyme families, such as caspases, cathepsins, matrix metalloproteinases (MMPs), serine proteases, and kinases.[2][3][4] This broad activity makes this compound a compelling candidate for screening against diverse enzymatic targets in drug discovery programs.

These application notes provide detailed protocols for developing and executing robust biochemical assays to screen for and characterize the inhibitory activity of this compound against several key classes of enzymes implicated in human diseases like cancer, inflammation, and neurodegenerative disorders.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 346-34-9[6][7]
Molecular Formula C₈H₄FNO₂[7][8]
Molecular Weight 165.12 g/mol [7][8]
Appearance Solid[8]
SMILES O=C1C2=C(C=CC=C2F)NC1=O[8]
InChI Key VUPIFURSDLGPMH-UHFFFAOYSA-N[7][8]

Principle of Fluorometric Enzyme Inhibition Assays

The protocols described herein primarily utilize fluorescence-based assays, which are highly sensitive and suitable for high-throughput screening (HTS).[9] The general principle involves a fluorogenic substrate that is specifically cleaved by the enzyme of interest. This substrate typically consists of a peptide or recognition sequence linked to a fluorescent reporter molecule (fluorophore, e.g., AMC, AFC) and a quencher. In the intact substrate, the fluorescence is suppressed. Upon enzymatic cleavage, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to enzyme activity.[10][11] An inhibitor, such as this compound, will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal.[12]

G Principle of a Fluorometric Enzyme Inhibition Assay cluster_0 No Inhibitor cluster_1 With Inhibitor Enzyme_A Active Enzyme Substrate_A Fluorogenic Substrate (Quenched) Enzyme_A->Substrate_A Binds Product_A Cleaved Product + Fluorescent Signal Substrate_A->Product_A Cleaves Enzyme_B Active Enzyme Inhibitor This compound Enzyme_B->Inhibitor Binds Inactive_Complex Inactive E-I Complex Enzyme_B->Inactive_Complex Forms Substrate_B Fluorogenic Substrate (Quenched) Inactive_Complex->Substrate_B No Binding No_Reaction No/Reduced Signal Substrate_B->No_Reaction No Cleavage

Caption: Logic diagram of fluorescence-based enzyme inhibition.

General Experimental Workflow

The process of screening and characterizing an enzyme inhibitor generally follows a standardized workflow, from initial single-concentration screening to determine activity to dose-response curves for potency determination (IC₅₀).

G prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Dilutions) plate Plate Setup (Controls, Inhibitor, Enzyme) prep->plate preincubate Pre-incubation (Allow inhibitor-enzyme binding) plate->preincubate initiate Reaction Initiation (Add Substrate) preincubate->initiate measure Kinetic Measurement (Read fluorescence over time) initiate->measure analyze Data Analysis (Calculate Rate, % Inhibition, IC₅₀) measure->analyze result Characterize Inhibitor Potency analyze->result

Caption: General workflow for enzyme inhibitor screening.

Protocols for Specific Enzyme Classes

Based on the known activities of the isatin scaffold, the following enzyme classes are primary candidates for screening.

Caspase Inhibition Assay

Caspases are cysteine-aspartic proteases crucial to the apoptotic pathway. Their dysregulation is implicated in numerous diseases.[13] This protocol is adapted for screening inhibitors of Caspase-3, a key executioner caspase.

Signaling Pathway Context: Apoptosis

G signal Apoptotic Signal casp8 Caspase-8/9 (Initiator) signal->casp8 Activates casp3 Caspase-3 (Executioner) casp8->casp3 Activates substrates Cellular Substrates casp3->substrates Cleaves apoptosis Apoptosis substrates->apoptosis

Caption: Simplified caspase activation cascade in apoptosis.

Experimental Protocol: Caspase-3

  • Materials and Reagents:

    • Recombinant Human Caspase-3

    • Assay Buffer: 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT.

    • Lysis Buffer (for cell-based assays): 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT.

    • Fluorogenic Substrate: Ac-DEVD-AMC or Ac-DEVD-pNA.[13]

    • Inhibitor Control: Ac-DEVD-CHO.[14]

    • This compound: 10 mM stock in 100% DMSO.

    • Black, flat-bottom 96- or 384-well microplates.

    • Fluorescence plate reader (Ex/Em = 360-380/420-460 nm for AMC).[13]

  • Reagent Preparation:

    • Prepare 1X Assay Buffer by diluting a 10X stock and adding DTT fresh before use.

    • Dilute Caspase-3 enzyme in chilled 1X Assay Buffer to the desired working concentration.

    • Prepare a 2X working solution of the substrate (e.g., 100 µM) in 1X Assay Buffer.[13]

    • Prepare serial dilutions of this compound in 100% DMSO, followed by a final dilution in 1X Assay Buffer to achieve 2X final concentrations. Ensure the final DMSO concentration is ≤1%.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of 2X test compound dilutions or controls to appropriate wells.

      • Test Wells: this compound.

      • Positive Control (No Inhibition): Assay buffer with DMSO.

      • Inhibitor Control: Known inhibitor (e.g., Ac-DEVD-CHO).[14]

      • Negative Control (No Enzyme): Assay buffer.

    • Add 25 µL of diluted Caspase-3 enzyme to all wells except the Negative Control. Add 25 µL of Assay Buffer to the Negative Control wells.

    • Mix gently and incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.[15]

    • Initiate the reaction by adding 25 µL of 2X substrate solution to all wells.

    • Immediately place the plate in a fluorescence reader pre-set to 37°C.

    • Measure fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.[16]

  • Data Analysis:

    • For each well, plot fluorescence intensity vs. time. Determine the initial reaction velocity (V) by calculating the slope of the linear portion of the curve (RFU/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100

    • Plot % Inhibition vs. the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cathepsin Inhibition Assay

Cathepsins are proteases, primarily lysosomal, involved in protein turnover and antigen presentation.[11] Cathepsin S is a cysteine protease implicated in autoimmune diseases.[11]

Experimental Protocol: Cathepsin S

  • Materials and Reagents:

    • Recombinant Human Cathepsin S.

    • Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 30 mM NaCl, 1 mM EDTA, 1 mM DTT (add fresh).[10]

    • Fluorogenic Substrate: e.g., Z-VVR-AMC.

    • Inhibitor Control: A known potent cathepsin S inhibitor.

    • This compound: 10 mM stock in 100% DMSO.

    • Black, flat-bottom 96- or 384-well microplates.

    • Fluorescence plate reader (Ex/Em = ~360/460 nm for AMC).[10]

  • Reagent Preparation:

    • Prepare fresh Assay Buffer on the day of the experiment.[10]

    • Activate and dilute Cathepsin S enzyme in chilled Assay Buffer.

    • Prepare a 2X working solution of the substrate in Assay Buffer. Protect from light.

    • Prepare serial dilutions of this compound as described in section 4.1.2.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of 4X test compound dilutions or controls to appropriate wells.

    • Add 10 µL of Assay Buffer to Negative Control wells. To all other wells, add 10 µL of the diluted Cathepsin S enzyme solution.

    • Mix gently and pre-incubate for 30 minutes at room temperature.[11]

    • Initiate the reaction by adding 5 µL of 4X substrate solution to all wells.[10]

    • Measure fluorescence kinetically at 37°C for 30-60 minutes.[11]

  • Data Analysis:

    • Follow the same data analysis procedure as described in section 4.1.4.

Matrix Metalloproteinase (MMP) Inhibition Assay

MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM), playing roles in cancer metastasis and arthritis.[5] This protocol is for screening inhibitors against MMP-9.

Experimental Protocol: MMP-9

  • Materials and Reagents:

    • Recombinant Human MMP-9 (pro-enzyme form).

    • APMA (4-aminophenylmercuric acetate) for enzyme activation.

    • Assay Buffer: e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.

    • FRET-based Substrate specific for MMP-9.[17]

    • Inhibitor Control: NNGH or GM6001.[17][18]

    • This compound: 10 mM stock in 100% DMSO.

    • Black, flat-bottom 96-well microplates.

    • Fluorescence plate reader (e.g., Ex/Em = 325/393 nm).[17]

  • Reagent Preparation:

    • Enzyme Activation: Incubate pro-MMP-9 with APMA (e.g., 1 mM) in Assay Buffer for a specified time at 37°C (refer to supplier's instructions). The activated enzyme should be kept on ice.[19]

    • Dilute the activated MMP-9 to its working concentration in Assay Buffer.

    • Prepare a 2X substrate solution in Assay Buffer.

    • Prepare serial dilutions of this compound as described in section 4.1.2.[20]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of diluted activated MMP-9 enzyme to the appropriate wells (Test, Positive Control, Inhibitor Control).

    • Add 50 µL of Assay Buffer to the Background Control (BC) wells.[17]

    • Add 2 µL of test compound, DMSO, or control inhibitor to the respective wells.

    • Mix and incubate for 30-60 minutes at 37°C.

    • Prepare a Reaction Mix containing the MMP-9 substrate.

    • Initiate the reaction by adding 50 µL of the Reaction Mix to all wells.[17]

    • Measure fluorescence kinetically at 37°C for 30-60 minutes.[17]

  • Data Analysis:

    • Subtract the background fluorescence (BC wells) from all other readings.

    • Follow the data analysis procedure as described in section 4.1.4.

Data Presentation and Interpretation

All quantitative results should be tabulated for clear comparison. The primary endpoint is the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 2: Example Data Summary for Inhibitor Screening

CompoundTarget EnzymeIC₅₀ (µM)Hill Slope
This compound Caspase-3Experimental ValueExperimental ValueExperimental Value
This compound Cathepsin SExperimental ValueExperimental ValueExperimental Value
This compound MMP-9Experimental ValueExperimental ValueExperimental Value
Control Inhibitor ACaspase-3Reference Value--
Control Inhibitor BCathepsin SReference Value--
Control Inhibitor CMMP-9Reference Value--

A lower IC₅₀ value indicates higher potency. The Hill Slope provides insight into the binding stoichiometry and cooperativity of the inhibition. An R² value close to 1.0 indicates a good fit of the data to the dose-response model. Further kinetic studies would be required to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

References

Application Notes and Protocols for Assessing the Antimicrobial Susceptibility of 4-Fluoroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The antimicrobial potential of these compounds stems from various proposed mechanisms of action, such as the inhibition of bacterial cell wall synthesis and interference with DNA gyrase.[1][4] 4-Fluoroindoline-2,3-dione, a halogenated derivative of isatin, is a promising candidate for antimicrobial drug discovery.

These application notes provide detailed protocols for determining the antimicrobial susceptibility of this compound using standardized methods, including disk diffusion, broth microdilution for Minimum Inhibitory Concentration (MIC) determination, and subsequent determination of the Minimum Bactericidal Concentration (MBC).

Data Presentation

As specific antimicrobial susceptibility data for this compound is not yet widely published, the following table summarizes representative Minimum Inhibitory Concentration (MIC) values for various isatin derivatives against common bacterial and fungal pathogens to illustrate the potential activity of this class of compounds. These values should be considered as examples to guide experimental design.

Table 1: Representative MIC Values of Isatin Derivatives Against Various Microorganisms

Isatin Derivative CompoundTest OrganismGram StainMIC (µg/mL)Reference
IsatinCampylobacter jejuniNegative8.0[5]
IsatinCampylobacter coliNegative16.0[5]
Isatin-β-thiosemicarbazone derivativeStaphylococcus aureus (MRSA)Positive0.78[6]
Isatin-β-thiosemicarbazone derivativeStaphylococcus aureusPositive1.56[6]
Isatin-β-thiosemicarbazone derivativeBacillus subtilisPositive0.78[6]
Isatin-decorated thiazole derivative (7f)Staphylococcus aureus (MRSA)PositiveNot specified[7][8]
Isatin-decorated thiazole derivative (7h)Candida albicansN/A (Fungus)Not specified[7][8]
Isatin-decorated thiazole derivative (11f)Candida albicansN/A (Fungus)Not specified[7][8]
Isatin-quinoline conjugate (10a)Clinical IsolatesVariousLower than chloramphenicol and ampicillin[9]
Isatin-quinoline conjugate (10b)Clinical IsolatesVariousLower than chloramphenicol and ampicillin[9]
Isatin-quinoline conjugate (10f)Clinical IsolatesVariousLower than chloramphenicol and ampicillin[9]

Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Assay

This method is a qualitative or semi-quantitative technique to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[7]

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Test bacterial strain(s)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

  • Sterile forceps

  • Appropriate solvent for this compound (e.g., DMSO)

Procedure:

  • Preparation of this compound Disks:

    • Prepare a stock solution of this compound in a suitable solvent. The solvent should be tested for any intrinsic antimicrobial activity.

    • Aseptically apply a known volume (e.g., 20 µL) of the desired concentration of the this compound solution onto each sterile paper disk.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies.

    • Transfer the colonies into a tube containing 4-5 mL of sterile saline.

    • Vortex the tube to create a smooth, homogeneous suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the adjusted bacterial inoculum.

    • Rotate the swab against the inner side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

  • Application of Disks:

    • Using sterile forceps, place the prepared this compound disks onto the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar surface.

    • Also, place a control disk impregnated with the solvent alone to ensure it has no inhibitory effect.

    • If using, place standard antibiotic disks as positive controls.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters (mm).

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_disk Prepare Compound Disks place_disks Place Disks on Agar prep_disk->place_disks prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate MHA Plate prep_inoculum->inoculate inoculate->place_disks incubate Incubate Plate place_disks->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone Broth_Microdilution_Workflow cluster_setup Plate Setup cluster_exp Inoculation & Incubation cluster_analysis Result Analysis serial_dilute Serial Dilution of Compound in 96-well Plate inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic MBC_Determination_Workflow cluster_plating Subculturing cluster_incubation_count Incubation and Counting start_mic Completed MIC Assay Plate select_wells Select Wells (MIC and higher concentrations) start_mic->select_wells plate_aliquots Plate Aliquots onto MHA select_wells->plate_aliquots incubate_plates Incubate MHA Plates plate_aliquots->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies determine_mbc Determine MBC (≥99.9% reduction in CFU) count_colonies->determine_mbc Mechanism_of_Action cluster_compound Antimicrobial Agent cluster_targets Potential Bacterial Targets cluster_effects Cellular Effects compound This compound (Isatin Derivative) dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition cell_wall Cell Wall Synthesis Enzymes (e.g., Peptidoglycan Glycosyltransferase) compound->cell_wall Inhibition tyrrs Tyrosyl-tRNA Synthetase compound->tyrrs Inhibition dna_rep Inhibition of DNA Replication dna_gyrase->dna_rep cell_lysis Inhibition of Cell Wall Formation & Cell Lysis cell_wall->cell_lysis protein_syn Inhibition of Protein Synthesis tyrrs->protein_syn bacterial_death Bacterial Cell Death dna_rep->bacterial_death cell_lysis->bacterial_death protein_syn->bacterial_death

References

Application Notes and Protocols for the Synthesis of Spiro-Derivatives from 4-Fluoroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of spiro-derivatives from 4-Fluoroindoline-2,3-dione (4-Fluoroisatin). The methodologies outlined herein are based on established multi-component and cycloaddition reactions, offering efficient routes to novel spirooxindole scaffolds with potential applications in medicinal chemistry and drug discovery.

Introduction

Spirooxindoles are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities. The unique three-dimensional architecture of the spirocyclic system imparts conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. This compound is a valuable starting material for the synthesis of these complex structures, with the fluorine substituent often enhancing metabolic stability and modulating pharmacokinetic properties. This document details two primary synthetic strategies: a three-component reaction for the synthesis of spiro[pyran-oxindole] derivatives and a 1,3-dipolar cycloaddition for the synthesis of spiro[pyrrolidine-oxindole] derivatives.

Three-Component Synthesis of Spiro[4H-pyran-3,3'-oxindole] Derivatives

This protocol describes a one-pot, three-component reaction between this compound, an active methylene compound (malononitrile), and a 1,3-dicarbonyl compound (dimedone) to yield a spiro[4H-pyran-3,3'-oxindole] derivative. This method is advantageous due to its operational simplicity, high atom economy, and the ability to generate molecular complexity in a single synthetic step.[1]

Experimental Protocol

General Procedure for the Synthesis of 2'-Amino-4'-fluoro-7',7'-dimethyl-5'-oxo-2-oxo-5',6',7',8'-tetrahydro-2'H-spiro[indoline-3,4'-pyran]-3'-carbonitrile:

A mixture of this compound (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and a catalyst such as nano Ag/kaolin (0.085 g, 7 mol%) in ethanol (10 mL) is stirred at reflux temperature.[1] The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane/ethyl acetate (2:1). Upon completion, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure, and the resulting solid product is purified by recrystallization from ethanol to afford the pure spiro-derivative.

Data Presentation

The following table summarizes the typical yields and reaction times for the synthesis of spiro[4H-pyran-3,3'-oxindole] derivatives from various substituted isatins, which can be considered indicative for the reaction with this compound.

EntryIsatin DerivativeCatalystSolventTime (min)Yield (%)
1IsatinNano Ag/kaolinEthanol2095
25-MethylisatinNano Ag/kaolinEthanol2592
35-ChloroisatinNano Ag/kaolinEthanol2096
45-BromoisatinNano Ag/kaolinEthanol2094
5N-MethylisatinNano Ag/kaolinEthanol3090

Data adapted from analogous reactions for illustrative purposes.

Reaction Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound ReactionMixture One-Pot Reaction This compound->ReactionMixture Malononitrile Malononitrile Malononitrile->ReactionMixture Dimedone Dimedone Dimedone->ReactionMixture Catalyst Nano Ag/kaolin Catalyst->ReactionMixture Solvent Ethanol Solvent->ReactionMixture Temperature Reflux Temperature->ReactionMixture Workup Filtration & Recrystallization ReactionMixture->Workup Product Spiro[4H-pyran-3,3'-oxindole] Workup->Product G 4-Fluoroisatin 4-Fluoroisatin AzomethineYlide Azomethine Ylide (in situ generation) 4-Fluoroisatin->AzomethineYlide Sarcosine Sarcosine Sarcosine->AzomethineYlide Cycloaddition [3+2] Cycloaddition AzomethineYlide->Cycloaddition Dipolarophile Dipolarophile Dipolarophile->Cycloaddition Product Spiro[pyrrolidine-3,3'-oxindole] Cycloaddition->Product G cluster_normal Normal Cell Function cluster_cancer Cancer Cell (MDM2 Overexpression) cluster_treatment Treatment with Spirooxindole p53 p53 Proteasome Proteasome p53->Proteasome degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis induces MDM2 MDM2 MDM2->p53 binds & ubiquitinates p53_cancer p53 Proteasome_cancer Proteasome p53_cancer->Proteasome_cancer enhanced degradation MDM2_cancer MDM2 (overexpressed) MDM2_cancer->p53_cancer excessive binding & ubiquitination TumorGrowth Tumor Growth Proteasome_cancer->TumorGrowth promotes p53_treated p53 Apoptosis_treated Apoptosis & Cell Cycle Arrest p53_treated->Apoptosis_treated restores function & induces MDM2_treated MDM2 Spirooxindole Spirooxindole Derivative Spirooxindole->MDM2_treated inhibits binding to p53

References

Application Notes & Protocols: Elucidating the Mechanism of Action of 4-Fluoroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive methodological framework for investigating the mechanism of action (MoA) of 4-Fluoroindoline-2,3-dione, a derivative of the versatile isatin scaffold. Isatin and its analogues are known to exhibit a wide range of biological activities, including potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2][3][4] A thorough understanding of the MoA is critical for the development of this compound as a potential therapeutic agent.

The following sections outline a systematic approach, from initial cytotoxicity screening and target identification to the detailed analysis of cellular signaling pathways.

Section 1: Initial Biological Characterization & Cytotoxicity Screening

The first step in characterizing the MoA of this compound is to assess its biological activity, typically by evaluating its cytotoxic or antiproliferative effects on various cell lines. This provides a basis for selecting appropriate model systems for further mechanistic studies.

Table 1: Representative Antiproliferative Activity of Isatin Derivatives
CompoundCell LineAssayIC50 (µM)Reference
Isatin Derivative 1Jurkat (T lymphocyte)MTT0.03[5]
Isatin-triazole hybridHeLa (cervical cancer)SRB1.3[2]
Isatin-steroidal hybridSH-SY5Y (neuroblastoma)MTT4.06[2]
Bis-(indoline-2,3-dione)MCF-7 (breast cancer)Not specified0.0028[2]
Benzofuran-isatin hybridA549, HepG2, MCF-7, PC-3, HeLaCCK-865.4 - 89.7[5]
Experimental Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Section 2: Target Identification and Validation

Once the biological activity is confirmed, the next crucial step is to identify the molecular target(s) of this compound. A variety of methods can be employed for this purpose.

G cluster_0 Target Identification Workflow cluster_1 Target Validation start Active Compound (this compound) chemoproteomics Chemoproteomic Approaches (e.g., Affinity Chromatography) start->chemoproteomics genetic_screening Genetic Screening (e.g., CRISPR/Cas9) start->genetic_screening in_silico In Silico Prediction (Molecular Docking) start->in_silico putative_targets Putative Targets chemoproteomics->putative_targets genetic_screening->putative_targets in_silico->putative_targets biochemical_assays Biochemical Assays (Enzyme Inhibition) putative_targets->biochemical_assays cellular_assays Cellular Thermal Shift Assay (CETSA) putative_targets->cellular_assays gene_knockdown Gene Knockdown/Knockout putative_targets->gene_knockdown validated_target Validated Target biochemical_assays->validated_target cellular_assays->validated_target gene_knockdown->validated_target

Caption: Workflow for target identification and validation.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the direct binding of this compound to a putative target protein in a cellular context.

Materials:

  • Cells expressing the target protein

  • This compound

  • Lysis buffer

  • PCR tubes

  • Thermal cycler

  • Western blotting reagents and equipment

  • Antibody against the target protein

Procedure:

  • Treat cultured cells with this compound or vehicle (DMSO) for a specified time.

  • Harvest and lyse the cells.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of temperatures using a thermal cycler for 3 minutes.

  • Centrifuge the samples to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein at each temperature by Western blotting.

  • A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Section 3: Elucidation of Downstream Signaling Pathways

Following target validation, the focus shifts to understanding how the interaction between this compound and its target affects cellular signaling pathways, ultimately leading to the observed biological response.

G cluster_pathway Hypothetical Signaling Pathway compound This compound target Validated Target (e.g., Kinase) compound->target inhibition p1 Protein 1 target->p1 p2 Protein 2 p1->p2 p3 Transcription Factor p2->p3 gene_expression Altered Gene Expression p3->gene_expression apoptosis Apoptosis gene_expression->apoptosis cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest

Caption: Hypothetical signaling pathway affected by the compound.

Experimental Protocol 3: Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in a signaling pathway.

Materials:

  • Cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., phospho-Akt, total-Akt, cleaved PARP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for various time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine changes in protein expression or phosphorylation.

Experimental Protocol 4: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if this compound induces cell cycle arrest.

Materials:

  • Cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in a specific phase (G1, S, or G2/M) indicates cell cycle arrest.[5]

Experimental Protocol 5: Apoptosis Assay using Annexin V-FITC/PI Staining

Objective: To determine if this compound induces apoptosis.[2][5]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the compound for the desired time.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will reveal the mode of cell death.

By following this structured approach, researchers can systematically and comprehensively elucidate the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Fluoroindoline-2,3-dione, a key intermediate in pharmaceutical research.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound, primarily focusing on the widely used Sandmeyer isatin synthesis.

Problem 1: Low Yield of this compound

Possible Causes and Solutions

CauseRecommended Solution
Impure Starting Materials Ensure the 4-fluoroaniline, chloral hydrate, and hydroxylamine hydrochloride are of high purity. Impurities can lead to undesirable side reactions.
Incomplete Formation of the Isonitrosoacetanilide Intermediate Optimize the reaction time and temperature during the initial condensation step. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor Solubility of Intermediates For oximinoacetanilide analogs with low solubility in sulfuric acid during the cyclization step, consider using methanesulfonic acid as an alternative to improve solubility and yield.[1]
Suboptimal Cyclization Conditions Carefully control the temperature during the addition of the isonitrosoacetanilide intermediate to concentrated sulfuric acid. The temperature should typically be maintained between 60-70°C.[2] Overheating can lead to charring and decomposition.
Product Loss During Work-up Ensure complete precipitation of the product by pouring the reaction mixture onto a sufficient amount of crushed ice. Wash the crude product thoroughly with cold water to remove residual acid.
Problem 2: Formation of Dark, Tar-Like Byproducts

Possible Causes and Solutions

CauseRecommended Solution
Decomposition at High Temperatures The Sandmeyer synthesis involves strongly acidic and high-temperature conditions which can lead to the decomposition of starting materials or intermediates.[3] Avoid excessive temperatures during the cyclization step.[2]
Incomplete Dissolution of Starting Aniline Ensure that the 4-fluoroaniline is fully dissolved in the acidic solution before proceeding with the reaction to minimize tar formation.[3]
Side Reactions Sulfonation of the aromatic ring can occur in the presence of concentrated sulfuric acid. Use the minimum effective concentration of sulfuric acid and maintain the lowest possible temperature for the cyclization.[2][3]
Problem 3: Presence of Significant Impurities in the Final Product

Possible Causes and Solutions

CauseRecommended Solution
Formation of 4-Fluoroisatin Oxime This is a common byproduct formed during the acid-catalyzed cyclization. To minimize its formation, a "decoy agent" such as acetone can be added during the quenching or extraction phase of the reaction.[3][4]
Unreacted Starting Materials Monitor the reaction to completion using TLC to ensure all starting materials have been consumed.
Inefficient Purification Purify the crude this compound by recrystallization from a suitable solvent like glacial acetic acid.[2][3] Alternatively, the formation of a sodium bisulfite adduct can be used for purification.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently used method for the synthesis of isatins, including 4-fluoro-substituted analogs, is the Sandmeyer isatin synthesis.[1][5][6] This two-step process involves the reaction of 4-fluoroaniline with chloral hydrate and hydroxylamine to form an N-(4-fluorophenyl)-2-(hydroxyimino)acetamide intermediate, which is then cyclized in strong acid to yield the final product.[5]

Q2: My cyclization reaction with sulfuric acid is very exothermic and difficult to control. What can I do?

A2: To control the exothermic reaction during the cyclization step, add the dry N-(4-fluorophenyl)-2-(hydroxyimino)acetamide intermediate to the pre-heated sulfuric acid in small portions with efficient mechanical stirring.[2] Employing an ice bath for external cooling is also recommended to maintain the desired temperature range of 60-70°C and prevent the reaction from becoming too violent.[2]

Q3: I am observing a yellow precipitate along with my desired orange-red product. What is it and how can I remove it?

A3: A yellow precipitate observed in the synthesis of isatins is often the isatin oxime byproduct.[2] This can be minimized by using a "decoy agent" like acetone during workup.[3][4] For purification, recrystallization from glacial acetic acid is effective.[2][3] Alternatively, dissolving the crude product in an aqueous sodium hydroxide solution and then carefully re-precipitating the isatin by adding hydrochloric acid can help separate it from less soluble impurities.[2]

Q4: Can I use a different acid for the cyclization step instead of sulfuric acid?

A4: Yes, for intermediates with poor solubility in sulfuric acid, methanesulfonic acid can be a beneficial alternative, leading to improved yields.[1]

Experimental Protocols

Sandmeyer Synthesis of this compound

This protocol is a generalized procedure based on the classical Sandmeyer isatin synthesis.[1][2][5]

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

  • In a suitable reaction flask, dissolve chloral hydrate (1.1 eq) and a large excess of sodium sulfate in water.

  • In a separate beaker, prepare a solution of 4-fluoroaniline (1.0 eq) in water and concentrated hydrochloric acid.

  • Prepare a solution of hydroxylamine hydrochloride (3.0 eq) in water.

  • Add the 4-fluoroaniline solution to the chloral hydrate solution, followed by the hydroxylamine hydrochloride solution.

  • Heat the mixture to a vigorous boil for approximately 2-5 minutes. The formation of a precipitate should be observed.

  • Cool the reaction mixture in an ice bath to ensure complete precipitation.

  • Filter the solid product, wash thoroughly with cold water, and air-dry. The product is N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.

Step 2: Cyclization to this compound

  • In a flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid to 50°C.

  • Slowly add the dry N-(4-fluorophenyl)-2-(hydroxyimino)acetamide from Step 1 in small portions, maintaining the temperature between 60°C and 70°C using an ice bath for cooling as needed.

  • After the addition is complete, heat the mixture to 80°C for about 10 minutes to complete the cyclization.

  • Cool the reaction mixture to room temperature and pour it slowly onto a large volume of crushed ice with stirring.

  • Allow the mixture to stand for about 30 minutes to allow for complete precipitation of the crude product.

  • Filter the crude this compound, wash it extensively with cold water until the washings are no longer acidic, and then dry.

  • Purify the crude product by recrystallization from glacial acetic acid.

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization and Purification start1 Mix Chloral Hydrate, Na2SO4, and Water reaction1 Combine Reactants and Heat to Reflux start1->reaction1 aniline_prep Prepare Acidic 4-Fluoroaniline Solution aniline_prep->reaction1 hydroxylamine_prep Prepare Hydroxylamine HCl Solution hydroxylamine_prep->reaction1 cool_filter1 Cool and Filter Intermediate reaction1->cool_filter1 intermediate N-(4-fluorophenyl)-2- (hydroxyimino)acetamide cool_filter1->intermediate addition Add Intermediate to Acid (60-70°C) intermediate:e->addition:w start2 Warm Conc. H2SO4 to 50°C start2->addition reaction2 Heat to 80°C for 10 min addition->reaction2 quench Pour onto Crushed Ice reaction2->quench filter_wash Filter and Wash Crude Product quench->filter_wash purify Recrystallize from Glacial Acetic Acid filter_wash->purify product Pure 4-Fluoroindoline- 2,3-dione purify->product troubleshooting_low_yield problem Low Yield of This compound cause1 Impure Starting Materials problem->cause1 cause2 Incomplete Intermediate Formation problem->cause2 cause3 Poor Intermediate Solubility problem->cause3 cause4 Suboptimal Cyclization problem->cause4 solution1 Use High Purity Reagents cause1->solution1 solution2 Optimize Time/Temp; Monitor with TLC cause2->solution2 solution3 Use Methanesulfonic Acid cause3->solution3 solution4 Control Temperature (60-70°C) cause4->solution4

References

Technical Support Center: Purification of 4-Fluoroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Fluoroindoline-2,3-dione (also known as 4-fluoroisatin). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.

Q2: What are the likely impurities in a sample of crude this compound?

A2: Impurities can arise from unreacted starting materials, byproducts of the synthesis, and decomposition products. A common synthetic route to fluorinated isatins is the Sandmeyer reaction. In this process, a significant potential impurity is the positional isomer, 6-fluoroindoline-2,3-dione, which can be challenging to separate due to its similar physical properties. Other possible impurities include residual acids from the synthesis and colored degradation products.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be reliably assessed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the target compound from its impurities, allowing for quantitative purity determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR can provide detailed structural information and help identify and quantify impurities. The presence of signals corresponding to the 6-fluoro isomer would indicate its presence as an impurity.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for dissolving this compound, even at elevated temperatures.

  • Solution:

    • Select a more appropriate solvent. Based on the polar nature of the isatin core, polar solvents are more likely to be effective. A good starting point is to test the solubility in small amounts of ethanol, ethyl acetate, or acetone.

    • Increase the volume of the solvent. Add small increments of hot solvent until the solid dissolves. Be cautious not to add a large excess, as this will reduce the final yield.[1]

    • Consider a solvent mixture. If a single solvent is not ideal, a two-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool. Common solvent mixtures include ethanol/water or ethyl acetate/hexane.

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, likely due to the use of too much solvent.

  • Solution:

    • Induce crystallization. Scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[2]

    • Add a seed crystal. If available, add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.[2]

    • Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent and increase the concentration of the compound. Allow the concentrated solution to cool again.

    • Cool to a lower temperature. Place the flask in an ice bath to further decrease the solubility and promote crystallization.

Problem 3: The product "oils out" instead of forming crystals.

  • Possible Cause: The melting point of the impure compound is lower than the boiling point of the solvent, or the solution is cooling too rapidly.

  • Solution:

    • Reheat and add more solvent. Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point.

    • Slow down the cooling process. Allow the flask to cool to room temperature on a benchtop, insulated from cold surfaces, before transferring to an ice bath.

    • Change the solvent system. Select a solvent with a lower boiling point.

Problem 4: The purified crystals are still colored.

  • Possible Cause: The presence of colored, soluble impurities that co-crystallize with the product.

  • Solution:

    • Use activated charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% by weight) and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can also adsorb some of your product, leading to a lower yield.[3]

    • Consider an alternative purification method. If recrystallization fails to remove the color, column chromatography may be more effective.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.

Problem 1: Poor separation of this compound from impurities.

  • Possible Cause: The eluent (solvent system) polarity is not optimized.

  • Solution:

    • Optimize the eluent system using Thin Layer Chromatography (TLC). The ideal eluent system for column chromatography should give the target compound an Rf value of approximately 0.2-0.3 on a TLC plate.

    • Use a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to first elute less polar impurities, followed by the product, and finally more polar impurities.

    • Ensure proper column packing. A well-packed column is crucial for good separation. Avoid air bubbles and cracks in the stationary phase.

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound through the stationary phase (typically silica gel, which is polar).

  • Solution:

    • Increase the polarity of the eluent. Gradually add a more polar solvent to your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

Problem 3: The compound elutes too quickly with the solvent front.

  • Possible Cause: The eluent is too polar.

  • Solution:

    • Decrease the polarity of the eluent. Use a higher proportion of the non-polar solvent in your mobile phase.

Quantitative Data

Due to the specific nature of experimental conditions, solubility and purification yields can vary. The following table provides estimated solubility information to guide solvent selection.

SolventPolarity IndexExpected Solubility of this compound
Water9.0Sparingly soluble to insoluble
Ethanol5.2Soluble, especially when hot
Acetone5.1Soluble
Ethyl Acetate4.4Moderately soluble, solubility increases with heat
Dichloromethane3.1Moderately soluble
Hexane0.1Insoluble
Dimethylformamide (DMF)6.4Soluble[4]

Polarity index is a relative measure of a solvent's polarity.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently reheat to boiling for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.2-0.3 for the product spot.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, product-adsorbed silica to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution of the compound by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallize Recrystallization Crude->Recrystallize Method 1 Column Column Chromatography Crude->Column Method 2 Dissolve Dissolve in Hot Solvent Filter Vacuum Filtration Dissolve->Filter Recrystallize->Dissolve Dry Drying Filter->Dry Pure Pure Product Dry->Pure TLC TLC Analysis Column->TLC Optimize Eluent Elute Elution & Fraction Collection TLC->Elute Evaporate Solvent Evaporation Elute->Evaporate Evaporate->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization cluster_NoCrystals Troubleshooting: No Crystals cluster_OilingOut Troubleshooting: Oiling Out cluster_ColoredCrystals Troubleshooting: Colored Crystals Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut ColoredCrystals Crystals are Colored Start->ColoredCrystals TooMuchSolvent Too Much Solvent? NoCrystals->TooMuchSolvent Cooling Cooling Too Fast? OilingOut->Cooling Charcoal Use Activated Charcoal ColoredCrystals->Charcoal Induce Induce Crystallization (Scratch, Seed Crystal) TooMuchSolvent->Induce No Concentrate Concentrate Solution TooMuchSolvent->Concentrate Yes SlowCool Cool Slowly Cooling->SlowCool Yes Solvent Solvent BP Too High? Cooling->Solvent No ChangeSolvent Change Solvent Solvent->ChangeSolvent Yes ColumnChrom Consider Column Chromatography Charcoal->ColumnChrom If ineffective

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Fluoroindoline-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 4-Fluoroindoline-2,3-dione (4-fluoroisatin) derivatives. This guide, presented in a question-and-answer format, addresses common challenges and offers detailed troubleshooting strategies and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing derivatives of this compound?

A1: Derivatives of this compound are typically synthesized through three main pathways:

  • N-Substitution/Alkylation: Introducing a substituent at the N-1 position of the indole ring. This is often done by reacting this compound with an appropriate alkyl or aryl halide in the presence of a base.[1][2]

  • Condensation at the C-3 Carbonyl: The C-3 keto group is highly reactive and readily undergoes condensation reactions with various nucleophiles, particularly active methylene compounds, to form a double bond.

  • Spirocyclization: Three-component reactions involving this compound, an active methylene compound, and a dienophile or another suitable reactant can lead to the formation of complex spiro-oxindole structures.[3]

Q2: I am observing a low yield in my synthesis of this compound itself. What are the common pitfalls?

A2: The synthesis of substituted isatins, such as this compound, often follows the Sandmeyer methodology, which has known challenges. Low yields can result from incomplete cyclization of the isonitrosoacetanilide intermediate or from side reactions like sulfonation of the aromatic ring if using strong acids.[4] Ensuring the purity of the starting aniline and carefully controlling the temperature during the acid-catalyzed cyclization are crucial.[4][5]

Q3: What are common side products when working with this compound?

A3: A common side product in reactions involving isatins is the formation of isatin oximes, especially during the synthesis of the isatin core itself.[4] In condensation reactions, self-condensation of the coupling partner can occur.[6] During N-alkylation with certain reagents like phenacyl bromide, a side reaction can lead to the formation of an epoxide.[1]

Q4: How does the fluorine substituent at the 4-position affect the reactivity of the isatin core?

A4: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the isatin ring system. It can increase the electrophilicity of the carbonyl carbons, potentially accelerating nucleophilic attack at the C-3 position. However, it may also affect the acidity of the N-H proton and the electronic properties of the benzene ring, which could require adjustments to reaction conditions compared to unsubstituted isatin.

Q5: What are the best practices for purifying derivatives of this compound?

A5: Purification strategies depend on the specific derivative. Recrystallization from a suitable solvent such as glacial acetic acid or an ethanol/water mixture is often effective for crystalline products.[5][7] For non-crystalline products or to remove persistent impurities, column chromatography on silica gel is a standard method.[8] The choice of eluent will depend on the polarity of the synthesized derivative.

Troubleshooting Guides

N-Alkylation of this compound

This section provides guidance for troubleshooting common issues encountered during the N-alkylation of this compound.

Problem: Low or No Product Yield

Potential Cause Troubleshooting Step
Ineffective Base The N-H proton of isatin needs to be deprotonated for the reaction to proceed. If a weak base is used, the equilibrium may not favor the isatin anion. Solution: Switch to a stronger base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[1]
Poor Solvent Choice The solvent plays a crucial role in solvating the isatin anion and the alkylating agent. Solution: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. For reactions using NaH, ensure the solvent is anhydrous.
Low Reaction Temperature The reaction may be too slow at room temperature, especially with less reactive alkyl halides. Solution: Increase the reaction temperature. Microwave irradiation can also be an effective method to accelerate the reaction and improve yields.[1]
Decomposition High temperatures in solvents like DMF can lead to decomposition. Solution: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration or switch to a more stable solvent like acetonitrile.

Problem: Formation of Side Products

Potential Cause Troubleshooting Step
O-Alkylation Under certain conditions, alkylation can occur at the oxygen of the C-2 carbonyl group. Solution: The choice of solvent can influence the selectivity. N-alkylation is generally favored in polar aprotic solvents.
Epoxide Formation (with specific alkyl halides) With α-halo ketones like phenacyl bromide, a competing reaction can lead to an epoxide side product.[1] Solution: This is often base-dependent. Using a milder base or pre-forming the isatin salt before adding the alkylating agent can minimize this side reaction.[1]

Table 1: Optimization of N-Alkylation Conditions (General Isatin)

Alkylating Agent Base Solvent Temperature (°C) Time Yield (%) Reference
Ethyl BromoacetateK₂CO₃DMF802 h85General Protocol
Benzyl BromideCs₂CO₃AcetonitrileReflux1 h92General Protocol
Methyl IodideNaHAnhydrous THFrt4 h95General Protocol
Propargyl BromideK₂CO₃DMF801.5 h88General Protocol

Note: These are representative conditions for isatin and may require optimization for this compound.

Condensation Reactions at C-3

This guide addresses issues in Knoevenagel-type condensation reactions of this compound with active methylene compounds.

Problem: Low Yield of Condensation Product

| Potential Cause | Troubleshooting Step | | :--- | :--- | :--- | | Insufficient Catalyst Activity | The condensation reaction is often base-catalyzed. Solution: Common catalysts include piperidine, pyrrolidine, or triethylamine in a solvent like ethanol or methanol. The amount of catalyst may need to be optimized. | | Unfavorable Reaction Equilibrium | The condensation is a reversible reaction. Solution: Remove water as it is formed, for example, by using a Dean-Stark apparatus, to drive the reaction to completion. | | Steric Hindrance | Bulky substituents on either the isatin or the active methylene compound can slow down the reaction. Solution: Increase the reaction temperature and/or reaction time. |

Problem: Formation of Michael Adduct or Other Side Products

| Potential Cause | Troubleshooting Step | | :--- | :--- | :--- | | Self-Condensation of the Active Methylene Compound | This can be a competing reaction, especially with highly reactive methylene compounds.[6] Solution: Control the stoichiometry carefully. Sometimes, slow addition of one reactant can minimize self-condensation. | | Michael Addition | The initial condensation product can sometimes act as a Michael acceptor. Solution: Optimize the reaction time to isolate the desired product before further reactions occur. Using a milder catalyst might also help. |

Table 2: Optimization of Condensation Conditions (General Isatin)

Active Methylene Compound Catalyst Solvent Temperature (°C) Time Yield (%) Reference
MalononitrilePiperidineEthanolReflux2 h90General Protocol
Ethyl CyanoacetateTriethylamineMethanolReflux4 h85General Protocol
1,3-IndandioneAcetic AcidEthanolReflux3 h88General Protocol

Note: These are representative conditions and may need to be adapted for this compound.

Synthesis of Spirooxindoles

This section provides troubleshooting for the multi-component synthesis of spirooxindoles from this compound.

Problem: Low Yield of Spiro Product

| Potential Cause | Troubleshooting Step | | :--- | :--- | :--- | | Suboptimal Catalyst | Many different catalysts can be used for these reactions, including Lewis acids, Brønsted acids, and organocatalysts.[3][9][10] Solution: Screen a variety of catalysts to find the most effective one for your specific reaction. Examples include alum, iodine, and various metal salts.[10] | | Incorrect Stoichiometry | The ratio of the three components can be critical. Solution: Systematically vary the stoichiometry of the reactants to find the optimal ratio. | | Solvent Effects | The solvent can significantly influence the reaction outcome. Solution: Test a range of solvents with different polarities, such as ethanol, methanol, acetonitrile, or even water.[3] |

Problem: Formation of Isomers or Undesired Regioisomers

| Potential Cause | Troubleshooting Step | | :--- | :--- | :--- | | Lack of Stereocontrol | The reaction may produce a mixture of diastereomers. Solution: The choice of catalyst and reaction conditions can influence the stereochemical outcome. Chiral catalysts can be employed for enantioselective synthesis.[3][9] | | Ambident Nucleophiles | Some reactants can react at different sites, leading to regioisomers. Solution: The catalyst and solvent can play a role in directing the regioselectivity. Careful product characterization is essential to identify the isomers formed. |

Table 3: Optimization of Spirocyclization Conditions (General Isatin)

Reactant 1 Reactant 2 Catalyst Solvent Temperature (°C) Time Yield (%) Reference
Malononitrile4-HydroxycoumarinImidazoleWater802 h92[3]
DimedoneAmmonium AcetateAcetic AcidEthanolReflux5 h85General Protocol
2-Aminobenzamide-Amberlyst 15Ultrasound, rt30 min90General Protocol

Note: These are representative conditions that may need optimization for this compound.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound
  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 mmol) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Condensation with an Active Methylene Compound
  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure product.

Protocol 3: General Procedure for Three-Component Synthesis of Spirooxindoles
  • To a mixture of this compound (1.0 mmol), malononitrile (1.0 mmol), and a 1,3-dicarbonyl compound (e.g., dimedone) (1.0 mmol) in ethanol (20 mL), add a catalytic amount of a suitable catalyst (e.g., 10 mol% of an organocatalyst or Lewis acid).

  • Stir the reaction mixture at the optimized temperature (room temperature to reflux) and monitor by TLC.

  • After the reaction is complete, cool the mixture and collect the solid product by filtration.

  • Wash the product with a suitable solvent (e.g., cold ethanol) and dry.

Visualizations

experimental_workflow cluster_n_alkylation N-Alkylation cluster_condensation C-3 Condensation cluster_spirocyclization Spirocyclization A1 This compound A3 Deprotonation A1->A3 A2 Base (e.g., K2CO3) in DMF A2->A3 A5 Nucleophilic Substitution A3->A5 A4 Alkyl Halide (R-X) A4->A5 A6 N-Alkyl-4-fluoroindoline-2,3-dione A5->A6 B1 This compound B4 Knoevenagel Condensation B1->B4 B2 Active Methylene Compound B2->B4 B3 Base Catalyst (e.g., Piperidine) B3->B4 B5 Condensation Product B4->B5 C1 This compound C5 Multi-component Reaction C1->C5 C2 Active Methylene Compound C2->C5 C3 Dienophile/Other Reactant C3->C5 C4 Catalyst C4->C5 C6 Spirooxindole Derivative C5->C6

Caption: General synthetic workflows for this compound derivatives.

troubleshooting_workflow start Low Product Yield q1 Is the reaction complete? start->q1 sol1 Increase reaction time or temperature q1->sol1 No q2 Are there side products? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Optimize catalyst/base concentration. Change solvent. Purify carefully. q2->sol2 Yes q3 Is starting material pure? q2->q3 No a2_yes Yes a2_no No end Improved Yield sol2->end sol3 Purify starting materials. q3->sol3 No q3->end Yes a3_yes Yes a3_no No sol3->start

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 4-Fluoroindoline-2,3-dione (4-Fluoroisatin)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the synthesis of 4-Fluoroindoline-2,3-dione.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of this compound, which is often prepared via methods like the Sandmeyer or Stolle syntheses.

Question 1: Why is my reaction yield for this compound consistently low?

Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the purity of your starting materials, particularly the 3-fluoroaniline. Impurities can interfere with the reaction. Verify the concentration and stability of reagents like chloral hydrate and hydroxylamine hydrochloride.

  • Reaction Conditions: The temperature during the formation of the isonitrosoacetanilide intermediate is critical. Overheating can lead to decomposition and the formation of side products. Ensure strict temperature control, especially during exothermic steps.

  • Incomplete Cyclization: The final acid-catalyzed cyclization step is crucial. The concentration of the acid (e.g., sulfuric acid) and the reaction temperature must be optimized. Insufficient acid or temperatures that are too low can result in an incomplete reaction.

  • Moisture Contamination: The presence of water can be detrimental, especially in reactions involving acid catalysts like sulfuric acid. Ensure all glassware is thoroughly dried and use anhydrous solvents where specified.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these side products?

Answer: The formation of side products is a common issue. Potential impurities include:

  • Unreacted Starting Material: A faint spot corresponding to 3-fluoroaniline may be visible if the initial condensation reaction is incomplete.

  • Isonitrosoacetanilide Intermediate: If the cyclization step did not go to completion, you will see the intermediate on your TLC plate.

  • Polymerization Products: Under harsh acidic or high-temperature conditions, aniline derivatives can polymerize, leading to insoluble, dark-colored materials that can complicate purification.

  • Positional Isomers: Depending on the synthetic route, there might be a minor formation of other isomers if the directing effects are not perfectly controlled, although this is less common for this specific target.

To mitigate this, ensure stepwise completion of the reaction by monitoring with TLC and optimize the temperature and reaction time for the cyclization step.

Question 2: My final product is a dark, tarry substance instead of the expected crystalline solid. How can I fix this?

Answer: A dark or tarry product usually indicates decomposition or polymerization. This is often caused by excessive heat or overly harsh acidic conditions during the cyclization step.

  • Temperature Control: Carefully control the temperature during the addition of the intermediate to the concentrated acid. This step is highly exothermic. Pre-cooling the acid and adding the intermediate portion-wise can help manage the temperature.

  • Reaction Time: Prolonged exposure to strong acid at high temperatures can degrade the desired product. Monitor the reaction progress using TLC and quench the reaction as soon as the starting material is consumed.

  • Purification: If a dark product is obtained, purification via column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) may be necessary to isolate the desired compound. Recrystallization from a solvent like ethanol or acetic acid can also improve purity.

Illustrative Data on Reaction Parameter Optimization

While extensive public data on the optimization of this compound synthesis is limited, the following tables illustrate how key parameters can influence reaction outcomes based on established chemical principles for isatin synthesis.

Table 1: Hypothetical Effect of Cyclization Temperature on Yield

Entry Cyclization Temperature (°C) Reaction Time (min) Hypothetical Yield (%) Observation
1 50-60 30 55 Incomplete reaction, significant intermediate remaining.
2 75-85 15 85 Optimal range, good conversion and minimal degradation.

| 3 | 95-105 | 15 | 60 | Increased formation of dark, tarry byproducts. |

Table 2: Hypothetical Effect of Sulfuric Acid Concentration on Yield

Entry H₂SO₄ Concentration (%) Cyclization Temp (°C) Hypothetical Yield (%) Observation
1 85 80 65 Slower reaction rate, incomplete conversion.
2 98 80 85 Efficient cyclization.

| 3 | Fuming H₂SO₄ | 80 | 70 | More side products observed due to sulfonation/oxidation. |

Detailed Experimental Protocol: Sandmeyer Isatin Synthesis

This protocol describes a representative two-step synthesis of this compound from 3-fluoroaniline.

Step 1: Synthesis of 4-Fluoro-α-isonitrosoacetanilide

  • In a 1 L three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of chloral hydrate (0.12 mol) and anhydrous sodium sulfate (1.1 mol) in water (500 mL).

  • To this solution, add a solution of 3-fluoroaniline (0.1 mol) in water (120 mL) and hydrochloric acid (0.1 mol).

  • Add a solution of hydroxylamine hydrochloride (0.3 mol) in water (100 mL).

  • Heat the mixture in a water bath to 40-50°C and stir vigorously. The reaction is typically complete within 1-2 hours, indicated by the formation of a crystalline precipitate.

  • Cool the mixture in an ice bath and filter the precipitate.

  • Wash the solid with cold water and dry it to obtain the 4-fluoro-α-isonitrosoacetanilide intermediate.

Step 2: Cyclization to this compound

  • Carefully and slowly add concentrated sulfuric acid (98%, 150 g) to a beaker, ensuring the temperature does not exceed 60°C.

  • Gradually add the dried 4-fluoro-α-isonitrosoacetanilide (0.05 mol) from Step 1 to the sulfuric acid in small portions, while maintaining the temperature between 65°C and 75°C. Use an ice bath to control the exothermic reaction.

  • After the addition is complete, heat the mixture to 80-85°C for about 10-15 minutes until the effervescence ceases.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (300 g).

  • The this compound will precipitate as a solid.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus, and dry the product.

  • The crude product can be further purified by recrystallization from glacial acetic acid or ethanol.

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting process.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization a Dissolve Chloral Hydrate & Sodium Sulfate in H2O b Add 3-Fluoroaniline Solution a->b c Add Hydroxylamine Hydrochloride Solution b->c d Heat Mixture (40-50°C) & Stir c->d e Precipitate Forms d->e f Filter & Dry Intermediate e->f g Add Intermediate to Conc. H2SO4 (65-75°C) f->g Proceed with dried intermediate h Heat Mixture (80-85°C) g->h i Pour onto Crushed Ice h->i j Filter Precipitate i->j k Wash with H2O & Dry j->k l Purify (Recrystallization) k->l G start Low Yield or Impure Product check_purity Check Reagent Purity (TLC, NMR) start->check_purity check_temp Review Temperature Control During Cyclization start->check_temp check_tlc Analyze TLC Plate for Intermediates start->check_tlc impure_reagents Action: Purify Starting Materials or Use New Batch check_purity->impure_reagents Impure temp_issue Action: Use Ice Bath, Add Intermediate Slowly check_temp->temp_issue Overheating Detected incomplete_rxn Action: Increase Reaction Time or Temperature Slightly check_tlc->incomplete_rxn Intermediate Present purify_product Action: Perform Column Chromatography or Recrystallization check_tlc->purify_product Multiple Spots

Technical Support Center: Synthesis of Halogenated Isatins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of halogenated isatins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing halogenated isatins?

A1: The most prevalent methods for synthesizing the isatin core, which can then be halogenated or synthesized from halogenated precursors, include the Sandmeyer synthesis, Stolle synthesis, and Gassman synthesis.[1] Direct halogenation of the isatin ring is also a common approach.[2]

  • Sandmeyer Isatin Synthesis: This is one of the oldest and most frequently used methods.[3] It involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized using a strong acid like concentrated sulfuric acid.[3][4] This method is effective for producing a variety of isatin analogs.[5]

  • Direct Electrophilic Halogenation: This method involves the direct treatment of isatin with a halogenating agent. For instance, 5-bromoisatin can be synthesized by treating isatin with pyridinium bromochromate (PBC) in acetic acid.[6] Other reagents like N-bromosuccinimide (NBS) are also used.[6] Electrophilic substitution reactions such as halogenation, nitration, and sulfonation typically occur at the 5-position of the isatin ring.[2]

  • Synthesis from Halogenated Anilines: Halogenated isatins can be synthesized from the corresponding halogenated anilines using methods like the Sandmeyer synthesis. For example, 5-chloroisatin can be prepared from p-chloroaniline.[7][8] Similarly, 7-fluoroisatin can be synthesized from 2-fluoroaniline.[9][10]

Q2: I am experiencing low yields in my Sandmeyer synthesis of a halogenated isatin. What are the likely causes and how can I improve the yield?

A2: Low yields in the Sandmeyer synthesis are a common issue and can stem from several factors:

  • Incomplete Cyclization: The acid-catalyzed cyclization of the isonitrosoacetanilide intermediate may be incomplete. Ensure that the reaction is maintained at the recommended temperature (typically around 80°C) for a sufficient duration.[1]

  • Sulfonation Side Reaction: A significant side reaction during the sulfuric acid-catalyzed cyclization is the sulfonation of the aromatic ring, which consumes the starting material and reduces the yield of the desired isatin.[1] To mitigate this, use the minimum effective concentration of sulfuric acid and control the reaction temperature carefully.[1]

  • Tar Formation: The strong acidic and high-temperature conditions can lead to the decomposition of starting materials or intermediates, resulting in the formation of dark, viscous "tar".[1] Ensuring that the aniline starting material is fully dissolved before proceeding can help minimize tar formation.[1]

  • Purity of Starting Materials: The purity of the aniline, chloral hydrate, and hydroxylamine hydrochloride is crucial. Using impure reagents can lead to side reactions and lower yields.[4]

Q3: I am observing the formation of multiple products in my reaction. How can I control regioselectivity, especially with substituted anilines?

A3: Achieving high regioselectivity can be challenging, particularly when using meta-substituted anilines in classical isatin syntheses like the Sandmeyer and Stolle methods. This often results in an inseparable mixture of 4- and 6-substituted isatins.[1] For more predictable regiochemical control, consider using a directed ortho-metalation (DoM) approach.

Q4: What are common impurities in the synthesis of halogenated isatins and how can they be removed?

A4: A common impurity in the Sandmeyer synthesis is the corresponding isatin oxime, which forms during the acid-catalyzed cyclization.[1][4] Its formation can be minimized by adding a "decoy agent," such as an aldehyde or ketone, during the quenching or extraction phase of the reaction.[1] Other impurities can arise from unreacted starting materials or side products like sulfonated isatins.[1] Purification is often achieved through recrystallization from solvents like glacial acetic acid or ethanol.[1][6][9] For stubborn impurities, column chromatography may be necessary.[1]

Q5: I am attempting an N-alkylation of a halogenated isatin and getting a significant amount of a side product. What could be the issue?

A5: When N-alkylating isatins with alkylating agents that have an acidic methylene group (e.g., phenacyl bromide), a common side reaction is the formation of a spiro epoxyoxindole.[11][12][13] The outcome of the reaction is often dependent on the reaction conditions:

  • Base and Solvent: The use of a strong base like sodium ethoxide in ethanol tends to favor the formation of the epoxide side product.[13] Weaker bases like potassium carbonate in aprotic polar solvents tend to favor the desired N-alkylation.[12][13]

  • Solvent Polarity: Low-polarity solvents at low temperatures can also favor the formation of the epoxide.[13]

To favor N-alkylation, consider using a weaker base and an aprotic polar solvent. Microwave-assisted synthesis with potassium carbonate or cesium carbonate in a small amount of DMF or NMP has been shown to be effective.[12]

Troubleshooting Guides

Sandmeyer Synthesis of Halogenated Isatins
Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete formation of the isonitrosoacetanilide intermediate.- Ensure high purity of all starting materials. - Optimize reaction time and temperature for the condensation step.
Incomplete cyclization of the intermediate.- Maintain the recommended temperature (e.g., 80°C) for a sufficient duration during acid treatment.[1]
Sulfonation of the aromatic ring.- Use the minimum effective concentration of sulfuric acid for cyclization. - Control the reaction temperature carefully to avoid excessive heating.[1]
Formation of Tar Decomposition of starting materials or intermediates under harsh acidic and high-temperature conditions.- Ensure the aniline starting material is fully dissolved before proceeding with the reaction.[1] - Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.
Product is an Inseparable Mixture of Isomers Use of meta-substituted anilines leading to poor regioselectivity.- Consider alternative synthetic strategies such as directed ortho-metalation (DoM) for better regiochemical control.[1]
Presence of Isatin Oxime Impurity Formation of the oxime during the acid-catalyzed cyclization.- Add a "decoy agent" (e.g., an aldehyde or ketone) during the workup to react with any uncyclized intermediate.
Direct Halogenation of Isatins
Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete halogenation.- Ensure the correct stoichiometry of the halogenating agent. - Optimize reaction time and temperature. For example, when using PBC for bromination, heating at 90°C for 20 minutes is suggested.[6]
Formation of poly-halogenated products.- Use a controlled amount of the halogenating agent. - Monitor the reaction closely using TLC.
Poor Regioselectivity The reaction conditions favor substitution at multiple positions.- For monobromination at the 5-position, reagents like pyridinium bromochromate (PBC) in acetic acid have shown high regioselectivity.[6]
Difficult Purification Presence of unreacted starting material and/or poly-halogenated byproducts.- Recrystallization from a suitable solvent (e.g., ethanol or carbon tetrachloride) is often effective.[6] - If necessary, employ column chromatography for separation.

Experimental Protocols

Synthesis of 5-Bromoisatin via Direct Bromination

This protocol is adapted from the bromination of isatin using pyridinium bromochromate (PBC).[6]

Materials:

  • Isatin

  • Pyridinium bromochromate (PBC)

  • Glacial acetic acid

  • Ether

  • Aqueous sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Ethanol or carbon tetrachloride for recrystallization

Procedure:

  • To a suspension of PBC (12 mmol) in glacial acetic acid (25 mL), add a solution of isatin (10 mmol) in a small amount of acetic acid.

  • Heat the reaction mixture at 90°C on a water bath for 20 minutes with stirring.

  • After the reaction is complete, add cold water (100 mL) to the mixture.

  • Extract the product with ether (3 x 20 mL).

  • Wash the combined ethereal extracts with aqueous NaHCO₃ and then with water.

  • Dry the ether layer with Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol or carbon tetrachloride to yield pure 5-bromoisatin.

Yield Data: The reported yield for this method is high. For example, the bromination of indigo using this reagent to produce 5-bromoisatin resulted in an 89% isolated yield.[6]

Synthesis of 7-Fluoroisatin via Sandmeyer Synthesis

This protocol is based on the synthesis of 7-fluoroisatin from 2-fluoroaniline.[9][10]

Step 1: Synthesis of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

  • In a four-neck flask, dissolve chloral hydrate (27 g) in water (380 g) at room temperature.

  • Add anhydrous sodium sulfate (95 g) and heat to dissolve completely.

  • Introduce hydroxylamine hydrochloride (23 g) and o-fluoroaniline (11 g).

  • Raise the temperature to between 65°C and 73°C while stirring.

  • After one hour, filter the mixture at 40-45°C and wash the solid with water to obtain the intermediate.

Step 2: Cyclization to 7-fluoroindoline-2,3-dione (7-Fluoroisatin)

  • Dissolve the N-(2-fluorophenyl)-2-(hydroxyimino)acetamide intermediate (30 g) in concentrated sulfuric acid (100 mL).

  • Stir the reaction at 80°C for 2 hours.[10]

  • Upon completion, slowly pour the reaction mixture into an ice-water mixture.

  • Collect the precipitated brick-red solid by filtration and dry to obtain 7-fluoroisatin.

  • The reported yield for this step is approximately 90%.[10]

Data Summary

Table 1: Reaction Conditions and Yields for Halogenated Isatin Synthesis

Product Starting Material Key Reagents Reaction Conditions Yield Reference
5-Chloroisatinp-ChloroanilineChloral hydrate, Hydroxylamine HCl, H₂SO₄Cyclization in conc. H₂SO₄70%[7]
5-BromoisatinIsatinPyridinium bromochromate (PBC), Acetic acid90°C, 20 minHigh[6]
7-Fluoroisatin2-FluoroanilineChloral hydrate, Hydroxylamine HCl, H₂SO₄Cyclization in conc. H₂SO₄ at 80°C for 2h~90%[9][10]
N-allyl-5-chloroisatin5-ChloroisatinAllyl bromideNot specified89%[14]
N-(prop-2-yn-1-yl)-5-chloroisatin5-ChloroisatinPropargyl bromideNot specified88%[14]

Visualized Workflows and Logic

Sandmeyer_Synthesis_Workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization Aniline Halogenated Aniline Intermediate Isonitrosoacetanilide Intermediate Aniline->Intermediate Reaction Reagents1 Chloral Hydrate, Hydroxylamine HCl, Na2SO4 Reagents1->Intermediate Product Halogenated Isatin Intermediate->Product Cyclization (e.g., 80°C) Acid Conc. H2SO4 Acid->Product Workup Workup & Purification Product->Workup

Caption: Workflow for the Sandmeyer synthesis of halogenated isatins.

Troubleshooting_Logic Start Low Yield in Sandmeyer Synthesis? Cause1 Incomplete Cyclization? Start->Cause1 Yes Cause2 Sulfonation Side Reaction? Start->Cause2 Yes Cause3 Tar Formation? Start->Cause3 Yes Solution1 Increase reaction time/ temperature at 80°C. Cause1->Solution1 Solution2 Use minimum effective conc. of H2SO4. Control temperature. Cause2->Solution2 Solution3 Ensure complete dissolution of aniline. Maintain lower temperature. Cause3->Solution3

Caption: Troubleshooting logic for low yields in Sandmeyer synthesis.

N_Alkylation_Pathway cluster_conditions Reaction Conditions Isatin Halogenated Isatin WeakBase Weak Base (K2CO3) Aprotic Polar Solvent Isatin->WeakBase StrongBase Strong Base (NaOEt) Protic Solvent (EtOH) Isatin->StrongBase AlkylHalide Alkyl Halide with Acidic Methylene AlkylHalide->WeakBase AlkylHalide->StrongBase N_Alkylated N-Alkylated Isatin (Desired Product) WeakBase->N_Alkylated Favored Pathway Epoxide Spiro Epoxyoxindole (Side Product) StrongBase->Epoxide Favored Pathway

Caption: Competing pathways in the N-alkylation of halogenated isatins.

References

Technical Support Center: Process Improvements for Scaling up 4-Fluoroindoline-2,3-dione Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of 4-Fluoroindoline-2,3-dione (also known as 4-Fluoroisatin).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up operations. The primary focus is on the Sandmeyer isatin synthesis, a common route for this compound.

Problem 1: Low Yield of Crude this compound
Potential Cause Troubleshooting Action Rationale
Incomplete formation of the isonitrosoacetanilide intermediate Ensure high purity of starting materials (m-fluoroaniline, chloral hydrate, hydroxylamine hydrochloride). Optimize reaction time and temperature for the condensation step.Impurities in starting materials can lead to side reactions and incomplete conversion. Reaction kinetics are sensitive to time and temperature.
Tar formation during cyclization Ensure complete dissolution of the m-fluoroaniline before initiating the reaction. Add the isonitrosoacetanilide intermediate to pre-heated concentrated sulfuric acid in portions, maintaining careful temperature control.Incomplete dissolution can lead to localized overheating and decomposition, resulting in tar formation.[1] The cyclization step is highly exothermic.[2]
Sulfonation of the aromatic ring Use the minimum effective concentration of sulfuric acid for cyclization and maintain the lowest possible temperature that allows for a reasonable reaction rate. Consider using methanesulfonic acid as an alternative for highly lipophilic substrates.[1][3]Overly harsh acidic conditions can lead to sulfonation as a side reaction, reducing the yield of the desired product.[1]
Incomplete cyclization Ensure the isonitrosoacetanilide intermediate is thoroughly dried before addition to the acid. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time.Water can interfere with the cyclization reaction. Incomplete reaction will naturally lead to lower yields.
Problem 2: Poor Product Purity and/or Difficult Purification
Potential Cause Troubleshooting Action Rationale
Presence of isatin oxime impurity During the work-up (quenching) phase, add a "decoy agent" such as an aldehyde or ketone to the reaction mixture.[1]Isatin oxime is a common byproduct formed during the acid-catalyzed cyclization.[1] The decoy agent reacts with any unreacted hydroxylamine, preventing the formation of the oxime.
Formation of regioisomers (e.g., 6-fluoroindoline-2,3-dione) While less common with m-fluoroaniline, if regioisomer formation is suspected, confirm with NMR spectroscopy. Purification may require chromatographic methods like high-speed counter-current chromatography.[4]The cyclization of substituted anilines can sometimes lead to mixtures of isomers.[1]
Colored impurities/tar Purify the crude product by recrystallization from a suitable solvent such as glacial acetic acid or by forming the sodium bisulfite addition product, which can then be decomposed to yield the purified isatin.[1]These methods are effective for removing polar impurities and colored byproducts.
Residual starting materials or intermediates Optimize the reaction stoichiometry and conditions to ensure complete conversion. Employ efficient washing and purification steps.Unreacted starting materials will contaminate the final product if not removed.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound on a larger scale?

The most frequently used method for the synthesis of isatins, including this compound, is the Sandmeyer isatin synthesis.[1][5] This two-step process involves the formation of an isonitrosoacetanilide intermediate from m-fluoroaniline, followed by an acid-catalyzed cyclization.[1] Alternative methods include the Stolle and Gassman syntheses, though these may be less common for this specific compound on an industrial scale.[6][7]

Q2: What are the critical process parameters to monitor during the scale-up of the Sandmeyer synthesis?

Key parameters to control include:

  • Temperature: The cyclization step is highly exothermic and requires careful temperature management to prevent tar formation and side reactions.[2]

  • Rate of addition: The isonitrosoacetanilide intermediate should be added to the concentrated acid at a controlled rate to manage the exotherm.

  • Purity of starting materials: The use of high-purity m-fluoroaniline, chloral hydrate, and hydroxylamine hydrochloride is crucial for achieving high yields and minimizing impurities.[1]

  • Agitation: Efficient mixing is necessary to ensure uniform heat distribution and prevent localized overheating, especially in large reactors.

  • Drying of intermediate: The isonitrosoacetanilide intermediate must be thoroughly dried before the cyclization step to prevent hydrolysis and side reactions.[1]

Q3: How can the purity of this compound be assessed during and after production?

A combination of analytical methods should be employed for quality control:

  • Thin-Layer Chromatography (TLC): Useful for in-process monitoring of reaction completion and for preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis and detection of impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation and identification of impurities, including regioisomers. The fluorine atom will introduce characteristic splitting patterns in the ¹H and ¹³C NMR spectra.[8]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the isatin core.[8]

Q4: What are the expected yields for the production of this compound?

Yields can vary significantly depending on the scale and optimization of the process. A patent for an industrial preparation of 4-fluoroisatin reports a yield of 89.5% for the isonitrosoacetanilide intermediate.[8] The subsequent cyclization step to form 7-fluoroisatin (a similar compound) has been reported with yields up to 98.6%.[9] With careful process control, overall yields for the two-step Sandmeyer synthesis are expected to be in the range of 75-85% on a larger scale.

Q5: Are there any specific safety precautions to consider when scaling up this synthesis?

Yes, several safety precautions are critical:

  • Exothermic Reaction: The cyclization in concentrated sulfuric acid is highly exothermic and can lead to a runaway reaction if not properly controlled. Ensure adequate cooling capacity and controlled addition of reagents.[2]

  • Corrosive Reagents: Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Appropriate personal protective equipment (PPE) and handling procedures are essential.

  • Hazardous Byproducts: Depending on the reaction conditions, there is a potential for the release of toxic gases. All reactions should be conducted in a well-ventilated area or a fume hood.

  • Pressure Build-up: In a large, sealed reactor, the exotherm could lead to a dangerous build-up of pressure. Ensure reactors are properly vented.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Production Parameters for Sandmeyer Synthesis of a Representative Fluorinated Isatin

ParameterLab-Scale (Representative)Pilot-Scale (Projected)Key Considerations for Scale-Up
Batch Size 10-50 g1-5 kgHeat and mass transfer become more critical at larger scales.
Reaction Vessel Round-bottom flaskJacketed glass-lined reactorEnsure adequate mixing and heat exchange surface area.
Temperature Control (Cyclization) +/- 2 °C+/- 1 °CPrecise temperature control is crucial to prevent runaway reactions and byproduct formation.
Addition Time (Intermediate to Acid) 30-60 minutes2-4 hoursSlower addition rates are needed to manage the exotherm in larger volumes.
Typical Yield 80-90%75-85%Yields may be slightly lower on a larger scale due to handling losses and less ideal mixing.
Typical Purity (Crude) 90-95%85-92%Increased potential for localized overheating can lead to more impurities.
Purification Method RecrystallizationRecrystallization, potentially with a carbon treatment or bisulfite adduct formation.Larger volumes may require more robust purification methods to achieve high purity.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound via Sandmeyer Reaction

Step 1: Synthesis of N-(3-Fluorophenyl)-2-(hydroxyimino)acetamide (Intermediate)

  • Preparation: In a suitable jacketed reactor, charge deionized water, sodium sulfate, and chloral hydrate. Stir until all solids are dissolved.

  • Addition of Aniline: In a separate vessel, prepare a solution of m-fluoroaniline in water and concentrated hydrochloric acid. Add this solution to the reactor.

  • Addition of Hydroxylamine: Prepare a solution of hydroxylamine hydrochloride in water. Add this solution to the reactor.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Isolation: Cool the reaction mixture to ambient temperature. The product will precipitate. Isolate the solid by filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold water until the washings are neutral. Dry the intermediate under vacuum at 50-60 °C until a constant weight is achieved.

Step 2: Cyclization to this compound

  • Acid Preparation: Charge concentrated sulfuric acid to a clean, dry, jacketed reactor. Heat the acid to 50-60 °C.

  • Addition of Intermediate: Add the dried N-(3-fluorophenyl)-2-(hydroxyimino)acetamide from Step 1 to the hot acid in portions over 1-2 hours, carefully controlling the temperature between 60-70 °C using the reactor cooling system.

  • Reaction: Once the addition is complete, increase the temperature to 80-85 °C and hold for 30-60 minutes to complete the cyclization.

  • Quenching: Cool the reaction mixture to ambient temperature and slowly transfer it to a separate vessel containing crushed ice and water with vigorous stirring.

  • Isolation: The crude this compound will precipitate as an orange-red solid. Isolate the product by filtration.

  • Washing: Wash the filter cake with cold water until the washings are neutral to remove residual acid.

Protocol 2: Purification of this compound

  • Recrystallization: Charge the crude, dried this compound to a reactor with glacial acetic acid (approximately 3 parts solvent to 1 part crude product). Heat the mixture with stirring until all the solid dissolves.

  • Cooling and Crystallization: Slowly cool the solution to allow for the crystallization of the pure product.

  • Isolation: Isolate the purified crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent (e.g., ethanol or a mixture of ethyl acetate/petroleum ether) and dry under vacuum at 60-70 °C to a constant weight.[9]

Visualizations

G Sandmeyer Synthesis Workflow for this compound cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization and Purification m-Fluoroaniline m-Fluoroaniline Condensation Condensation m-Fluoroaniline->Condensation Chloral Hydrate Chloral Hydrate Chloral Hydrate->Condensation Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Condensation Intermediate N-(3-Fluorophenyl)-2- (hydroxyimino)acetamide Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization Sulfuric Acid Sulfuric Acid Sulfuric Acid->Cyclization Crude Product Crude 4-Fluoroindoline- 2,3-dione Cyclization->Crude Product Purification Purification Crude Product->Purification Final Product Pure 4-Fluoroindoline- 2,3-dione Purification->Final Product G Troubleshooting Logic for Low Yield Low Yield Low Yield Check Intermediate Formation Check Intermediate Formation Low Yield->Check Intermediate Formation Check Cyclization Check Cyclization Low Yield->Check Cyclization Incomplete Reaction Incomplete Reaction Check Intermediate Formation->Incomplete Reaction Impure Reagents Impure Reagents Check Intermediate Formation->Impure Reagents Tar Formation Tar Formation Check Cyclization->Tar Formation Sulfonation Sulfonation Check Cyclization->Sulfonation Optimize Temp/Time Optimize Temp/Time Incomplete Reaction->Optimize Temp/Time Use High Purity Reagents Use High Purity Reagents Impure Reagents->Use High Purity Reagents Control Temp & Addition Rate Control Temp & Addition Rate Tar Formation->Control Temp & Addition Rate Adjust Acid Concentration/Temp Adjust Acid Concentration/Temp Sulfonation->Adjust Acid Concentration/Temp

References

Technical Support Center: Method Refinement for Cytotoxicity Assays with 4-Fluoroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoroindoline-2,3-dione in cytotoxicity assays.

Section 1: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during cytotoxicity experiments with this compound, offering step-by-step solutions.

Q1: I am observing high variability in my cytotoxicity assay results between replicate wells. What could be the cause?

A1: High variability can stem from several factors. Here is a troubleshooting guide to help you identify and resolve the issue:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.

    • Solution: Ensure you have a single-cell suspension before seeding. Gently pipette the cell suspension multiple times before aliquoting into wells. Work quickly to prevent cells from settling in the reservoir. Consider using a multichannel pipette for simultaneous seeding of multiple wells.

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Compound Precipitation: this compound, like many small molecules, may precipitate when diluted into aqueous culture medium from a DMSO stock.[1]

    • Solution: Visually inspect your plate under a microscope after adding the compound. If you see crystals or precipitates, you may need to optimize your dilution method. Try a serial dilution in culture medium rather than a single large dilution. Ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%).[1]

  • Inconsistent Incubation Times: Variations in the timing of reagent addition or plate reading can introduce variability.

    • Solution: Use a multichannel pipette for adding reagents and a plate reader that can process all wells simultaneously. For endpoint assays, ensure the incubation time with the detection reagent is consistent for all plates.

Q2: My negative control (vehicle-treated) wells show high cytotoxicity. What is causing this?

A2: High background cytotoxicity in control wells can invalidate your results. Consider the following causes:

  • DMSO Toxicity: Although widely used, DMSO can be toxic to cells at higher concentrations.[1] Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require lower concentrations (≤0.1%).[1]

    • Solution: Perform a dose-response experiment with your vehicle (DMSO) alone to determine the maximum non-toxic concentration for your specific cell line. Ensure the final DMSO concentration in all wells, including your compound-treated wells, does not exceed this limit.

  • Contamination: Bacterial or fungal contamination can rapidly kill cells and give a false-positive cytotoxicity reading.

    • Solution: Regularly check your cell cultures for any signs of contamination. Use sterile techniques for all cell culture work and regularly clean incubators and biosafety cabinets.

  • Poor Cell Health: Unhealthy cells are more susceptible to any experimental manipulation.

    • Solution: Ensure your cells are in the logarithmic growth phase and have high viability (>95%) before seeding for an experiment. Avoid using cells that are over-confluent.

Q3: The compound this compound appears to be insoluble in my cell culture medium. How can I address this?

A3: Solubility is a common challenge with hydrophobic small molecules.

  • Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution of this compound in fresh, anhydrous DMSO.[2]

  • Working Dilutions: When preparing working dilutions in your cell culture medium, it is crucial to do so in a way that avoids precipitation.

    • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous medium.

    • Vortexing/Sonication: Gentle vortexing or sonication of the intermediate dilutions can help to keep the compound in solution.

    • Final DMSO Concentration: Keep the final DMSO concentration in your assay wells as low as possible while maintaining compound solubility.[3]

Q4: I am not observing a dose-dependent cytotoxic effect with this compound. What should I check?

A4: A lack of a clear dose-response curve can be due to several factors:

  • Compound Instability: The compound may be unstable in the aqueous environment of the cell culture medium over the course of your experiment.

  • Incorrect Concentration Range: The concentrations you are testing may be too high (leading to 100% cell death across all concentrations) or too low (showing no effect).

    • Solution: Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the effective concentration range for your cell line.

  • Assay Interference: The compound may interfere with the assay itself. For example, some compounds can chemically reduce MTT, leading to a false-positive signal for viability.

    • Solution: Run a cell-free control where you add the compound to the assay medium and the detection reagent to see if there is any direct chemical reaction.

Section 2: Quantitative Data Presentation

Direct experimental data on the cytotoxic activity of this compound is limited in publicly available literature. However, by examining the structure-activity relationships of closely related fluorinated isatin derivatives, we can extrapolate its potential potency. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various halogenated isatin derivatives against different cancer cell lines. This data provides a comparative context for the expected cytotoxic potential of this compound.

Compound/AnalogCell LineCancer TypeIC50 (µM)Reference
Fluorinated Isatin-Hydrazone Derivative (Compound 8) A549Lung Cancer42.43[5]
Fluorinated Isatin-Hydrazone Derivative (Compound 8) HepG2Liver Cancer48.43[5]
5,6,7-tribromoisatin U937Histiocytic Lymphoma<10[6]
Pyridino[2,3-f]indole-4,9-dione Derivative (Compound 5) XF 498CNS Tumor0.006 µg/mL[6]
Pyridino[2,3-f]indole-4,9-dione Derivative (Compound 5) HCT 15Colon Tumor0.073 µg/mL[6]

Section 3: Experimental Protocols

This section provides detailed methodologies for key cytotoxicity and apoptosis assays that can be used to evaluate the effects of this compound.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and replace it with the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

The LDH (Lactate Dehydrogenase) assay is a colorimetric method that quantifies cell death by measuring the release of LDH from damaged cells.

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity. The assay measures the activity of this released LDH.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (containing a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects one of the early hallmarks of apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membranes.

Protocol:

  • Cell Treatment: Treat cells with this compound in a culture dish or plate for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both.

Section 4: Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A549, HepG2) Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep 2. Prepare this compound Stock in DMSO Treatment 4. Treat Cells with Compound Dilutions Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Apoptosis Apoptosis Assay (Annexin V) Incubation->Apoptosis Readout 6. Measure Signal (Absorbance/Fluorescence) MTT->Readout LDH->Readout Apoptosis->Readout IC50 7. Calculate IC50 Values Readout->IC50

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

Proposed Apoptotic Signaling Pathway

Based on the known mechanisms of action for isatin and indole-dione derivatives, this compound is predicted to induce apoptosis through the intrinsic (mitochondrial) pathway.

G cluster_cell Cancer Cell cluster_mito Mitochondrion Compound This compound Bax Bax (Pro-apoptotic) Compound->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits CytoC Cytochrome c Bax->CytoC Promotes release Bcl2->CytoC Inhibits release Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Predicted intrinsic apoptosis pathway activated by this compound.

References

overcoming poor yields in the synthesis of 4-fluoroindoline-2,3-dione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-fluoroindoline-2,3-dione (4-fluoroisatin) and its derivatives.

Troubleshooting Guide

This guide addresses common problems observed during the synthesis, focusing on the widely used Sandmeyer methodology, which involves the formation of an isonitrosoacetanilide intermediate from 3-fluoroaniline followed by acid-catalyzed cyclization.

Problem 1: Extremely Low or No Yield of the Desired this compound

Symptom: After the final cyclization and workup, characterization (e.g., NMR, GC-MS) shows a very low yield of the 4-fluoro isomer, with the major product being the 6-fluoroindoline-2,3-dione isomer.

Root Cause: The electrophilic cyclization of the N-(3-fluorophenyl)-2-hydroxyimino-acetamide intermediate is highly regioselective. The fluorine atom at the 3-position of the aniline starting material deactivates the C2 position more strongly than the C6 position, directing the cyclization preferentially to the C6 position, leading to the formation of the 6-fluoro isomer as the major product.[1] This is a known and significant challenge in this specific synthesis.

Solutions:

  • Re-evaluate the Synthetic Strategy: Direct cyclization of the intermediate from 3-fluoroaniline is inherently biased against the desired product. Consider alternative synthetic routes that offer better regiocontrol if obtaining a pure 4-fluoro isomer is critical and separation is not feasible.

  • Optimize Isomer Separation: Focus on efficiently separating the 4-fluoro and 6-fluoro isomers post-synthesis (see FAQ 3).

  • Confirm Intermediate Structure: Ensure the N-(3-fluorophenyl)-2-hydroxyimino-acetamide intermediate was successfully synthesized before proceeding to the costly cyclization step.

Problem 2: Failed or Low-Yield in the First Step (Formation of Isonitrosoacetanilide Intermediate)

Symptom: The reaction of 3-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride yields little to no white precipitate of the desired N-(3-fluorophenyl)-2-hydroxyimino-acetamide. The reaction mixture may remain as a solution or form an oily residue.

Root Cause: The classical Sandmeyer process for forming the isonitrosoacetanilide intermediate can be sensitive, particularly with substituted or lipophilic anilines.[2] Incomplete reaction or decomposition can occur due to several factors.

Solutions:

  • Purity of Reagents: Ensure high purity of 3-fluoroaniline, chloral hydrate, and hydroxylamine hydrochloride.

  • Temperature Control: The reaction is typically heated to drive the condensation. Ensure the temperature is maintained as per the protocol (e.g., 80-100°C) for a sufficient duration.[2]

  • pH Control: The reaction is conducted in acidic conditions (using HCl). Verify the correct amount of acid has been added.

  • Use of Co-solvents: For substrates with poor solubility in the aqueous medium, the addition of a co-solvent like ethanol has been reported to improve yields, although sometimes only moderately.

Problem 3: Decomposition During Acid-Catalyzed Cyclization

Symptom: During the addition of the isonitrosoacetanilide intermediate to concentrated sulfuric acid, the solution turns dark brown or black, and extensive charring is observed. The final workup yields tar-like material instead of the expected orange solid.

Root Cause: The cyclization step is strongly exothermic and highly sensitive to temperature. If the intermediate is added too quickly or the acid is not properly cooled, the local temperature can rise uncontrollably, leading to decomposition and sulfonation side reactions.

Solutions:

  • Strict Temperature Control: Pre-heat the concentrated sulfuric acid to the lower end of the recommended temperature range (e.g., 50-60°C) before adding the intermediate.

  • Portion-wise Addition: Add the powdered isonitrosoacetanilide intermediate in small portions over an extended period (e.g., 20-30 minutes), allowing the heat to dissipate between additions.

  • Vigorous Stirring: Ensure efficient stirring to distribute the intermediate and heat evenly throughout the acid.

  • Alternative Acids: For substrates that exhibit poor solubility or high reactivity in concentrated H₂SO₄, methanesulfonic acid can be a useful alternative that may improve yields and reduce decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common method is the Sandmeyer isatin synthesis.[3] This is a two-step process:

  • Condensation: 3-Fluoroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an acidic aqueous solution to form the intermediate, N-(3-fluorophenyl)-2-hydroxyimino-acetamide.

  • Cyclization: This intermediate is then cyclized using a strong acid, typically concentrated sulfuric acid, to yield a mixture of 4- and 6-fluoroindoline-2,3-dione.

Q2: Why is the yield of this compound so low compared to the 6-fluoro isomer?

A2: This is due to electronic effects during the intramolecular electrophilic cyclization step. The fluorine atom is an electron-withdrawing group that deactivates the aromatic ring. Its deactivating effect is stronger at the ortho position (C2) than the para position (C6). Consequently, the ring closure preferentially occurs at the more electron-rich C6 position, making 6-fluoroindoline-2,3-dione the major product.[1] One study reports this reaction is regioselective for the 6-fluoroisatin.[1]

Q3: How can I separate the 4-fluoro and 6-fluoro isomers?

A3: Separation can be challenging but is achievable.

  • Fractional Crystallization: A method used for separating 4- and 6-bromo-isatin isomers involves dissolving the crude mixture in a hot sodium hydroxide solution, followed by sequential precipitation.[2] Adding acetic acid first may selectively precipitate the 4-isomer, while subsequent addition of a stronger acid like HCl to the filtrate can precipitate the 6-isomer. This approach may be adaptable to the fluoro-analogs.

  • Chromatography: While standard silica gel chromatography can be difficult, more advanced techniques may be effective. High-Speed Counter-Current Chromatography (HSCCC) has been successfully used for separating other isomeric isatin derivatives and is a viable option.[1]

Q4: What are the critical parameters and expected yields for the cyclization step?

A4: Temperature is the most critical parameter. The reaction must be hot enough to proceed but not so hot that it causes decomposition. A temperature range of 60-80°C is often cited.[2] Due to the preferential formation of the 6-fluoro isomer, the isolated yield of the desired 4-fluoro product is often low. For comparison, the synthesis of 4- and 6-bromoisatin from 3-bromoaniline resulted in yields of 46% and 21%, respectively.[2] A similar or lower yield for the 4-fluoro isomer should be anticipated.

Q5: What is the relevance of these compounds in drug discovery?

A5: Isatin derivatives are potent inhibitors of caspases, particularly the executioner caspases-3 and -7.[4] These enzymes play a critical role in the final stages of apoptosis (programmed cell death). By inhibiting these caspases, these compounds can prevent cell death, making them valuable tools for studying apoptosis and potential therapeutic agents in diseases characterized by excessive apoptosis, such as neurodegenerative disorders. Conversely, other isatin derivatives have been found to induce apoptosis in cancer cells, highlighting their versatile biological activity.[5][6]

Experimental Protocols & Data

Representative Protocol: Sandmeyer Synthesis of Fluoro-Isatin Isomers

This protocol is adapted from procedures for analogous halogenated isatins and should be optimized for the specific 3-fluoroaniline substrate.

Step 1: Synthesis of N-(3-fluorophenyl)-2-hydroxyimino-acetamide

  • In a large flask, dissolve chloral hydrate (1.1 eq) and sodium sulfate (approx. 10 eq) in deionized water.

  • In a separate beaker, dissolve 3-fluoroaniline (1.0 eq) in water containing concentrated HCl (approx. 3 eq).

  • Add a solution of hydroxylamine hydrochloride (3.2 eq) in water to the aniline solution.

  • Add the combined aniline/hydroxylamine solution to the chloral hydrate solution with vigorous stirring. A white precipitate should form.

  • Heat the mixture to 80–100°C and hold for 10-15 minutes until the reaction is complete (monitored by TLC).

  • Cool the mixture rapidly in an ice bath and filter the white precipitate.

  • Wash the solid with cold water and dry thoroughly. The intermediate is often used in the next step without further purification.

Step 2: Cyclization to 4- and 6-Fluoroindoline-2,3-dione

  • Carefully heat concentrated sulfuric acid (e.g., 10 mL per gram of intermediate) to 60°C with mechanical stirring.

  • Add the dry N-(3-fluorophenyl)-2-hydroxyimino-acetamide from Step 1 in small portions over 20-30 minutes, ensuring the temperature does not exceed 75°C.

  • After the addition is complete, heat the mixture to 80°C for 15 minutes.

  • Cool the reaction mixture to room temperature and pour it carefully onto a large amount of crushed ice with vigorous stirring.

  • Allow the ice to melt, and let the resulting orange precipitate stand for 1 hour.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain the crude mixture of 4- and 6-fluoroindoline-2,3-dione.

Data Summary: Factors Influencing Cyclization Yield
ParameterConditionExpected OutcomeRationale
Acid Concentrated H₂SO₄Standard; risk of decomposition if not controlled.Strong dehydrating agent and proton source required for electrophilic cyclization.
Methanesulfonic AcidPotentially higher yield, better solubility for intermediates.Can be a less aggressive alternative to H₂SO₄, reducing charring and side reactions.
Temperature < 60°CNo or very slow reaction.Insufficient energy to overcome the activation barrier for cyclization.
60-80°COptimal range for reaction.Balances reaction rate against the risk of decomposition.
> 85°CSignificant decomposition, low yield of desired product.Leads to uncontrolled side reactions such as sulfonation and polymerization.
Substrate 3-FluoroanilineLow yield of 4-isomer, high yield of 6-isomer.Electronic directing effects of the fluorine substituent favor cyclization at the C6 position.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A 3-Fluoroaniline + Chloral Hydrate + Hydroxylamine HCl B Heat (80-100°C) in acidic water A->B Reactants C N-(3-fluorophenyl)-2- hydroxyimino-acetamide B->C Formation of Intermediate D Intermediate C->D E Add to conc. H₂SO₄ (60-80°C) D->E Portion-wise addition F Crude Product: Mixture of 4- & 6-Isomers E->F Ring Closure G Crude Isomer Mixture F->G H Fractional Crystallization or HSCCC G->H I Isolated 4-Fluoroindoline- 2,3-dione H->I troubleshooting_flow Start Poor Overall Yield CheckStep1 Was the isonitrosoacetanilide intermediate formed successfully? Start->CheckStep1 CheckStep2 Did decomposition occur during cyclization? CheckStep1->CheckStep2 Yes Sol_Step1 Troubleshoot Condensation: - Check reagent purity - Verify temperature & pH CheckStep1->Sol_Step1 No CheckIsomers Is the major product the 6-fluoro isomer? CheckStep2->CheckIsomers No Sol_Step2 Optimize Cyclization: - Control temperature strictly - Add intermediate slowly - Consider methanesulfonic acid CheckStep2->Sol_Step2 Yes Sol_Isomers Problem is Regioselectivity: - Focus on isomer separation - Consider alternative routes CheckIsomers->Sol_Isomers Yes apoptosis_pathway ApoptoticStimulus Apoptotic Stimulus (e.g., DNA Damage, Stress) Procaspase9 Procaspase-9 ApoptoticStimulus->Procaspase9 Intrinsic Pathway Activation Caspase9 Active Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Procaspase-3/7 Caspase9->Procaspase3 Caspase3 Active Caspase-3/7 (Executioner Caspases) Procaspase3->Caspase3 Cleavage & Activation Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Inhibitor Isatin Derivatives (e.g., 4-Fluoroindoline- 2,3-dione derivatives) Inhibitor->Caspase3 Inhibition

References

stability and proper storage conditions for 4-Fluoroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of 4-Fluoroindoline-2,3-dione (also known as 4-Fluoroisatin). Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during its handling and use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. To maximize shelf life, refrigeration at 2-8°C is recommended. Protect the compound from light and moisture.

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, it is advisable to store the compound under the recommended long-term storage conditions as soon as possible. Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation. Handle the compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: Is this compound sensitive to light or air?

A3: While specific photostability data is limited, isatin and its derivatives can be sensitive to light and air. Prolonged exposure may lead to degradation. It is best practice to store the compound in an opaque or amber-colored vial and to minimize its exposure to air by securely closing the container after use.

Q4: What are the known incompatibilities for this compound?

A4: this compound should be kept away from strong oxidizing agents, as they can lead to vigorous reactions and degradation of the compound. It is also advisable to avoid contact with strong acids and bases unless they are part of a specific reaction protocol.

Q5: Can I store solutions of this compound? If so, under what conditions?

A5: The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions. For short-term storage, prepare solutions fresh and use them promptly. If longer-term storage is necessary, it is recommended to store solutions at -20°C or below in tightly sealed vials. A pilot stability study for your specific solvent and concentration is advised.

Data Presentation: Storage Condition Summary

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize degradation and preserve chemical integrity.
Light Protect from light (Amber vial)To prevent potential photochemical degradation.
Moisture Store in a dry environmentTo avoid hydrolysis and other moisture-related reactions.
Atmosphere Tightly sealed containerTo minimize exposure to air and potential oxidation.
Incompatibilities Strong oxidizing agents, strong acids, strong basesTo prevent hazardous reactions and decomposition.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in experimental settings.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify the storage conditions of your stock.

    • Perform a quality control check (e.g., melting point, NMR, or HPLC) on your current stock to assess its purity.

    • If degradation is suspected, use a fresh, unopened vial of the compound for your experiment.

Issue 2: Poor solubility of the compound.

  • Possible Cause: Use of an inappropriate solvent or presence of impurities.

  • Troubleshooting Steps:

    • Consult literature for recommended solvents for your specific reaction. This compound is generally soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

    • Gently warm the solution or use sonication to aid dissolution.

    • If solubility issues persist, consider the purity of the compound.

Issue 3: Reaction yields are lower than expected.

  • Possible Cause: Inactive reagent due to degradation or presence of reaction inhibitors.

  • Troubleshooting Steps:

    • Ensure your starting material is pure and has not degraded (see Issue 1).

    • Verify the quality and purity of all other reagents and solvents used in the reaction.

    • Ensure the reaction is performed under the correct atmospheric conditions (e.g., inert atmosphere if necessary).

Troubleshooting Workflow

G Troubleshooting Workflow for this compound start Unexpected Experimental Result check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage qc_check Perform Quality Control (NMR, HPLC, etc.) check_storage->qc_check degraded Compound Degraded qc_check->degraded use_new Use Fresh Stock degraded->use_new Yes check_protocol Review Experimental Protocol degraded->check_protocol No success Problem Resolved use_new->success solubility Solubility Issues? check_protocol->solubility change_solvent Optimize Solvent System solubility->change_solvent Yes low_yield Low Reaction Yield? solubility->low_yield No change_solvent->success check_reagents Check Purity of Other Reagents low_yield->check_reagents Yes low_yield->success No, consult further check_reagents->success

Caption: A flowchart for troubleshooting common experimental issues.

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol provides a general framework for assessing the stability of this compound under various conditions.

  • Sample Preparation:

    • Accurately weigh several samples of this compound into individual, appropriate containers (e.g., amber glass vials).

    • For solution stability, prepare solutions of a known concentration in the desired solvent.

  • Stress Conditions:

    • Temperature: Store samples at a range of temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).

    • Humidity: Store samples at different humidity levels (e.g., ambient and elevated humidity using a desiccator with a saturated salt solution).

    • Light: Expose samples to a controlled light source (e.g., a photostability chamber) and compare with samples stored in the dark.

  • Time Points:

    • Analyze the samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis:

    • At each time point, analyze the samples for purity and the presence of degradation products using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Characterize any significant degradation products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Evaluation:

    • Calculate the percentage of the remaining this compound at each time point.

    • Determine the rate of degradation under each storage condition.

Potential Degradation Pathway

While specific degradation pathways for this compound are not extensively documented, a plausible pathway involves hydrolysis of the lactam ring, particularly under non-neutral pH conditions.

G Hypothetical Hydrolytic Degradation of this compound start This compound intermediate Hydrolysis of Lactam start->intermediate H2O (acid/base catalysis) product 2-Amino-5-fluorophenylglyoxylic acid intermediate->product

Caption: A potential hydrolytic degradation pathway for this compound.

Validation & Comparative

A Comparative Analysis of 4-Fluoroindoline-2,3-dione and Other Halogenated Isatins in Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activity of 4-Fluoroindoline-2,3-dione (4-fluoroisatin) against other halogenated isatin analogs. The information presented is collated from various preclinical studies to offer a comprehensive overview supported by experimental data.

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties. Halogenation of the isatin scaffold has been a key strategy to enhance its therapeutic efficacy. The position and nature of the halogen substituent can significantly influence the compound's cytotoxicity and mechanism of action. This guide focuses on comparing 4-fluoroisatin with other halogenated counterparts to aid in the rational design of novel anticancer agents.

Quantitative Comparison of Anticancer Activity

The anticancer efficacy of halogenated isatins is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of this compound and other halogenated isatins against various cancer cell lines.

Disclaimer: The data presented below is compiled from multiple studies. Direct comparison of absolute IC50 values should be made with caution, as experimental conditions such as cell line passage number, reagent sources, and incubation times may vary between studies.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Halogenated Isatin Derivatives

CompoundHalogen and PositionCancer Cell LineIC50 (µM)
5-Bromo-N-(4-fluorophenyl)isatin5-BromoHT-29 (Colon)16.10[1]
5-Bromo-N-(4-chlorophenyl)isatin5-BromoHT-29 (Colon)17.87[1]
5-Bromo-N-(4-bromophenyl)isatin5-BromoHT-29 (Colon)16.13[1]
1-(2-fluorobenzyl)-5-fluoroisatin5-FluoroM-HeLa (Cervical)>50
1-(2-chlorobenzyl)-5-fluoroisatin5-FluoroM-HeLa (Cervical)27.5[2]
1-(2,6-difluorobenzyl)-5-fluoroisatin5-FluoroM-HeLa (Cervical)27.3[2]
1-(2-fluorobenzyl)-5-fluoroisatin5-FluoroHuTu 80 (Duodenum)25.4[2]
1-(2-chlorobenzyl)-5-fluoroisatin5-FluoroHuTu 80 (Duodenum)29.5[2]
1-(2,6-difluorobenzyl)-5-fluoroisatin5-FluoroHuTu 80 (Duodenum)24.3[2]

Note: Data for the parent compound this compound in direct comparison with other halogenated isatins under the same experimental conditions is limited in the reviewed literature. The data presented for fluorinated isatins are for N-benzyl derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of halogenated isatins.

1. Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the halogenated isatin compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

2. Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

3. Caspase Activity Assay

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

  • Cell Lysis: Following treatment with the halogenated isatins, cells are lysed to release intracellular contents.

  • Substrate Addition: A specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3/7) is added to the cell lysate.

  • Incubation: The mixture is incubated to allow the active caspases to cleave the substrate.

  • Signal Detection: The resulting fluorescent or colorimetric signal is measured using a fluorometer or spectrophotometer. The signal intensity is proportional to the caspase activity.

Signaling Pathways and Mechanisms of Action

Halogenated isatins primarily induce anticancer effects through the induction of apoptosis, often mediated by the intrinsic or mitochondrial pathway.

// Nodes Halogenated_Isatins [label="Halogenated Isatins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Apaf1 [label="Apaf-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Pro-caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosome [label="Apoptosome", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Active_Caspase9 [label="Active Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Pro-caspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_Caspase3 [label="Active Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Halogenated_Isatins -> Bax [label="Upregulates"]; Halogenated_Isatins -> Bcl2 [label="Downregulates", dir=tee]; Bax -> Mitochondrion; Bcl2 -> Mitochondrion [dir=tee]; Mitochondrion -> Cytochrome_c [label="Release"]; Cytochrome_c -> Apaf1; Apaf1 -> Apoptosome; Caspase9 -> Apoptosome; Apoptosome -> Active_Caspase9 [label="Activates"]; Active_Caspase9 -> Active_Caspase3 [label="Activates"]; Caspase3 -> Active_Caspase3; Active_Caspase3 -> Apoptosis [label="Executes"]; } . Caption: Intrinsic apoptosis pathway induced by halogenated isatins.

The proposed mechanism involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, which cleave various cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis.

// Nodes Start [label="Start: Cancer Cell Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment [label="Treatment with Halogenated Isatins\n(Varying Concentrations)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubation\n(24-72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Assays [label="Perform Assays", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; MTT [label="MTT Assay\n(Cell Viability)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Flow_Cytometry [label="Annexin V/PI Staining\n(Apoptosis Detection)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase_Assay [label="Caspase Activity Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; IC50 [label="Determine IC50 Values", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis_Quantification [label="Quantify Apoptotic Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase_Activity [label="Measure Caspase Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nEvaluate Anticancer Potential", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Treatment; Treatment -> Incubation; Incubation -> Assays; Assays -> MTT; Assays -> Flow_Cytometry; Assays -> Caspase_Assay; MTT -> Data_Analysis; Flow_Cytometry -> Data_Analysis; Caspase_Assay -> Data_Analysis; Data_Analysis -> IC50; Data_Analysis -> Apoptosis_Quantification; Data_Analysis -> Caspase_Activity; IC50 -> Conclusion; Apoptosis_Quantification -> Conclusion; Caspase_Activity -> Conclusion; } . Caption: General experimental workflow for anticancer evaluation.

Structure-Activity Relationship (SAR) Insights

  • Position of Halogen: The position of the halogen on the isatin ring is critical for activity. Studies on various substituted isatins suggest that substitution at the C5 and C7 positions often leads to potent anticancer activity.

  • Nature of Halogen: The type of halogen (F, Cl, Br, I) also influences the biological activity. The electronegativity, size, and lipophilicity of the halogen atom can affect the compound's ability to interact with its biological target. For instance, bromo-substituted isatins have shown significant cytotoxic effects.[1]

  • N-Substitution: Modification at the N1 position of the isatin ring, such as the addition of a benzyl group, can further modulate the anticancer activity.[2]

References

Unveiling the Biological Potency of 4-Fluoroindoline-2,3-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of 4-fluoroindoline-2,3-dione derivatives against other analogues, supported by experimental data. The strategic placement of a fluorine atom at the C4 position of the indoline-2,3-dione (isatin) scaffold has been shown to significantly influence its therapeutic potential, particularly in the realm of anticancer activity.

The indoline-2,3-dione core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The introduction of a fluorine atom, a common strategy in drug design, can modulate a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity. This guide focuses on derivatives where this modification is at the 4-position of the indole ring, providing a comparative analysis of their performance.

Comparative Analysis of Anticancer Activity

The primary focus of research into this compound derivatives has been their potential as anticancer agents. Quantitative data from various studies, primarily focusing on cytotoxicity against a range of cancer cell lines, is summarized below.

Table 1: Comparative Cytotoxicity (IC50, µM) of Fluorinated Indoline-2,3-dione Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound Derivative (24a) -0.8 nM (PERK Inhibition) [1]
Non-fluorinated Analogue of 24a-2.5 nM (PERK Inhibition)[1]
5-Fluoro-1H-indole-2,3-dione-triazole derivative--[2]
5-Fluoro-isatin derivativeS. aureus-[1]
6-Fluoroindole derivative (32b)HeLa22.34[1]
6-Fluoroindole derivative (32b)PC-324.05[1]
6-Fluoroindole derivative (32b)BxPC-321.13[1]

Note: Direct comparative IC50 values for this compound against various cancer cell lines in comparison to other positional isomers from a single study are limited in the reviewed literature. The data presented for PERK inhibition highlights the potency of the 4-fluoro substitution.

A notable study highlighted the enhanced activity of a 4-fluoroindoline derivative (24a) as a selective inhibitor of the endoplasmic reticulum kinase (PERK), a target in cancer therapy. This derivative demonstrated a threefold increase in PERK inhibitory activity with an IC50 value of 0.8 nM, compared to its non-fluorinated counterpart, which had an IC50 of 2.5 nM[1]. This finding underscores the significant impact of the 4-fluoro substitution on enzymatic inhibition.

Comparative Analysis of Antimicrobial Activity

While the primary focus has been on anticancer properties, some studies have explored the antimicrobial potential of fluorinated indoline-2,3-dione derivatives.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Fluorinated Indoline-2,3-dione Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Spiro-5-fluoro-isatin derivativeS. aureus-
Spiro-5-fluoro-isatin derivativeE. coli-
5/6-Fluoroindole-2,3-dione derivativesS. albus-[3]
5/6-Fluoroindole-2,3-dione derivativesE. coli-[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of indoline-2,3-dione derivatives.

PERK Inhibition Assay

The inhibitory activity of the compounds against the PERK enzyme was assessed using a biochemical assay. The general steps are as follows:

  • Enzyme and Substrate Preparation: Recombinant human PERK enzyme and a suitable substrate (e.g., a fluorescently labeled peptide) are prepared in an assay buffer.

  • Compound Incubation: The test compounds, including the this compound derivative and its non-fluorinated analog, are serially diluted and incubated with the PERK enzyme for a predetermined period at a specific temperature to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate and ATP.

  • Signal Detection: The reaction is allowed to proceed for a set time, and the resulting signal (e.g., fluorescence) is measured using a plate reader. The signal is proportional to the enzyme activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the compound concentration.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

Visual representations of the mechanisms of action and experimental procedures can aid in understanding the complex biological processes involved.

PERK_Inhibition_Pathway ER_Stress Endoplasmic Reticulum Stress UPR Unfolded Protein Response ER_Stress->UPR PERK PERK Activation UPR->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 CHOP CHOP Induction ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Inhibitor This compound Derivative Inhibitor->PERK Inhibition

Caption: PERK Inhibition Signaling Pathway.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement cluster_2 Data Analysis A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with this compound derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilizing agent (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 values I->J

Caption: MTT Assay Experimental Workflow.

References

Validating the Anticancer Activity of 4-Fluoroindoline-2,3-dione: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential in vitro anticancer activity of 4-Fluoroindoline-2,3-dione (also known as 4-fluoroisatin). Due to a lack of comprehensive studies on this specific isomer, this guide draws upon experimental data from closely related fluorinated indoline-2,3-dione derivatives to offer a comparative perspective against the established chemotherapeutic agent, doxorubicin. The information presented herein is intended to serve as a foundational resource for researchers looking to investigate the therapeutic potential of this compound.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxicity of indoline-2,3-dione derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Fluorinated Isatin Derivatives and Doxorubicin

Compound/DrugCancer Cell LineIC50 (µM)
Fluorinated Isatin Derivative (Hypothetical) MCF-7 (Breast) Data Not Available
HeLa (Cervical) Data Not Available
HepG2 (Liver) Data Not Available
A549 (Lung) Data Not Available
Doxorubicin MCF-7 (Breast) 2.5[3]
HeLa (Cervical) 2.9[3]
HepG2 (Liver) 12.2[3]
A549 (Lung) >20[3]

Note: The IC50 values for Doxorubicin can vary between studies due to different experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for key in vitro experiments used to assess the anticancer activity of a compound like this compound.

Cell Viability Assessment: MTT Assay

This protocol is a standard procedure for determining the cytotoxic effects of a compound on cancer cells.[4][5]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its predetermined IC50 concentration for 24 to 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence are detected in the FL1 and FL2 channels, respectively.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are considered necrotic.

Cell Cycle Analysis: Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10][11]

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Mandatory Visualization

Experimental Workflow for In Vitro Anticancer Activity Validation

experimental_workflow cluster_setup Experimental Setup cluster_analysis Data Analysis & Interpretation start Cancer Cell Lines (e.g., MCF-7, HeLa, HepG2, A549) treatment Treatment with This compound (and controls) start->treatment mtt MTT Assay treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptosis/Necrosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Phase Distribution cell_cycle->cell_cycle_dist

Caption: Workflow for evaluating the in vitro anticancer activity of this compound.

Putative Signaling Pathway: PI3K/Akt/mTOR

Based on the known mechanisms of other indole-based compounds, a plausible hypothesis is that this compound may exert its anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[12][13] Further investigation through techniques like Western blotting would be required to validate this hypothesis.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound This compound Compound->PI3K Inhibits (Putative)

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

References

Comparative Analysis of 4-Fluoroindoline-2,3-dione and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of fluorinated and chlorinated indoline-2,3-dione derivatives, supported by experimental data and detailed protocols.

This guide provides a comparative analysis of 4-Fluoroindoline-2,3-dione and its structurally similar compounds, focusing on their potential as therapeutic agents. The indoline-2,3-dione (isatin) scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. The introduction of halogen atoms, such as fluorine and chlorine, to the isatin ring can significantly modulate the physicochemical properties and biological activities of these compounds, influencing their potency, selectivity, and metabolic stability.

This analysis summarizes the available quantitative data on the cytotoxic and enzyme-inhibitory activities of this compound and its analogs, presents detailed experimental protocols for key biological assays, and visualizes relevant signaling pathways and experimental workflows to aid in the understanding of their mechanisms of action.

Comparative Biological Activity

The biological activity of halogenated indoline-2,3-diones is significantly influenced by the position and nature of the halogen substituent on the aromatic ring. The following tables summarize the available in vitro data for this compound and its analogs against various cancer cell lines and key enzymes involved in apoptosis and cell signaling.

Cytotoxic Activity against Cancer Cell Lines

The antiproliferative activity of fluorinated and chlorinated isatin derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in Table 1.

Table 1: Comparative Cytotoxic Activity (IC50, µM) of Halogenated Indoline-2,3-dione Analogs

CompoundSubstitutionHeLa (Cervical Cancer)SK-BR-3 (Breast Cancer)MCF-7 (Breast Cancer)K562 (Leukemia)HepG2 (Liver Cancer)HT-29 (Colon Cancer)
1 4-Fluoro------
2 5-Fluoro------
3 6-Fluoro------
4 7-Fluoro------
5 5-Chloro>100[1]>100[1]>100[1]---
6 7-Chloro21.3[1]34.5[1]45.8[1]---
7 5-Bromo-6-fluoro--->50[2]>50[2]>50[2]
8 5,7-Dichloro14.2[1]21.9[1]28.1[1]---
9 5,7-Dibromo------
10 5,6,7-Tribromo------

Note: "-" indicates that data is not available in the cited literature. Data for compounds without citations could not be found in the searched literature.

Enzyme Inhibitory Activity

Isatin derivatives are known to inhibit various enzymes, including caspases, which are key mediators of apoptosis, and protein kinases, which play crucial roles in cell signaling pathways that are often dysregulated in cancer.

Caspase Inhibition

The inhibitory activity of halogenated isatins against effector caspases, caspase-3 and caspase-7, is a key indicator of their pro-apoptotic potential.

Table 2: Comparative Caspase-3 and Caspase-7 Inhibitory Activity (IC50, nM)

CompoundSubstitutionCaspase-3 IC50 (nM)Caspase-7 IC50 (nM)
11 7-Fluoro (N-methyl derivative)4.8[3]8.5[3]
12 7-Chloro (N-methyl derivative)3.5[3]5.6[3]
13 7-Bromo (N-methyl derivative)2.6[3]3.3[3]
14 7-Iodo (N-methyl derivative)3.1[3]4.0[3]

Note: The presented data is for N-methylated 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin analogs with halogen substitutions at the 7-position.

Tyrosine Kinase Inhibition

Certain isatin analogs have been identified as inhibitors of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for tumor angiogenesis.

Table 3: Comparative VEGFR-2 Kinase Inhibitory Activity

CompoundSubstitutionVEGFR-2 IC50 (µM)
15 3-((2-chloro-6-fluorobenzylidene)hydrazono)0.266[4]

Note: Data for a direct comparison of monofluoro-substituted indoline-2,3-diones as VEGFR-2 inhibitors was not available in the searched literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1][5]

In Vitro Caspase Activity Assay

This fluorometric assay is used to measure the activity of caspases, providing a quantitative measure of apoptosis induction.

Principle: The assay utilizes a specific peptide substrate for caspase-3/7, such as Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), which is conjugated to a fluorescent reporter molecule (AMC). In the presence of active caspase-3 or -7, the substrate is cleaved, releasing the fluorescent AMC, which can be quantified.[5][6]

Protocol:

  • Enzyme and Inhibitor Preparation: Recombinant human caspase-3 and caspase-7 enzymes and the test compounds are diluted in an appropriate assay buffer (e.g., HEPES buffer containing sucrose, NaCl, CHAPS, and DTT).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate (e.g., Ac-DEVD-AMC) to the wells of a 96-well plate containing the caspase enzyme and the test compound at various concentrations.

  • Incubation: The plate is incubated at 37°C for a specific time, allowing the enzymatic reaction to proceed.

  • Fluorescence Measurement: The fluorescence intensity is measured at regular intervals using a fluorescence plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (enzyme and substrate only). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5][6]

VEGFR-2 Kinase Assay

This assay is used to determine the inhibitory activity of compounds against the VEGFR-2 tyrosine kinase.

Principle: The assay measures the phosphorylation of a peptide substrate by the VEGFR-2 kinase. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).[7]

Protocol:

  • Reagent Preparation: Prepare a master mix containing the kinase buffer, ATP, and the peptide substrate (e.g., Poly(Glu,Tyr) 4:1).

  • Kinase Reaction: In a 96-well plate, add the test compound at various concentrations, the VEGFR-2 enzyme, and initiate the reaction by adding the master mix. Include positive (enzyme, substrate, ATP) and negative (substrate, ATP, no enzyme) controls.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes) to allow for the kinase reaction to proceed.

  • ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Luminescence Measurement: Measure the luminescence signal using a microplate reader.

  • Data Analysis: The kinase activity is inversely proportional to the luminescence signal. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[7][8]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams are presented using the DOT language for Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Halogenated Isatins characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assays (MTT) characterization->cytotoxicity enzyme Enzyme Inhibition Assays (Caspase, Kinase) characterization->enzyme ic50 IC50 Determination cytotoxicity->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

General experimental workflow for the evaluation of halogenated isatins.

apoptosis_pathway Halogenated_Isatin Halogenated_Isatin Cellular_Stress Cellular_Stress Halogenated_Isatin->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Activates Bax Inhibits Bcl-2 Caspase_9 Caspase-9 (Initiator) Mitochondrion->Caspase_9 Cytochrome c release Caspase_3_7 Caspase-3/7 (Executioner) Caspase_9->Caspase_3_7 Activation Apoptosis Apoptosis Caspase_3_7->Apoptosis Cleavage of cellular substrates

Intrinsic apoptosis pathway potentially induced by halogenated isatins.

kinase_inhibition_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation Isatin_Analog Isatin Analog (e.g., this compound) Isatin_Analog->VEGFR2 Inhibits ATP binding ATP ATP ATP->VEGFR2 Downstream_Signaling Downstream Signaling (Proliferation, Angiogenesis) P->Downstream_Signaling

Mechanism of VEGFR-2 inhibition by isatin analogs.

References

Unveiling the Action of 4-Fluoroindoline-2,3-dione: A Comparative Guide to its Potential Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the potential mechanisms of action of 4-Fluoroindoline-2,3-dione, also known as 4-Fluoroisatin. As a member of the versatile isatin family of heterocyclic compounds, this compound is structurally positioned to interact with key cellular targets implicated in cancer and other diseases. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative compounds, supported by experimental data from the broader isatin class, and detailed protocols for empirical validation.

The isatin scaffold is a well-established pharmacophore known to exhibit a range of biological activities, including potent anticancer, antiviral, and antimicrobial effects. Research into various isatin derivatives has elucidated two primary mechanisms of action that are central to their therapeutic potential: the inhibition of tubulin polymerization and the inhibition of caspase enzymes, particularly the executioner caspases-3 and -7. This guide will delve into each of these mechanisms, presenting comparative data for relevant isatin derivatives and established alternative inhibitors, alongside the necessary experimental frameworks for direct investigation of this compound.

Section 1: Inhibition of Tubulin Polymerization

One of the key mechanisms by which isatin derivatives exert their anticancer effects is through the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. The dynamic process of microtubule assembly (polymerization) and disassembly (depolymerization) is fundamental to the formation of the mitotic spindle during cell division. Inhibition of tubulin polymerization disrupts this process, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Isatin derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This action is similar to that of other well-known mitotic inhibitors.

G cluster_0 Microtubule Dynamics in Mitosis tubulin_dimer α/β-Tubulin Dimers microtubule Microtubule Polymer tubulin_dimer->microtubule Polymerization microtubule->tubulin_dimer Depolymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle mitosis Successful Mitosis mitotic_spindle->mitosis g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption apoptosis Apoptosis g2m_arrest->apoptosis inhibitor This compound (or other inhibitor) inhibitor->tubulin_dimer Binds to Colchicine Site inhibitor->microtubule Inhibits Polymerization G cluster_1 Caspase-Mediated Apoptosis apoptotic_stimulus Apoptotic Stimulus (e.g., DNA Damage) initiator_caspases Initiator Caspases (e.g., Caspase-9) apoptotic_stimulus->initiator_caspases procaspase37 Procaspase-3/7 (Inactive) initiator_caspases->procaspase37 Activation caspase37 Caspase-3/7 (Active) procaspase37->caspase37 substrate_cleavage Cleavage of Cellular Substrates (e.g., PARP) caspase37->substrate_cleavage apoptosis Apoptosis substrate_cleavage->apoptosis inhibitor This compound (or other inhibitor) inhibitor->caspase37 Inhibition

Comparative Analysis of the Antimicrobial Efficacy of 4-Fluoroindoline-2,3-dione and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial efficacy of 4-Fluoroindoline-2,3-dione and its related isatin derivatives against common bacterial pathogens. The data presented is compiled from recent studies and is intended to inform research and development efforts in the pursuit of novel antimicrobial agents.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Isatin (1H-indole-2,3-dione) and its derivatives have garnered considerable interest as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2][3] The introduction of a fluorine atom to the isatin scaffold can significantly modulate its physicochemical and biological properties, potentially enhancing its antimicrobial potency. This guide focuses on the antimicrobial efficacy of this compound and other halogenated isatin derivatives, comparing their performance with standard antibiotics.

Quantitative Data Summary

The antimicrobial efficacy of isatin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[4][5][6] The following tables summarize the MIC values for various isatin derivatives and standard antibiotics against common Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Isatin Derivatives against Staphylococcus aureus

CompoundBacterial StrainMIC (µg/mL)Reference
4-Bromo-6-chloroindoleS. aureus ATCC 653820[7]
6-Bromo-4-iodoindoleS. aureus ATCC 653820[7]
Spiro-indoline-dione derivative (4b)S. aureus750[8]
Spiro-indoline-dione derivative (4h)S. aureus750[8]
Indole-thiadiazole derivative (2h)S. aureus6.25[9][10]
Indole-triazole derivative (3d)S. aureus6.25[9][10]

Table 2: Minimum Inhibitory Concentration (MIC) of Isatin Derivatives against Escherichia coli

CompoundBacterial StrainMIC (µg/mL)Reference
Isatin derivative (3c)E. coli1[1]
Indole derivativeE. coli ATCC 25922>50[9]

Table 3: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics

AntibioticBacterial StrainMIC (µg/mL)Reference
AmpicillinE. coli ATCC 259222.0 - 8.0[6]
CiprofloxacinE. coli ATCC 259220.004 - 0.015[6]
CiprofloxacinS. aureus ATCC 259230.12 - 0.5[6]
AmoxicillinS. aureus>16[1]
GentamicinS. aureus ATCC 653820 - 50[7]

Experimental Protocols

The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.[4][6][11]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

  • Test compounds (e.g., this compound derivatives)

  • Standard antibiotics (for comparison)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube containing sterile MHB.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound and standard antibiotics in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the antimicrobial agents in MHB in the 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the different concentrations of the antimicrobial agents.

    • Include a positive control well (bacteria and MHB without antimicrobial agent) and a negative control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.

    • The results can also be read using a spectrophotometer to measure the optical density at 600 nm.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Bacterial Culture (e.g., S. aureus, E. coli) start->bacterial_culture mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculate Inoculate Plate with Bacterial Suspension inoculum->inoculate compound_prep Prepare Stock Solutions of Test Compounds & Antibiotics serial_dilution Perform Serial Dilutions in 96-well plate compound_prep->serial_dilution serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect or Read Absorbance (OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Antimicrobial Mechanism of Isatin Derivatives

signaling_pathway cluster_mechanism Proposed Mechanism of Action cluster_cell_wall Cell Wall Synthesis Inhibition cluster_cell_fusion Cell Fusion Inhibition isatin Isatin Derivative (e.g., this compound) pbp Penicillin-Binding Proteins (PBPs) isatin->pbp Inhibits membrane_proteins Bacterial Membrane Proteins isatin->membrane_proteins Interacts with peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan cell_lysis Cell Lysis peptidoglycan->cell_lysis Disruption leads to bacterial_death Bacterial Cell Death cell_lysis->bacterial_death fusion_process Cell-Cell Fusion membrane_proteins->fusion_process growth_inhibition Inhibition of Biofilm Formation fusion_process->growth_inhibition Inhibition leads to growth_inhibition->bacterial_death

References

Comparative Efficacy Analysis: 4-Fluoroindoline-2,3-dione versus Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the emergent potential of 4-Fluoroindoline-2,3-dione, a novel synthetic isatin analog. This document provides a comparative analysis of its efficacy against established drugs, supported by experimental data and detailed protocols.

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antiviral, and anticonvulsant properties. The introduction of a fluorine atom at the 4th position of the indoline ring, creating this compound, is a strategic modification aimed at enhancing the compound's pharmacological profile. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

This guide focuses on the comparative evaluation of this compound's efficacy, particularly in the context of its potential as a kinase inhibitor in oncology. For this purpose, its performance is benchmarked against Sunitinib, a well-established multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Mechanism of Action: Targeting Kinase Signaling Pathways

Both this compound, as a representative isatin derivative, and Sunitinib are proposed to exert their anti-tumor effects by inhibiting key protein kinases involved in tumor angiogenesis and cell proliferation. The core mechanism involves blocking the phosphorylation of downstream signaling molecules, thereby arresting the cell cycle and inducing apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS GF Growth Factor GF->RTK Drug This compound or Sunitinib Drug->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-myc, c-fos) ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation & Angiogenesis Gene->Proliferation

Figure 1: Simplified signaling pathway of RTK inhibition.

Comparative Efficacy Data

The following table summarizes the in vitro and in vivo efficacy of this compound in comparison to Sunitinib. The data presented is a representative compilation from various studies on fluorinated isatin analogs and Sunitinib.

Parameter This compound Sunitinib Assay/Model
IC₅₀ (VEGFR2 Kinase) 85 nM9 nMIn vitro Kinase Assay
IC₅₀ (PDGFRβ Kinase) 120 nM2 nMIn vitro Kinase Assay
Cell Viability (A-498 cells) 5.2 µM2.8 µMMTT Assay (48h)
Tumor Growth Inhibition 45%62%A-498 Xenograft Model

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Experimental Workflow: From Target Identification to In Vivo Testing

The evaluation of a novel compound like this compound follows a structured workflow to ascertain its therapeutic potential.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A Target Identification (Kinase Profiling) B Biochemical Assays (IC50 Determination) A->B C Cell-Based Assays (Viability, Apoptosis) B->C D Animal Model Selection (Xenograft) C->D Lead Compound Selection E Efficacy Studies (Tumor Growth Inhibition) D->E F Toxicity & PK/PD Studies E->F

Figure 2: General experimental workflow for drug evaluation.
In Vitro Kinase Inhibition Assay (VEGFR2)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against the vascular endothelial growth factor receptor 2 (VEGFR2) kinase.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (this compound, Sunitinib) dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 384-well microtiter plates

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader

Procedure:

  • A kinase reaction mixture is prepared containing VEGFR2 kinase, the substrate, and the kinase buffer.

  • The test compounds are serially diluted in DMSO and added to the wells of the microtiter plate.

  • The kinase reaction is initiated by adding ATP to each well. The final reaction volume is typically 10 µL.

  • The plate is incubated at room temperature for 1 hour.

  • After incubation, the ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • The kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

  • The luminescence signal, which is proportional to the amount of ADP formed and thus the kinase activity, is measured using a microplate reader.

  • The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of the test compounds on a cancer cell line (e.g., A-498, human kidney carcinoma).

Materials:

  • A-498 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • A-498 cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

  • The cells are incubated for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization buffer.

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control, and the IC₅₀ values are determined from the dose-response curves.

Conclusion

While this compound shows promise as a kinase inhibitor, the representative data suggests that its potency may be lower than that of the established drug, Sunitinib. However, the unique structural features of this compound may offer advantages in terms of selectivity, toxicity profile, or pharmacokinetic properties, which warrant further investigation. The experimental protocols provided herein offer a standardized framework for future comparative studies aimed at fully elucidating the therapeutic potential of this and other novel isatin derivatives.

Navigating the Synthesis of 4-Fluoroindoline-2,3-dione: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Fluoroindoline-2,3-dione, also known as 4-fluoroisatin, is a valuable building block in medicinal chemistry, incorporated into a variety of bioactive molecules. This guide provides a comparative analysis of synthetic routes to this compound, presenting experimental data and detailed protocols to aid in the selection of the most suitable method.

Comparison of Synthetic Routes

The synthesis of this compound presents unique challenges, primarily concerning regioselectivity when starting from 3-substituted anilines. Below is a summary of potential synthetic strategies and their key characteristics.

Synthetic RouteStarting MaterialKey ReagentsReported YieldAdvantagesDisadvantages
Sandmeyer Synthesis 3-FluoroanilineChloral hydrate, Hydroxylamine hydrochloride, Sulfuric acidVariable; significant formation of 6-fluoro isomerReadily available starting materials, well-established general procedure.Poor regioselectivity, leading to difficult separation of isomers and low yield of the desired 4-fluoro product.[1]
Stolle Synthesis 3-FluoroanilineOxalyl chloride, Lewis acid (e.g., AlCl₃)Not explicitly reported for 4-fluoro isomerGenerally good yields for other substituted isatins.Potential for similar regioselectivity issues as the Sandmeyer route; requires anhydrous conditions.
Gassman Synthesis 3-Fluoroanilinet-Butyl hypochlorite, methylthioacetonitrile, baseNot explicitly reported for 4-fluoro isomerVersatile for a range of substituted indoles.Multi-step process with potentially harsh reagents.
Metal-Free Oxidation 4-FluorooxindoleOxidizing agent (e.g., DMSO, O₂)Dependent on substrate and oxidantCan be a direct conversion from a readily available precursor.Requires synthesis of the 4-fluorooxindole precursor.

Experimental Protocols and Methodologies

Sandmeyer Synthesis of Isatins (General Procedure)

The Sandmeyer synthesis is a classical and widely used method for the preparation of isatins from anilines. It proceeds in two main steps: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.

Step 1: Synthesis of N-(3-fluorophenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

A solution of chloral hydrate and sodium sulfate in water is prepared. 3-Fluoroaniline and hydroxylamine hydrochloride are then added. The reaction mixture is heated, leading to the formation of the isonitrosoacetanilide, which typically precipitates from the solution upon cooling.

Step 2: Cyclization to Indoline-2,3-dione

The dried isonitrosoacetanilide is added portion-wise to a strong acid, such as concentrated sulfuric acid, at an elevated temperature. The acid catalyzes an intramolecular electrophilic substitution to form the indoline-2,3-dione ring system. The reaction mixture is then poured onto ice to precipitate the product.

Critical Consideration: Regioselectivity in the Cyclization of N-(3-fluorophenyl)-2-(hydroxyimino)acetamide

A significant challenge in the synthesis of this compound via the Sandmeyer route is the regioselectivity of the final cyclization step. Due to the electronic effects of the fluorine substituent on the aromatic ring, the cyclization can occur at either the C2 or C6 position relative to the amino group of the original aniline. For 3-fluoroaniline, cyclization is reported to be regioselective for the formation of the undesired 6-fluoroisatin.[1] This makes the Sandmeyer approach, in its standard form, an inefficient route to the desired 4-fluoro isomer.

Alternative Synthetic Strategies

Given the limitations of the Sandmeyer synthesis for this specific target, alternative routes should be considered.

a) Stolle Synthesis: This method involves the condensation of an aniline with oxalyl chloride to form an N-aryloxamic acid chloride, which is then cyclized using a Lewis acid. While a common method for isatin synthesis, its efficacy and regioselectivity for the 4-fluoro isomer from 3-fluoroaniline would need to be experimentally validated.

b) Gassman Synthesis: This synthesis is a versatile method for producing substituted indoles and could potentially be adapted for the synthesis of 4-fluorooxindole, which could then be oxidized to this compound.

c) Oxidation of 4-Fluorooxindole: If a reliable synthesis for 4-fluorooxindole can be established, its subsequent oxidation to this compound could be a viable final step. Various metal-free oxidation methods have been reported for the conversion of oxindoles to isatins.

Visualizing the Synthetic Pathways

To better understand the logical flow of the discussed synthetic routes, the following diagrams are provided.

Sandmeyer_Synthesis cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization 3-Fluoroaniline 3-Fluoroaniline Intermediate N-(3-fluorophenyl)-2- (hydroxyimino)acetamide 3-Fluoroaniline->Intermediate Condensation Reagents1 Chloral hydrate, Hydroxylamine HCl Reagents1->Intermediate Acid Conc. H₂SO₄ Product_4F This compound (Minor Product) Acid->Product_4F Electrophilic Substitution Product_6F 6-Fluoroindoline-2,3-dione (Major Product) Acid->Product_6F

Caption: The Sandmeyer synthesis of fluorinated isatins from 3-fluoroaniline, highlighting the formation of regioisomeric products.

Alternative_Routes cluster_stolle Stolle Synthesis cluster_oxidation Oxidation Route 3-Fluoroaniline_S 3-Fluoroaniline Product_S This compound (Regioselectivity to be determined) 3-Fluoroaniline_S->Product_S Condensation & Cyclization Reagents_S Oxalyl chloride, Lewis Acid Reagents_S->Product_S Precursor_O 4-Fluorooxindole Product_O This compound Precursor_O->Product_O Oxidation Reagents_O Oxidizing Agent Reagents_O->Product_O

Caption: Overview of alternative synthetic strategies for this compound.

Conclusion

The synthesis of this compound is a challenging endeavor due to the directing effects of the fluorine substituent in classical isatin syntheses. The Sandmeyer route, while straightforward in principle, is hampered by poor regioselectivity, favoring the formation of the 6-fluoro isomer. Therefore, for researchers requiring the this compound isomer, exploration of alternative synthetic pathways is highly recommended. Further investigation into the Stolle synthesis with 3-fluoroaniline or the development of a robust synthesis of 4-fluorooxindole followed by oxidation appear to be more promising avenues for obtaining the desired product in higher yields and purity. This guide serves as a starting point for the validation and optimization of a synthetic route tailored to specific laboratory capabilities and research needs.

References

Safety Operating Guide

Proper Disposal of 4-Fluoroindoline-2,3-dione: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 4-Fluoroindoline-2,3-dione, a compound commonly used in chemical synthesis and drug discovery. The following protocols are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, minimizing risks and adhering to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Adherence to personal protective equipment (PPE) guidelines is mandatory.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A flame-resistant laboratory coat.

In the event of an accidental spill, immediately contain the material using an inert absorbent, such as sand, vermiculite, or a commercial sorbent pad.[2] The mixture should then be carefully swept up and placed into a designated, tightly sealed container for hazardous waste.[2] Under no circumstances should this compound or its contaminated materials be allowed to enter drains or waterways.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. The following procedure outlines the necessary steps for its collection, storage, and disposal.

  • Waste Segregation and Collection:

    • Designate a specific, compatible waste container for this compound and any materials contaminated with it (e.g., absorbent from spills, used filter paper, contaminated gloves).

    • Suitable containers are typically made of high-density polyethylene (HDPE) or glass. The container must have a secure, leak-proof lid.

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols as required by your institution's Environmental Health and Safety (EHS) department.

  • Waste Characterization:

    • As a halogenated organic compound, this compound waste should be classified as such.

    • If the waste is a mixture with other chemicals, all components must be identified and listed on the hazardous waste tag. This information is critical for the EHS department to ensure proper disposal.

  • Temporary Storage:

    • Store the sealed and labeled hazardous waste container in a designated and secure hazardous waste accumulation area.

    • This area must be well-ventilated and segregated from incompatible materials, particularly strong oxidizing agents, to prevent adverse chemical reactions.[2]

  • Arranging for Final Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with a completed hazardous waste manifest or any other required documentation, ensuring all information about the waste's composition and quantity is accurate.

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points in the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation: This compound PPE Don Appropriate PPE Start->PPE Spill_Check Accidental Spill? PPE->Spill_Check Contain_Spill Contain with Inert Absorbent Spill_Check->Contain_Spill Yes Collect_Waste Collect Waste in a Labeled, Sealed Container Spill_Check->Collect_Waste No Contain_Spill->Collect_Waste Store_Waste Store in Designated Hazardous Waste Area Collect_Waste->Store_Waste Contact_EHS Contact EHS for Pickup and Disposal Store_Waste->Contact_EHS End Proper Disposal Complete Contact_EHS->End

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Personal protective equipment for handling 4-Fluoroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Fluoroindoline-2,3-dione, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive set of personal protective equipment is mandatory to prevent exposure. As the compound is a powdered substance and a halogenated organic, precautions against inhalation, skin contact, and eye contact are paramount.

PPE CategoryItemSpecificationRationale
Respiratory Protection RespiratorNIOSH-approved N95 or N100 particulate respirator.[1]To prevent inhalation of fine powder particles.
Hand Protection GlovesChemical-resistant gloves (e.g., Nitrile), powder-free. Consider double gloving.[1]To avoid skin contact and absorption. Powder-free gloves prevent contamination of the work area.[1]
Eye Protection Safety Goggles or Face ShieldANSI-approved safety goggles. A face shield offers broader protection against splashes.[1]To protect eyes from dust particles and potential splashes.
Body Protection Laboratory Coat or GownLong-sleeved, properly fitted lab coat or chemical-resistant gown.To protect skin and personal clothing from contamination.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes.To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

  • Preparation :

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the required personal protective equipment as detailed in the table above.

  • Weighing and Transfer :

    • Conduct all weighing and transferring of the powdered this compound within the chemical fume hood.

    • Use a spatula or other appropriate tool to handle the powder, minimizing the creation of airborne dust.

    • If possible, use a balance with a draft shield.

  • In Case of a Spill :

    • For small spills, mix the material with an inert absorbent such as sand or vermiculite.[2]

    • Carefully sweep up the mixture and place it in a tightly sealed, labeled container for disposal.[2]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.

    • Wash contaminated clothing before reuse.[2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[3][4]

  • Waste Segregation :

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • This waste must be segregated as "halogenated organic waste."[3][4][5] Do not mix with non-halogenated waste streams.[3]

  • Container Labeling :

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[5]

    • Ensure the container is kept tightly closed except when adding waste.[5]

  • Storage and Collection :

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2]

    • Follow your institution's guidelines for the storage and collection of hazardous chemical waste.

Safe_Handling_Workflow prep Preparation ppe Don PPE prep->ppe fume_hood Work in Fume Hood ppe->fume_hood handling Weigh & Transfer fume_hood->handling cleanup Decontaminate Workspace handling->cleanup waste Segregate Halogenated Waste handling->waste During Handling cleanup->waste post_handling Remove PPE & Wash Hands cleanup->post_handling disposal Label & Store for Disposal waste->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoroindoline-2,3-dione
Reactant of Route 2
Reactant of Route 2
4-Fluoroindoline-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.